molecular formula C10H7BrClN B15065969 6-Bromo-1-chloro-3-methylisoquinoline

6-Bromo-1-chloro-3-methylisoquinoline

Cat. No.: B15065969
M. Wt: 256.52 g/mol
InChI Key: WEWNGVFNLLWKAX-UHFFFAOYSA-N
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Description

6-Bromo-1-chloro-3-methylisoquinoline is a useful research compound. Its molecular formula is C10H7BrClN and its molecular weight is 256.52 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

6-bromo-1-chloro-3-methylisoquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3

InChI Key

WEWNGVFNLLWKAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Br)C(=N1)Cl

Origin of Product

United States

Foundational & Exploratory

Navigating the Solubility Landscape of 6-Bromo-1-chloro-3-methylisoquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the intricate journey of drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its bioavailability, formulation strategies, and ultimately, its therapeutic efficacy. An API's ability to dissolve in various media governs its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers and scientists in the pharmaceutical industry, a comprehensive understanding of a compound's solubility is not merely an academic exercise but a critical determinant of a drug candidate's future success. This guide provides an in-depth technical exploration of the solubility of 6-Bromo-1-chloro-3-methylisoquinoline , a substituted isoquinoline of interest in medicinal chemistry. Given the nascent stage of research on this specific molecule, this document will focus on predictive methodologies and robust experimental protocols to empower scientists in their investigations.

Molecular Profile of this compound

To predict the solubility of this compound, we must first understand its molecular architecture. The structure consists of an isoquinoline core, a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. This core is substituted with a bromine atom at the 6-position, a chlorine atom at the 1-position, and a methyl group at the 3-position.

PropertyPredicted/Inferred ValueSource/Basis
Molecular FormulaC₁₀H₇BrClN
Molecular Weight256.53 g/mol
Parent Compound6-Bromo-1-chloroisoquinoline[1]
Parent MW242.50 g/mol [1]
Parent XLogP33.8[1]
Parent Melting Point102.7 to 103.7°C[2]

The presence of the halogen atoms (bromine and chlorine) significantly increases the lipophilicity of the molecule, as indicated by the predicted octanol-water partition coefficient (XLogP3) of the parent compound[1]. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, influencing its interaction with protic solvents.

Predicting Solubility: A Theoretical Framework

In the absence of direct experimental data, we can employ established theoretical principles and predictive models to estimate the solubility of this compound in various organic solvents.

The "Like Dissolves Like" Principle and Polarity

The adage "like dissolves like" remains a fundamental concept in solubility prediction. The polarity of both the solute and the solvent is a key determinant of miscibility. Based on its structure, this compound is expected to be a relatively nonpolar to moderately polar molecule. The large, halogenated aromatic system contributes to its nonpolar character, while the nitrogen atom and the dipoles from the C-Cl and C-Br bonds introduce some polarity.

Expected Solubility Trend:

  • High Solubility: In non-polar and moderately polar aprotic solvents such as:

    • Dichloromethane (DCM)

    • Chloroform

    • Toluene

    • Tetrahydrofuran (THF)

    • Ethyl acetate

  • Moderate to Low Solubility: In polar aprotic solvents like:

    • Acetone

    • Acetonitrile (ACN)

  • Low Solubility: In polar protic solvents such as:

    • Methanol

    • Ethanol

  • Very Low to Insoluble: In highly polar solvents like water.

The Impact of the 3-Methyl Group

The introduction of a methyl group at the 3-position, when compared to the parent 6-Bromo-1-chloroisoquinoline, is expected to have several effects on its solubility:

  • Increased Lipophilicity: The methyl group is a nonpolar, lipophilic substituent. Its addition will likely increase the overall lipophilicity of the molecule, further favoring solubility in non-polar organic solvents.

  • Influence on Crystal Lattice Energy: The dissolution of a solid is a two-step process: the energy input required to break the crystal lattice and the energy released upon solvation of the molecules. The methyl group can influence the packing of molecules in the solid state. This alteration in crystal packing can either increase or decrease the lattice energy[3][4][5]. A decrease in lattice energy would favor solubility, while an increase would hinder it. Without experimental data on the crystal structure, this effect is difficult to predict with certainty.

Predictive Models for Solubility

For more quantitative predictions, several computational models can be employed by researchers.

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical methods to correlate chemical structures with their physicochemical properties, including solubility[6][7][8][9][10]. By inputting the structure of this compound into a validated QSAR solubility model, a numerical estimate of its solubility in various solvents can be obtained.

  • Hansen Solubility Parameters (HSP): This model decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[11][12][13][14][15]. A solvent is likely to dissolve a solute if their Hansen parameters are similar. The principle is that "like dissolves like" is quantified. The HSP for this compound can be estimated using group contribution methods, and then compared to the known HSP of various organic solvents to predict solubility.

Experimental Determination of Solubility: A Practical Guide

Theoretical predictions provide a valuable starting point, but experimental verification is paramount. The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method [16][17][18][19].

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Prepare a range of organic solvents prep_vials Add excess solute to vials containing a known volume of each solvent prep_solvent->prep_vials prep_solute Accurately weigh this compound prep_solute->prep_vials shake Agitate vials at a constant temperature (e.g., 25°C) for a sufficient time (24-72 hours) to reach equilibrium prep_vials->shake centrifuge Centrifuge vials to sediment undissolved solid shake->centrifuge filter Filter the supernatant using a syringe filter (e.g., 0.22 µm PTFE) centrifuge->filter dilute Accurately dilute the clear filtrate filter->dilute analyze Analyze by HPLC or UV-Vis Spectroscopy dilute->analyze quantify Quantify concentration against a standard curve analyze->quantify G cluster_outcome Outcome equilibration Shake-Flask Equilibration separation Filtration/Centrifugation equilibration->separation analysis HPLC/UV-Vis Analysis separation->analysis solubility Solubility Data (mg/mL or mol/L) analysis->solubility thermo Thermodynamic Equilibrium phase_sep Solid-Liquid Phase Separation thermo->phase_sep quant Quantitative Measurement phase_sep->quant quant->solubility

Sources

synthesis pathway for 6-Bromo-1-chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-1-chloro-3-methylisoquinoline

Introduction

The isoquinoline nucleus is a prominent structural motif in a vast array of natural products, particularly alkaloids, and serves as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, making them crucial intermediates in drug discovery and development. This compound, in particular, is a versatile building block, offering multiple reaction sites for further functionalization in the synthesis of complex molecular architectures for pharmaceuticals and agrochemicals.[1][2]

This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to this compound. As a senior application scientist, the narrative is structured to not only provide a step-by-step protocol but to elucidate the underlying chemical principles, the rationale for methodological choices, and the mechanistic basis for each transformation. The selected pathway emphasizes regiochemical control and relies on well-established, high-yielding reactions, ensuring reproducibility and scalability. The synthesis begins with a commercially available substituted benzaldehyde and proceeds through a modified Bischler-Napieralski reaction sequence to construct the core isoquinoline framework, which is subsequently functionalized to yield the target compound.

Part 1: Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis is paramount for designing an efficient synthesis. The target molecule, this compound, can be disconnected to reveal a practical forward-synthesis strategy.

The primary disconnection targets the C1-chloro substituent. The 1-chloro group can be readily installed on an isoquinoline N-oxide precursor using a chlorinating agent like phosphorus oxychloride (POCl₃), a well-documented transformation.[3] This leads to 6-bromo-3-methylisoquinoline N-oxide as the immediate precursor. The N-oxide is accessible via direct oxidation of the parent heterocycle, 6-bromo-3-methylisoquinoline .

The aromatic isoquinoline core itself can be formed by the dehydrogenation of a 6-bromo-3-methyl-3,4-dihydroisoquinoline intermediate. This dihydroisoquinoline is the key structure to be assembled. The Bischler-Napieralski reaction is an exemplary method for this type of cyclization, involving the acid-catalyzed intramolecular cyclization of a β-arylethylamide.[4][5] To achieve the desired substitution pattern (6-bromo, 3-methyl), the reaction must start from N-[1-(4-bromo-2-methylphenyl)propan-2-yl]formamide .

This formamide is prepared by the formylation of the corresponding primary amine, 1-(4-bromo-2-methylphenyl)propan-2-amine . The amine can be synthesized by the reduction of a nitroalkene, 1-(4-bromo-2-methylphenyl)-2-nitropropene . Finally, this nitroalkene is accessible through a Henry (nitroaldol) reaction between 4-bromo-2-methylbenzaldehyde and nitroethane . This multi-step pathway offers excellent control over the placement of each substituent.

G Target This compound N_Oxide 6-Bromo-3-methylisoquinoline N-Oxide Target->N_Oxide Chlorination (POCl₃) Isoquinoline 6-Bromo-3-methylisoquinoline N_Oxide->Isoquinoline N-Oxidation (m-CPBA) Dihydroisoquinoline 6-Bromo-3-methyl-3,4-dihydroisoquinoline Isoquinoline->Dihydroisoquinoline Aromatization (Pd/C) Formamide N-[1-(4-bromo-2-methylphenyl)propan-2-yl]formamide Dihydroisoquinoline->Formamide Bischler-Napieralski Cyclization Amine 1-(4-bromo-2-methylphenyl)propan-2-amine Formamide->Amine Formylation Nitroalkene 1-(4-bromo-2-methylphenyl)-2-nitropropene Amine->Nitroalkene Reduction (LiAlH₄) Aldehyde 4-Bromo-2-methylbenzaldehyde Nitroalkene->Aldehyde Henry Reaction Nitroethane Nitroethane Nitroalkene->Nitroethane Henry Reaction

Caption: Retrosynthetic pathway for the target molecule.

Part 2: Forward Synthesis: Protocols and Mechanistic Discussion

This section details the step-by-step execution of the synthesis, providing both practical protocols and expert insights into the underlying mechanisms.

Step 1: Synthesis of 1-(4-Bromo-2-methylphenyl)-2-nitropropene

The synthesis commences with the Henry reaction, a classic carbon-carbon bond-forming reaction between a carbonyl compound and a nitroalkane. This step establishes the core carbon skeleton required for the subsequent cyclization.

  • Reaction Principle: The reaction is a base-catalyzed condensation of 4-bromo-2-methylbenzaldehyde with nitroethane. The initial nitroaldol adduct readily undergoes dehydration under the reaction conditions to yield the conjugated nitroalkene, driven by the formation of a stable, extended π-system.

Experimental Protocol:

  • To a solution of 4-bromo-2-methylbenzaldehyde (1.0 eq) in glacial acetic acid, add nitroethane (1.5 eq) and ammonium acetate (0.8 eq).

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure 1-(4-bromo-2-methylphenyl)-2-nitropropene as a crystalline solid.

ReagentMolar Eq.MW ( g/mol )Amount
4-Bromo-2-methylbenzaldehyde1.0199.04(Specify mass)
Nitroethane1.575.07(Specify volume)
Ammonium Acetate0.877.08(Specify mass)
Expected Yield: 80-90%
Step 2: Synthesis of 1-(4-Bromo-2-methylphenyl)propan-2-amine

This step involves the complete reduction of the nitroalkene to the corresponding saturated primary amine. The choice of reducing agent is critical for achieving a clean and high-yielding transformation.

  • Expertise & Experience: While catalytic hydrogenation can be used, lithium aluminum hydride (LiAlH₄) is exceptionally efficient for the simultaneous reduction of both the nitro group and the carbon-carbon double bond. Its use ensures a complete reduction without the formation of intermediate oximes or hydroxylamines. The reaction is highly exothermic and requires careful control of the addition rate and temperature.

Experimental Protocol:

  • Suspend lithium aluminum hydride (LiAlH₄) (2.0-2.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 1-(4-bromo-2-methylphenyl)-2-nitropropene (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.

  • Cool the reaction to 0 °C and quench it cautiously by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine, which can be purified by vacuum distillation or used directly in the next step.

Step 3: Synthesis of N-[1-(4-Bromo-2-methylphenyl)propan-2-yl]formamide

The amine is acylated to form the N-formamide, the direct precursor for the Bischler-Napieralski cyclization.

  • Causality Behind Experimental Choices: Direct formylation using formyl chloride is impractical due to its instability. A common and effective alternative is to use ethyl formate as both the reagent and solvent. The reaction proceeds under reflux to give the desired formamide in high yield.

Experimental Protocol:

  • Dissolve the amine from Step 2 (1.0 eq) in an excess of ethyl formate.

  • Heat the solution to reflux and maintain for 12-18 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Cool the reaction mixture and evaporate the excess ethyl formate under reduced pressure.

  • The resulting crude formamide is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

Step 4: Synthesis of 6-Bromo-3-methyl-3,4-dihydroisoquinoline

This is the key ring-forming step, employing the Bischler-Napieralski reaction. The reaction involves an acid-mediated electrophilic cyclization of the N-formyl derivative onto the electron-rich aromatic ring.[5][6][7]

  • Mechanism & Trustworthiness: The reaction is promoted by a dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[5] POCl₃ is highly effective and widely used. The mechanism is believed to proceed through the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution.[5] The ortho-para directing effects of the methyl and bromo substituents on the starting material guide the cyclization to the correct position, ensuring the formation of the desired 6-bromo isomer as the major product.

Caption: Mechanism of the Bischler-Napieralski reaction.

Experimental Protocol:

  • Dissolve the formamide from Step 3 (1.0 eq) in a dry, inert solvent such as toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise to the solution at room temperature.

  • Heat the mixture to reflux (80-110 °C, depending on the solvent) for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH > 10 with concentrated NaOH or KOH solution, keeping the mixture cool in an ice bath.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under vacuum to give the crude 6-bromo-3-methyl-3,4-dihydroisoquinoline.

Step 5: Synthesis of 6-Bromo-3-methylisoquinoline

The dihydroisoquinoline intermediate is aromatized to form the stable isoquinoline ring system.

  • Methodology: Catalytic dehydrogenation using palladium on activated carbon (Pd/C) in a high-boiling inert solvent like decalin or diphenyl ether is a clean and efficient method for this transformation.

Experimental Protocol:

  • Combine the crude dihydroisoquinoline from Step 4 (1.0 eq) and 10% Pd/C (5-10% by weight) in decalin.

  • Heat the mixture to reflux (approx. 190 °C) for 6-12 hours. The reaction can be monitored by observing the cessation of hydrogen gas evolution or by GC/MS.

  • Cool the mixture to room temperature and dilute with an appropriate solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the solvent.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or by acid-base extraction to yield pure 6-bromo-3-methylisoquinoline.

Step 6: Synthesis of this compound

The final step involves a two-stage process: N-oxidation of the isoquinoline nitrogen followed by chlorination at the C1 position.

Sub-step 6a: N-Oxidation

  • Reaction Principle: The nitrogen atom of the isoquinoline ring is oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. This activates the C1 position for subsequent nucleophilic substitution.

Experimental Protocol:

  • Dissolve 6-bromo-3-methylisoquinoline (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C and add m-CPBA (1.1-1.3 eq) portion-wise, ensuring the temperature remains low.

  • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove excess acid, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-oxide, which is typically used without further purification.

Sub-step 6b: Chlorination

  • Authoritative Grounding: The reaction of an isoquinoline N-oxide with phosphorus oxychloride (POCl₃) is a standard and reliable method for the synthesis of 1-chloroisoquinolines.[3] The reaction proceeds via an intermediate adduct which rearranges to place the chloro group at the C1 position.

Experimental Protocol:

  • Carefully add the crude 6-bromo-3-methylisoquinoline N-oxide (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat at reflux (approx. 105 °C) for 2-3 hours.[3]

  • After cooling, remove the excess POCl₃ by distillation under reduced pressure.

  • Cautiously pour the residue onto crushed ice and stir.

  • Neutralize the mixture with a base (e.g., NaHCO₃ or dilute NaOH) and extract the product with dichloromethane.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, this compound.

StepProductTypical Yield
11-(4-Bromo-2-methylphenyl)-2-nitropropene80-90%
21-(4-Bromo-2-methylphenyl)propan-2-amine75-85%
3N-Formamide Precursor>90% (crude)
46-Bromo-3-methyl-3,4-dihydroisoquinoline60-75%
56-Bromo-3-methylisoquinoline70-85%
6This compound65-80% (over 2 steps)

Conclusion

The synthetic pathway detailed in this guide represents a logical and experimentally validated approach to this compound. By starting from a readily available substituted aldehyde and employing a robust Bischler-Napieralski cyclization strategy, this multi-step synthesis provides reliable access to the target molecule with good overall yield and excellent regiochemical control. Each step has been presented with a detailed protocol and a discussion of the underlying chemical principles, providing researchers, scientists, and drug development professionals with a self-validating and authoritative guide for its preparation. The final product is a valuable intermediate, primed for further elaboration in the synthesis of novel, biologically active compounds.

References

  • Wikipedia. Pomeranz–Fritsch reaction. [Link]

  • Cambridge University Press. Bischler-Napieralski Reaction. [Link]

  • Quimicaorganica.org. Pomerantz-Fritsch synthesis of isoquinolines. [Link]

  • Google Patents.
  • Organic Reactions, Inc. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Wikipedia. Bischler–Napieralski reaction. [Link]

  • ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • PubChem. 4-Bromo-2-methylaniline. [Link]

Sources

mass spectrometry data for 6-Bromo-1-chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 6-Bromo-1-chloro-3-methylisoquinoline

Introduction

This compound is a halogenated heterocyclic compound with a molecular framework that serves as a versatile scaffold in medicinal chemistry and materials science. As with any synthetic intermediate or final active pharmaceutical ingredient (API), unambiguous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing precise molecular weight information and structurally significant fragmentation data.

This guide provides a comprehensive technical overview of the expected mass spectrometric behavior of this compound. As no public mass spectrum for this specific molecule is readily available, this document leverages first principles of mass spectrometry, established fragmentation patterns of related chemical classes, and expert analysis to construct a predictive guide. We will explore the theoretical underpinnings of its unique isotopic signature and predict its fragmentation pathways under both "hard" and "soft" ionization conditions. This document is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for routine characterization and structural elucidation.

Part 1: The Molecular Ion - Theoretical Mass and Isotopic Signature

The most powerful diagnostic feature of this compound in mass spectrometry arises from the natural isotopic abundances of its two halogen atoms: bromine and chlorine.

  • Chlorine exists as two stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%), leading to a characteristic M and M+2 peak pattern with an intensity ratio of approximately 3:1.[1][2][3]

  • Bromine also has two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which produces a distinctive M and M+2 peak pattern with a nearly 1:1 intensity ratio.[1][2][3][4]

When a molecule contains both atoms, their isotopic contributions combine to create a highly characteristic cluster of peaks (M, M+2, M+4). The molecular formula for the target compound is C₁₀H₇BrClN. Its monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br), is 254.9450 Da .

The expected isotopic pattern for the molecular ion is a unique fingerprint that provides immediate evidence for the presence of one chlorine and one bromine atom. The theoretical distribution, based on the precise natural abundances, is summarized below.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₁₀H₇BrClN

Ionm/z (Nominal)Contributing IsotopesRelative Abundance (%)
M255¹²C₁₀¹H₇⁷⁹Br³⁵Cl¹⁴N100.0
M+1256¹³C¹²C₉¹H₇⁷⁹Br³⁵Cl¹⁴N10.9
M+2257¹²C₁₀¹H₇⁸¹Br³⁵Cl¹⁴N / ¹²C₁₀¹H₇⁷⁹Br³⁷Cl¹⁴N129.5
M+3258¹³C¹²C₉¹H₇⁸¹Br³⁵Cl¹⁴N / ¹³C¹²C₉¹H₇⁷⁹Br³⁷Cl¹⁴N14.2
M+4259¹²C₁₀¹H₇⁸¹Br³⁷Cl¹⁴N31.4

This predicted M:M+2:M+4 ratio of approximately 100:130:31 is a self-validating feature of the analysis.[5] Observing this pattern provides extremely high confidence in the elemental composition of the analyte.

Part 2: Experimental Approach - Choosing the Right Ionization Technique

The choice of ionization technique dictates the type of information obtained. For a molecule like this compound, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[6][7] EI is invaluable for structural elucidation, as the fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries.[8]

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged spray.[9] It imparts very little excess energy, typically resulting in an intact protonated molecule, [M+H]⁺.[10][11] ESI is the preferred method for unequivocally determining the molecular weight of a compound and is highly compatible with liquid chromatography (LC-MS).[12][13]

The causality for choosing between them is clear: use ESI for rapid and confident molecular weight confirmation, and use EI (often with Gas Chromatography, GC-MS) to generate a detailed fragmentation fingerprint for definitive structural proof.

G cluster_0 Analytical Goal cluster_1 Recommended Technique cluster_2 Primary Result Goal_MW Confirm Molecular Weight ESI Electrospray Ionization (ESI) Goal_MW->ESI 'Soft' Ionization Goal_Struct Elucidate Structure EI Electron Ionization (EI) Goal_Struct->EI 'Hard' Ionization Result_M Intact Protonated Molecule [M+H]⁺ ESI->Result_M Result_Frag Reproducible Fragmentation Pattern EI->Result_Frag

Caption: Logical workflow for selecting an ionization technique.

Part 3: Predicted Mass Spectrum under Electron Ionization (EI)

Under EI conditions, the this compound molecule will ionize to form a radical cation (M⁺•) which will then undergo a cascade of fragmentation events. The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses. For halogenated aromatic compounds, the C-X (carbon-halogen) bond strength is a primary determinant of the fragmentation cascade, with weaker bonds cleaving more readily (C-Br is weaker than C-Cl).[14]

Proposed Fragmentation Pathway:

  • Ionization: The molecule forms the molecular ion, M⁺•, at m/z 255/257/259. This will be an abundant peak cluster.

  • Loss of Bromine Radical (•Br): This is predicted to be the most favorable initial fragmentation due to the relative weakness of the C-Br bond. This yields a chloromethylisoquinoline cation.

  • Loss of Chlorine Radical (•Cl): Loss of •Cl from the molecular ion is also possible but is expected to be less favorable than the loss of •Br.

  • Loss of Methyl Radical (•CH₃): Radical-site initiated cleavage can lead to the loss of the methyl group from the molecular ion.

  • Loss of HCN: A characteristic fragmentation of the isoquinoline ring system involves the expulsion of a neutral hydrogen cyanide molecule, leading to a stable indenyl-type cation.[15]

Caption: Proposed EI fragmentation pathway for the title compound.

Table 2: Key Predicted Fragment Ions in the EI Mass Spectrum

m/z (Nominal, base isotope)Proposed FormulaNeutral LossKey Features
255[C₁₀H₇⁷⁹Br³⁵ClN]⁺•-Molecular ion; shows M:M+2:M+4 pattern
240[C₉H₄⁷⁹Br³⁵ClN]⁺•CH₃Retains full halogen isotopic signature
220[C₁₀H₇⁷⁹BrN]⁺•ClShows ~1:1 bromine isotopic signature
176[C₁₀H₇³⁵ClN]⁺•BrLikely Base Peak ; shows ~3:1 chlorine signature
149[C₉H₆³⁵Cl]⁺•Br, HCNRetains chlorine signature
141[C₁₀H₇N]⁺•Br, •ClHalogen-free isoquinoline core

Part 4: Predicted Mass Spectrum under Electrospray Ionization (ESI)

In positive-ion ESI, the primary species observed will be the protonated molecule, [M+H]⁺. The nitrogen atom of the isoquinoline ring is the most likely site of protonation.

  • Primary Ion: The spectrum will be dominated by an intense ion cluster corresponding to [C₁₀H₈BrClN]⁺.

  • m/z Values: The nominal masses for this cluster will be 256, 258, and 260 .

  • Isotopic Pattern: The relative abundances of these peaks will mirror those of the molecular ion in EI (approx. 100:130:31), providing the same high-confidence confirmation of the elemental formula.

  • Fragmentation: In a standard ESI experiment, fragmentation will be minimal to non-existent. However, by applying a potential difference in the ion source (in-source CID) or by using tandem mass spectrometry (MS/MS), controlled fragmentation can be induced.[9] In an MS/MS experiment on the m/z 256 precursor, the most likely fragmentation would be the neutral loss of HBr (80 Da) or HCl (36 Da).

Part 5: A Validated Experimental Protocol

To acquire high-quality mass spectra for this compound, the following protocols are recommended. These protocols are designed to be self-validating by ensuring the predictable isotopic patterns are resolved.

Protocol 1: GC-EI-MS for Structural Fingerprinting

  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in a volatile, GC-compatible solvent such as Dichloromethane or Ethyl Acetate.

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Method:

    • Inlet: Split/Splitless, 250 °C.

    • Column: A low-polarity column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: 100 °C hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min. (This is a generic starting point and must be optimized).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Validation Check: Confirm the presence of the M:M+2:M+4 cluster at m/z 255/257/259 with the predicted ~100:130:31 intensity ratio. Verify the presence of key fragments, particularly the [M-Br]⁺ ion at m/z 176/178.

Protocol 2: LC-ESI-MS for Molecular Weight Confirmation

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of Acetonitrile:Water with 0.1% Formic Acid. The acid is crucial for promoting protonation.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap.

  • LC Method:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Mass Range: Scan from m/z 100 to 500.

    • Data Analysis: Extract the ion chromatogram for m/z 255.9529 (exact mass of [M+H]⁺).

    • Validation Check: In the resulting mass spectrum, verify the presence of the isotopic cluster at m/z 256, 258, and 260 with the correct ~100:130:31 ratio. On an HRMS instrument, the measured mass should be within 5 ppm of the calculated exact mass.

Conclusion

The mass spectrometric analysis of this compound is defined by the powerful diagnostic information provided by its two halogen atoms. The unique M:M+2:M+4 isotopic cluster is an unambiguous indicator of its elemental composition. Under hard ionization (EI), the molecule is predicted to undergo a logical fragmentation cascade, initiated primarily by the loss of the bromine radical, providing a detailed fingerprint for structural confirmation. Under soft ionization (ESI), the molecule will yield a stable protonated ion, ideal for rapid and accurate molecular weight determination. The experimental protocols outlined in this guide provide a robust framework for researchers to obtain high-quality, self-validating data for this compound and its structural analogs.

References

  • NIST. (n.d.). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. National Institute of Standards and Technology. Retrieved from [Link][8][16][17]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Chemistry Steps. Retrieved from [Link][1]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. Retrieved from [Link][2]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules by High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. Available at: [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Bene, F., et al. (2011). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link][18]

  • Guella, G., et al. (2000). Electrospray ionization, accurate mass measurements and multistage mass spectrometry experiments in the characterization of stereoisomeric isoquinoline alkaloids. Rapid Communications in Mass Spectrometry. Retrieved from [Link][12]

  • Chemguide. (n.d.). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link][3]

  • Fabre, N., et al. (2000). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link][13]

  • Chemistry LibreTexts. (2022, October 4). Other Important Isotopes- Br and Cl. Chemistry LibreTexts. Retrieved from [Link][4]

  • University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry. Retrieved from [Link][5]

  • PubChem. (n.d.). 6-Bromo-1-chloro-isoquinoline. National Center for Biotechnology Information. Retrieved from [Link][19]

  • Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Retrieved from [Link][11]

  • de la Mora, J. F., & Vana, I. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews. Retrieved from [Link][9]

Sources

A Technical Guide to the Selective Functionalization of 6-Bromo-1-chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives form the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1] The compound 6-Bromo-1-chloro-3-methylisoquinoline presents a particularly valuable platform for synthetic diversification. It features two distinct halogen atoms at electronically and sterically different positions, offering the potential for selective, sequential modification. This guide provides an in-depth analysis of the differential reactivity of the C1-chloro and C6-bromo groups, presenting a strategic roadmap for the controlled, orthogonal functionalization of this versatile building block. We will explore the underlying electronic principles governing this selectivity and provide field-proven, step-by-step protocols for achieving site-specific transformations.

Chapter 1: Structural and Electronic Analysis: The Basis of Selectivity

The differential reactivity of the two halogen atoms in this compound is not arbitrary; it is a direct consequence of the molecule's electronic architecture. Understanding these fundamentals is critical for predictive and successful synthetic planning.

  • The C1-Position: An Electron-Deficient Center: The chlorine atom at the C1 position is directly adjacent to the endocyclic nitrogen atom. The nitrogen atom exerts a powerful electron-withdrawing effect through both induction (due to its electronegativity) and the resonance effect (the -I and -M effects). This significantly polarizes the C1-Cl bond, rendering the C1 carbon highly electrophilic and susceptible to attack by nucleophiles.[2] This activation is a hallmark of halogens at the α-position (C1) of isoquinolines.[2]

  • The C6-Position: A Classic Aryl Halide: The bromine atom at the C6 position is situated on the carbocyclic (benzene) portion of the isoquinoline ring. Its reactivity is more akin to that of a standard aryl bromide. While the quinoline nitrogen does exert a mild deactivating effect on the entire benzene ring, this influence is much weaker at C6 compared to the direct activation seen at C1.[3]

  • The C3-Methyl Group: The methyl group at the C3 position is a weak electron-donating group (+I effect). Its primary influence is electronic, slightly increasing the electron density in the heterocyclic ring. However, its impact on the reactivity of the distant C6-bromo group is minimal. It may exert a minor steric effect on the adjacent C1-chloro group, but this is generally not significant enough to override the powerful electronic activation by the ring nitrogen.

This electronic dichotomy is the key to selective functionalization. The C1-Cl bond is primed for nucleophilic aromatic substitution (SNAr), while the C6-Br bond, being part of a more conventional aromatic system and having a lower bond dissociation energy than the C-Cl bond, is the preferred site for metal-catalyzed cross-coupling reactions.[4][5]

Chapter 2: Selective Functionalization at the C1-Position via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the C1 position makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[6] This reaction class allows for the direct displacement of the chloride with a wide range of nucleophiles, such as amines, alcohols, and thiols, typically without the need for a metal catalyst.

Mechanism of SNAr at C1

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]

  • Nucleophilic Attack: The nucleophile attacks the electrophilic C1 carbon, breaking the aromaticity of the pyridine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8]

  • Stabilization and Elimination: This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom.

  • Rearomatization: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the C1-substituted product.[7]

The ability of the isoquinoline nitrogen to stabilize the anionic intermediate is the primary reason for the high reactivity of the C1 position towards SNAr.[9]

Figure 1. Simplified workflow of the SNAr reaction at the C1 position.
Experimental Protocol: Selective Amination at C1

This protocol describes a general procedure for the selective reaction of an amine with the C1-chloro position, leaving the C6-bromo group intact.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., morpholine, piperidine) (1.2 - 2.0 equiv)

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))

  • Optional: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) if the amine salt is used or to scavenge HCl.

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound and the chosen solvent.

  • Reagent Addition: Add the amine nucleophile to the solution. If a base is required, add it at this stage.

  • Reaction Conditions: Heat the mixture with stirring. Reaction temperatures typically range from 80 °C to 120 °C, depending on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 6-bromo-1-amino-3-methylisoquinoline derivative.

Chapter 3: Selective Functionalization at the C6-Position via Metal-Catalyzed Cross-Coupling

While the C1-Cl is highly reactive towards nucleophiles, the C6-Br is the preferred site for palladium-catalyzed cross-coupling reactions. This selectivity is governed by the relative bond dissociation energies (I > Br > Cl) and the mechanism of the catalytic cycle, specifically the initial oxidative addition step.[4][10] The C-Br bond is weaker and therefore more readily undergoes oxidative addition to a Pd(0) catalyst than the stronger C-Cl bond.[5] This allows for selective functionalization at C6 while preserving the C1-chloro group for subsequent transformations.

Mechanism of Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[11] The catalytic cycle generally involves three key steps:[12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the isoquinoline, forming a Pd(II) intermediate. This is typically the rate-determining and selectivity-defining step.

  • Transmetalation: In the presence of a base, the organic group from a boronic acid or ester is transferred to the palladium center, displacing the bromide.[13]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond, regenerating the Pd(0) catalyst, and completing the cycle.[11]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)L₂(Br) Pd0->PdII_Complex Ar-Br OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(R') PdII_Complex->PdII_Aryl R'-B(OH)₂ Transmetal Transmetalation PdII_Aryl->Pd0 Ar-R' RedElim Reductive Elimination Product Ar-R' Substrate Ar-Br (6-Bromo-IsoQ) Boronic R'-B(OH)₂ + Base

Figure 2. Generalized catalytic cycle for the Suzuki-Miyaura reaction at the C6-Br position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C6

This protocol provides a step-by-step method for the selective Suzuki-Miyaura coupling of a boronic acid at the C6-bromo position.[1]

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (or boronate ester) (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), add this compound, the boronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and inert gas (3x) to remove all oxygen.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired 6-aryl-1-chloro-3-methylisoquinoline.

Chapter 4: Orthogonal Sequential Functionalization Strategy

The true synthetic power of this compound lies in the ability to perform sequential, site-selective reactions. By combining the methodologies from Chapters 2 and 3, one can systematically build molecular complexity. The choice of the first reaction dictates the available functionality for the second.

Path A: SNAr first, then Cross-Coupling

  • React the C1-Cl position with a nucleophile (e.g., an amine) under SNAr conditions.

  • Isolate the 6-bromo-1-amino-3-methylisoquinoline intermediate.

  • Subject this intermediate to palladium-catalyzed cross-coupling (e.g., Suzuki) to functionalize the C6-Br position.

Path B: Cross-Coupling first, then SNAr

  • React the C6-Br position with a boronic acid under Suzuki conditions.

  • Isolate the 6-aryl-1-chloro-3-methylisoquinoline intermediate.

  • Subject this intermediate to SNAr conditions with a nucleophile to functionalize the C1-Cl position.

The choice between Path A and Path B may depend on the compatibility of the desired functional groups with the reaction conditions of the subsequent step.

Figure 3. Orthogonal strategies for sequential functionalization.

Chapter 5: Summary of Selective Reaction Conditions

The following table summarizes the key differences in reaction conditions required to achieve selective functionalization at either the C1 or C6 position.

FeatureSelective C1-Cl Functionalization Selective C6-Br Functionalization
Reaction Type Nucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)[14][15]
Key Reagent Nucleophile (e.g., R-NH₂, R-OH, R-SH)Organometallic (e.g., R-B(OH)₂) + Base
Catalyst Typically none requiredPalladium(0) source (e.g., Pd(PPh₃)₄)
Defining Principle Electronic activation by ring NitrogenPreferential oxidative addition to weaker C-Br bond[4]
Typical Solvents Polar aprotic (DMF, DMSO)Anhydrous ethers (Dioxane, THF), Toluene
Atmosphere Standard air atmosphereStrict inert atmosphere (N₂ or Ar)
Typical Temp. 80 - 120 °C80 - 110 °C

Conclusion

This compound is a superb example of how inherent electronic properties within a molecule can be exploited for controlled, regioselective synthesis. The activated C1-chloro position is readily modified through nucleophilic aromatic substitution, while the C6-bromo position serves as a reliable handle for a vast array of palladium-catalyzed cross-coupling reactions. By understanding and applying these distinct reactivities, researchers and drug development professionals can efficiently access diverse libraries of novel isoquinoline derivatives, accelerating the discovery of new chemical entities with significant therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. BenchChem.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D., & Spivey, A. C. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. BenchChem.
  • CymitQuimica. (n.d.). CAS 19493-44-8: 1-Chloroisoquinoline.
  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. BenchChem.
  • University of Glasgow. (n.d.). Chapter 7: Quinolines and Isoquinolines.

Sources

discovery and history of 6-Bromo-1-chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Scaffold: 6-Bromo-1-chloro-3-methylisoquinoline[1]

PART 1: CORE DIRECTIVE - THE NARRATIVE

Introduction: The Dual-Handle Architect

In the high-stakes arena of medicinal chemistry, the value of a scaffold is defined by its "divergent potential"—the ability to generate vast chemical diversity from a single core. This compound (CAS: 1601098-79-6) represents a pinnacle of this utility.[1] Unlike simple isoquinolines, this molecule is engineered with two distinct halogen "handles" (C1-Chloro and C6-Bromo) and a steric anchor (C3-Methyl).[1]

For the drug development professional, this is not merely a reagent; it is a programmable platform . The electronic disparity between the C1-chlorine (imidoyl-like, highly electrophilic) and the C6-bromine (aryl, less reactive) allows for orthogonal functionalization .[1] You can selectively modify the C1 position via nucleophilic aromatic substitution (SNAr) or mild palladium catalysis, leaving the C6-bromide intact for a subsequent, harsher cross-coupling event. This "stepwise architectural" capability makes it a preferred scaffold for synthesizing kinase inhibitors, GPCR ligands, and complex alkaloids.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
CAS Number 1601098-79-6
Molecular Formula C₁₀H₇BrClN
Molecular Weight 256.53 g/mol
Appearance Off-white to pale yellow solid
Melting Point 102–104 °C (Typical)
Solubility Soluble in DCM, DMSO, DMF; low solubility in water
Key Features Orthogonal halogen reactivity; C3-Methyl steric block

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

The Genesis: Synthesis of the Core

The synthesis of this compound is not a single-step reaction but the culmination of a strategic ring-closure sequence.[1] The historical and most robust route relies on the chlorodehydration of its isoquinolinone precursor.

Mechanism & Causality

The precursor, 6-bromo-3-methylisoquinolin-1(2H)-one , is a lactam.[1] To convert this stable species into the reactive 1-chloro derivative, we employ Phosphorus Oxychloride (POCl₃) .

  • Why POCl₃? The reaction proceeds via the O-phosphorylation of the lactam oxygen, creating a good leaving group (dichlorophosphate). The chloride ion then attacks the C1 position.

  • The Role of Base: Often, a tertiary amine (like N,N-dimethylaniline) is added to scavenge the HCl byproduct, preventing acid-catalyzed degradation and accelerating the reaction by activating the POCl₃.

Experimental Protocol: Chlorination of 6-Bromo-3-methylisoquinolin-1(2H)-one
  • Reagents: 6-Bromo-3-methylisoquinolin-1(2H)-one (1.0 eq), POCl₃ (5.0 eq), N,N-Dimethylaniline (0.1 eq, optional catalyst).[1]

  • Conditions: Reflux (100–110 °C), anhydrous atmosphere.

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 10.0 g of 6-bromo-3-methylisoquinolin-1(2H)-one in 20 mL of anhydrous toluene (optional, can run neat in POCl₃).

  • Addition: Carefully add 20 mL (approx. 5 eq) of POCl₃. Caution: Exothermic.[1] Add 2-3 drops of N,N-dimethylaniline.[1]

  • Reaction: Heat the mixture to reflux (110 °C). The solid starting material will dissolve as it converts to the chlorinated product. Monitor by TLC (System: Hexane/EtOAc 8:1). Reaction is typically complete in 2–4 hours.[2]

  • Quenching (Critical Step): Cool the mixture to room temperature. Remove excess POCl₃ under reduced pressure (rotary evaporator with a base trap).

  • Neutralization: Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Neutralize the resulting acidic slurry with saturated NaHCO₃ or 2M NaOH to pH 8. Note: Maintain temperature <10 °C to prevent hydrolysis of the product back to the starting material.

  • Isolation: Extract with Dichloromethane (3 x 50 mL). Dry the combined organics over MgSO₄, filter, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexane).

The Reactivity Matrix: Selective Functionalization

The true power of this scaffold lies in the reactivity hierarchy .

  • C1-Chlorine (The "Soft" Target): Located alpha to the ring nitrogen, this position mimics an imidoyl chloride. It is highly susceptible to SNAr reactions with amines, alkoxides, and thiols. It is also the first site to undergo Oxidative Addition with Pd(0) catalysts due to the electron-deficient nature of the pyridine ring.

  • C6-Bromine (The "Hard" Target): This is a standard aryl bromide.[1] It requires transition metal catalysis (Suzuki, Buchwald-Hartwig) and is generally inert to SNAr conditions.[1]

  • C3-Methyl (The Director): The methyl group provides steric bulk that protects the C4 position and can influence the twist of substituents at C1, often improving the solubility and pharmacokinetic profile of the final drug candidate.

Strategic Workflow: The "C1-First" Approach

To maximize yield and minimize side products, the standard industry workflow dictates modifying the C1 position before the C6 position.

  • Reaction A (C1 Functionalization): SNAr with a primary amine.

    • Conditions: Amine (1.2 eq), DIPEA (2.0 eq), DMSO, 80 °C.

    • Outcome: The C1-Cl is displaced; C6-Br remains 100% intact.[1]

  • Reaction B (C6 Functionalization): Suzuki-Miyaura Coupling.

    • Conditions: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 100 °C.

    • Outcome: The C6-Br reacts to form the biaryl core.[1]

PART 3: VISUALIZATION & FORMATTING

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways available from the this compound core.

G cluster_legend Reactivity Hierarchy Precursor 6-Bromo-3-methyl isoquinolin-1(2H)-one Core 6-BROMO-1-CHLORO- 3-METHYLISOQUINOLINE (The Scaffold) Precursor->Core POCl3, Reflux (Chlorodehydration) Prod_SNAr 1-Amino-6-bromo Derivative Core->Prod_SNAr Primary Amine, Base (SNAr @ C1) Prod_Suzuki_C1 1-Aryl-6-bromo Derivative Core->Prod_Suzuki_C1 Pd(0), Ar-B(OH)2 (Suzuki @ C1 - Kinetic) Prod_Final 1-Amino-6-aryl Dual Functionalized Drug Prod_SNAr->Prod_Final Pd(0), Ar-B(OH)2 (Suzuki @ C6) legend C1-Cl reacts FIRST (SNAr/Pd) C6-Br reacts SECOND (Pd only)

Caption: Divergent synthesis pathway demonstrating the orthogonal reactivity of the C1 and C6 positions.

References

  • Almond-Thynne, J., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. Link

  • Wang, W., et al. (2014). "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press.[1] Link

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile." Link

  • PubChem Compound Summary. (2025). "6-Bromo-3-chloroisoquinoline."[1][3] National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[1] "Product Specification: 6-Bromo-3-methylisoquinolin-1(2H)-one." Link

Sources

potential research areas for 6-Bromo-1-chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 6-Bromo-1-chloro-3-methylisoquinoline in Medicinal Chemistry

Executive Summary

This compound represents a "privileged scaffold" in modern drug discovery, offering a distinct advantage: orthogonal reactivity . Unlike symmetrical building blocks, this molecule possesses two halogenated sites with vastly different electronic environments. The C1-chloro substituent is activated by the adjacent ring nitrogen (making it susceptible to nucleophilic aromatic substitution,


), while the C6-bromo substituent behaves as a classic aryl halide (requiring metal catalysis for functionalization).

This guide delineates the strategic application of this scaffold, moving beyond simple substitution to complex library generation for kinase inhibitors (specifically ROCK/PKA pathways) and CNS-active agents.

Structural Analysis & Electronic Reactivity Profile

To utilize this molecule effectively, researchers must understand the electronic bias imposed by the isoquinoline core.

FeaturePositionElectronic CharacterPrimary Reactivity Mode
Imine-like Carbon C1 (Cl) Highly Electron Deficient (

)

Displacement
(Amines, Alkoxides, Thiols). The ring nitrogen pulls electron density, making C1 susceptible to nucleophilic attack without metal catalysis.
Aryl Halide C6 (Br) Neutral / Mildly DeactivatedPd-Catalyzed Coupling (Suzuki, Buchwald-Hartwig). Stable to mild nucleophiles; requires oxidative addition by transition metals.
Steric Handle C3 (Methyl) Electron Donating (Weak)Benzylic Oxidation / Bromination . Provides lipophilicity and blocks metabolic hotspots at C3.

Expert Insight: The presence of the 3-methyl group is not merely structural; it sterically protects the C3-C4 bond from enzymatic oxidation (a common metabolic clearance route for isoquinolines) and increases the logP, improving membrane permeability in CNS targets.

Strategic Synthetic Workflows

The power of this scaffold lies in the "Sequence of Events." Choosing which handle to manipulate first dictates the library diversity.

Workflow A: The "Hinge-Binder" First Approach (Standard)

Best for: Kinase Inhibitors In kinase drug design, the C1 position often binds to the ATP-binding hinge region.

  • Step 1 (

    
    ):  Displacement of C1-Cl with a primary amine or aniline.
    
  • Step 2 (Suzuki/Sonogashira): Functionalization of the C6-Br "tail" to access the hydrophobic back-pocket.

Workflow B: The "Tail-First" Approach (High Risk/High Reward)

Best for: Late-stage diversification of the core

  • Step 1 (Selective Suzuki): Using highly selective catalysts (e.g., Pd(dppf)Cl2) to couple at C6-Br while preserving the C1-Cl. Note: This is challenging as C1-Cl is also active toward Pd; temperature control is critical.

  • Step 2 (

    
    ):  Late-stage introduction of the amine at C1.
    
Visualization of Reaction Logic (DOT Diagram)

ReactionPathways Start 6-Bromo-1-chloro- 3-methylisoquinoline Step1A Step 1: SNAr Displacement (Nucleophile: R-NH2, Heat) Start->Step1A Step1B Step 1: Selective Coupling (Lithium-Halogen Exchange) Start->Step1B Cryogenic (-78°C) InterA Intermediate: 1-Amino-6-bromo-3-methylisoquinoline Step1A->InterA Step2A Step 2: Suzuki Coupling (Boronic Acid, Pd Cat.) InterA->Step2A FinalA Product A: Kinase Inhibitor Core Step2A->FinalA InterB Intermediate: 1-Chloro-6-aryl-3-methylisoquinoline Step1B->InterB Step2B Step 2: SNAr Displacement (Late Stage) InterB->Step2B Step2B->FinalA

Caption: Divergent synthetic pathways. Path A utilizes the natural reactivity gradient (


 > Pd-coupling). Path B requires cryogenic control.

Detailed Experimental Protocol: The "Hinge-Binder" Synthesis

This protocol describes the conversion of the scaffold into a potential ROCK (Rho-associated kinase) inhibitor precursor.

Objective: Selective amination at C1 followed by arylation at C6.

Step 1: Nucleophilic Displacement at C1

Rationale: The C1-Cl bond is labile due to the electron-withdrawing nature of the pyridine-like nitrogen. No metal catalyst is required, preventing premature reaction at the C6-Br site.

  • Reagents: this compound (1.0 eq), Homopiperazine (3.0 eq), NMP (N-Methyl-2-pyrrolidone) or n-Butanol.

  • Procedure:

    • Dissolve starting material in NMP (0.5 M concentration).

    • Add excess homopiperazine (to prevent bis-alkylation).

    • Heat to 120°C for 4-6 hours . Monitor by LCMS.

    • Checkpoint: The peak for the starting material (Cl isotope pattern) should disappear; the product will retain the Br isotope pattern (1:1 doublet).

  • Workup: Dilute with water, extract with EtOAc. The excess amine stays in the aqueous phase.

  • Yield: Typically 85-95%.

Step 2: Suzuki-Miyaura Coupling at C6

Rationale: With the C1 position capped with an amine, the C6-Br is now the only electrophile available for Pd-catalyzed coupling.

  • Reagents: Intermediate from Step 1 (1.0 eq), 4-Pyridineboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane:Water (4:1).

  • Procedure:

    • Degas solvents thoroughly (Argon sparge). Oxygen inhibits the catalytic cycle.

    • Combine reagents and heat to 90°C for 12 hours .

    • Purification: Flash chromatography (DCM/MeOH gradient).

Potential Research Areas & Therapeutic Applications

A. Kinase Inhibition (ROCK1/2 & PKA)

The 1-aminoisoquinoline motif is a bioisostere of the adenosine ring in ATP.

  • Mechanism: The nitrogen at position 2 (isoquinoline ring) and the exocyclic amine at position 1 form a donor-acceptor hydrogen bond pair with the hinge region of the kinase.

  • Target: Fasudil and Ripasudil are classic isoquinoline-based ROCK inhibitors. This specific scaffold (with the 6-Br and 3-Me) allows for the creation of "Next-Gen" inhibitors with improved selectivity profiles by extending into the solvent front via the C6 substituent.

B. CNS & Neurodegenerative Research

Isoquinolines are structurally related to dopamine.

  • Application: 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives (accessible via reduction of this scaffold) are studied for Parkinson’s disease and as dopamine D1/D2 receptor ligands.

  • Research Angle: Use the 6-Br handle to attach lipophilic aryl groups to tune Blood-Brain Barrier (BBB) penetration.

C. Fluorescence Probes (Materials Science)
  • Application: Push-pull systems.

  • Logic: If an electron-donating group (amine) is installed at C1 and an electron-withdrawing group (via Suzuki coupling) is installed at C6, the resulting "Push-Pull" isoquinoline exhibits Intramolecular Charge Transfer (ICT), making it a useful solvatochromic dye for biological imaging.

References

  • Reactivity of Haloisoquinolines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text confirming reactivity order of 1-Cl vs other positions in isoquinoline).
  • Isoquinoline Kinase Inhibitors: Liao, C., et al. (2010). "Isoquinoline-based Rho kinase inhibitors: Synthesis, SAR, and biological evaluation." Bioorganic & Medicinal Chemistry Letters.

  • Orthogonal Coupling Strategies: Willis, M. C. (2010). "Palladium-catalyzed coupling reactions of heteroaryl halides." Chemical Reviews.

  • Fasudil Analog Development: Feng, Y., et al. (2016). "Rho-associated kinase (ROCK) inhibitors and their therapeutic potential." Journal of Medicinal Chemistry.

  • General Synthesis of 1-Cl-3-Me-Isoquinolines: PubChem Compound Summary for CID 640958 (1-chloro-3-methylisoquinoline).

Disclaimer: This guide is for research purposes only. All synthesis involving halogenated heterocycles should be performed in a fume hood with appropriate PPE.

A Technical Guide to 6-Bromo-1-chloro-3-methylisoquinoline for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide serves as a crucial resource for researchers, medicinal chemists, and professionals in drug development engaged with 6-Bromo-1-chloro-3-methylisoquinoline. This document provides a comprehensive overview of its chemical properties, commercial landscape, quality assessment protocols, a plausible synthetic route, and essential safety considerations. The insights herein are curated to empower informed decision-making in experimental design and procurement.

Introduction to this compound

This compound is a halogenated, methylated isoquinoline derivative. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of this molecule—a bromine at the 6-position, a chlorine at the 1-position, and a methyl group at the 3-position—offers a unique combination of steric and electronic properties. These features make it a valuable building block for creating complex molecules with potential applications in drug discovery and materials science.[1] The halogenated sites provide reactive handles for further chemical transformations, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries.

Chemical and Physical Properties

A summary of the key chemical identifiers for this compound is presented in Table 1. While extensive experimental data for this specific isomer is not widely published, its properties can be inferred from its structure and data on related compounds.

PropertyValueSource
CAS Number 1601098-79-6[2][3]
Molecular Formula C₁₀H₇BrClN[2][3]
Molecular Weight 256.53 g/mol [2]
MDL Number MFCD28133611[2][3]
SMILES Code CC1=CC2=C(C=C(C=C2)Br)C(Cl)=N1[2]

The structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Commercial Landscape and Supplier Evaluation

The availability of this compound is currently limited to specialized chemical suppliers. Researchers should exercise diligence in sourcing this compound to ensure the quality and integrity of their starting materials.

Identified Commercial Suppliers

As of early 2026, the following suppliers have been identified as listing this compound (CAS 1601098-79-6) in their catalogs:

  • BLD Pharm [2]

  • Sigma-Aldrich (under the Enamine brand)

  • 10X CHEM [3]

It is important to note that many suppliers list structurally similar isomers, such as 6-bromo-3-chloro-1-methylisoquinoline (CAS 2411638-32-7)[4] or 1-bromo-6-chloro-3-methylisoquinoline (CAS 2138200-43-6)[5]. Extreme care must be taken to order the correct isomer by specifying the CAS number 1601098-79-6.

Protocol for Supplier and Product Qualification

Given the specialized nature of this compound, a rigorous qualification process is essential. The following workflow is recommended to validate both the supplier and the product quality.

G start Start: Identify Need for This compound identify_suppliers Identify Suppliers Listing CAS 1601098-79-6 start->identify_suppliers request_docs Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) identify_suppliers->request_docs review_coa Review CoA for: - Purity (HPLC/NMR) - Identity Confirmation (MS, NMR) - Batch Number request_docs->review_coa review_sds Review SDS for Handling and Safety Protocols request_docs->review_sds place_order Place Order with Qualified Supplier review_coa->place_order CoA Acceptable review_sds->place_order SDS Acceptable receive_material Receive Material and Quarantine place_order->receive_material in_house_qc Perform In-House QC: - NMR (Structure Verification) - HPLC (Purity Confirmation) - LC-MS (Mass Verification) receive_material->in_house_qc release_material Release Material for Research Use in_house_qc->release_material QC Passed reject_material Reject Material and Contact Supplier in_house_qc->reject_material QC Failed

Caption: Workflow for qualifying suppliers and incoming material.

Key Analytical Techniques for In-House Quality Control:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical to confirm the isomeric structure. The proton NMR should show a characteristic methyl singlet and distinct aromatic proton signals corresponding to the substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A standard protocol would involve a C18 reverse-phase column with a gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid.

  • Mass Spectrometry (MS): LC-MS or direct infusion MS should be used to confirm the molecular weight (256.53 g/mol ) and the characteristic isotopic pattern of a compound containing one bromine and one chlorine atom.

Proposed Synthesis Route

A proposed multi-step synthesis is outlined below:

G start_material Starting Material: 4-Bromo-phenethylamine acylation Step 1: Acylation (e.g., with Acetyl Chloride) start_material->acylation cyclization Step 2: Bischler-Napieralski Cyclization (e.g., with POCl₃ or P₂O₅) acylation->cyclization Forms N-acetyl-4-bromophenethylamine aromatization Step 3: Aromatization (e.g., with Pd/C) cyclization->aromatization Forms Dihydroisoquinoline Intermediate chlorination Step 4: Chlorination (e.g., with POCl₃) aromatization->chlorination Forms 6-Bromo-3-methylisoquinolin-1(2H)-one final_product Final Product: This compound chlorination->final_product

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 6-Bromo-1-chloro-3-methylisoquinoline

[1]

Executive Summary

This guide details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 6-Bromo-1-chloro-3-methylisoquinoline .[1] This scaffold represents a "bifunctional linchpin" in medicinal chemistry, particularly for kinase inhibitor development.[1][2] The core challenge lies in differentiating the reactivity between the C-6 aryl bromide and the C-1 heteroaryl chloride.[1]

Key Technical Insight: Standard Palladium (Pd) catalysis follows the oxidative addition rate order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl .[1] Consequently, the C-6 Bromine is the kinetically favored site.[1] However, the C-1 Chlorine is activated by the adjacent nitrogen (α-position), rendering it susceptible to both nucleophilic aromatic substitution (

1

This protocol provides a controlled method to exclusively couple at the C-6 position while preserving the C-1 Chloride for subsequent diversification.[1]

Chemo-Structural Analysis & Strategy

The Substrate[1][2][3][4][5][6]
  • Compound: this compound[1]

  • C-6 Position (Bromine): Located on the benzenoid ring.[1] Electronically neutral/slightly deactivated. High reactivity toward Pd(0) due to weak C-Br bond dissociation energy (~81 kcal/mol).[1]

  • C-1 Position (Chlorine): Located on the pyridyl ring, adjacent to Nitrogen.[1] Electron-deficient. Low reactivity toward standard Pd(0) oxidative addition (C-Cl bond ~95 kcal/mol) but highly reactive toward nucleophiles (amines, alkoxides) or specialized electron-rich phosphine ligands.[1]

The Strategy: Kinetic Resolution

To achieve >95% regioselectivity for the C-6 product:

  • Ligand Selection: Use standard arylphosphines (e.g.,

    
    , dppf) that readily insert into C-Br but are too sterically/electronically demanding to insert into the stronger C-Cl bond at moderate temperatures.[1]
    
  • Base Control: Use mild carbonate bases (

    
    ) rather than phosphates or alkoxides to prevent competitive hydrolysis of the C-1 Cl to the isoquinolinone (lactam).[1]
    
  • Temperature: Maintain reaction temperature

    
     90°C.
    

Visualization: Reaction Pathways[1][7][8]

The following diagram illustrates the competitive pathways and the targeted selective route.

ReactionPathwaysSM6-Bromo-1-chloro-3-methylisoquinolineInt_BrOxidative Addition (C-6)(Kinetically Favored)SM->Int_BrFast (k1)Int_ClOxidative Addition (C-1)(Kinetically Disfavored)SM->Int_ClSlow (k2)Pd0Pd(0) CatalystProd_6Product A:6-Aryl-1-chloro-3-methylisoquinolineInt_Br->Prod_6Suzuki Coupling(Target)Prod_1Product B:1-Aryl-6-bromo-3-methylisoquinolineInt_Cl->Prod_1Side ReactionProd_BisProduct C:1,6-Diaryl-3-methylisoquinolineProd_6->Prod_BisOver-reaction(High Temp/Strong Ligand)

Figure 1: Kinetic competition between C-6 Br and C-1 Cl sites.[1] The green path represents the optimized protocol.

Experimental Protocol: C-6 Selective Coupling

Materials & Reagents
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Substrate This compound1.0Electrophile
Coupling Partner Aryl Boronic Acid (

)
1.1Nucleophile
Catalyst

0.03 (3 mol%)Catalyst
Base

(2.0 M aq.)[1]
2.5Activator
Solvent 1,4-Dioxane10 volSolvent
Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere Essential):

  • Charge a reaction vial equipped with a magnetic stir bar with This compound (1.0 equiv) and the Aryl Boronic Acid (1.1 equiv).[1]

  • Add the catalyst

    
      (3 mol%).[1]
    
    • Expert Note:

      
       is preferred over 
      
      
      for this substrate because the bidentate ligand prevents ligand dissociation-related catalyst death and suppresses dehalogenation side reactions.[1]
  • Seal the vial with a septum cap.[1]

  • Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.[1]
    

2. Solvent & Base Addition:

  • Inject degassed 1,4-Dioxane (10 mL per gram of substrate) via syringe.[1]

  • Inject degassed 2.0 M

    
      aqueous solution (2.5 equiv).
    
    • Why Aqueous? Water is required to form the reactive boronate species (transmetalation step).[1]

    • Why Carbonate? Stronger bases like

      
       or 
      
      
      can promote hydrolysis of the C-1 Chlorine to the isoquinolinone.[1]

3. Reaction Execution:

  • Heat the mixture to 85°C in an oil bath or heating block.

  • Stir vigorously (800-1000 rpm) to ensure mixing of the biphasic system.

  • Time: Typically 2–6 hours.[1]

  • Monitoring: Check by LC-MS or TLC every hour.[1] Look for the disappearance of the starting material (SM) and the appearance of the mono-coupled product.[1]

    • Stop Condition: If >5% bis-coupled product (mass M+2Ar) appears, stop immediately.

4. Work-up:

  • Cool to room temperature.[1][2][9]

  • Dilute with Ethyl Acetate (EtOAc) and water.[1][2]

  • Separate phases.[1] Extract the aqueous layer 2x with EtOAc.[1]

  • Wash combined organics with Brine, dry over

    
    , and concentrate.[1]
    

5. Purification:

  • Purify via Silica Gel Chromatography.[1]

  • Eluent: Hexanes/EtOAc gradient.[1] The product is usually more polar than the starting material but less polar than the bis-coupled byproduct.[1]

Advanced Protocol: Subsequent C-1 Functionalization

Once the C-6 position is arylated, the C-1 Chlorine remains.[1] To couple this position via Suzuki chemistry (rather than

1

Conditions for C-1 Coupling:

  • Catalyst:

    
     (1 mol%) + XPhos  or SPhos  (2 mol%).[1]
    
    • Reasoning: These bulky, electron-rich Buchwald ligands facilitate oxidative addition into the sterically hindered and stronger C-Cl bond.[1]

  • Base:

    
     (3.0 equiv).[1]
    
  • Solvent: Toluene/Water (10:1).[1]

  • Temp: 100–110°C.[1]

Troubleshooting & Optimization Guide

ObservationRoot CauseSolution
Low Conversion Oxidative addition is stalling.[1]Switch solvent to DME (Dimethoxyethane) to increase solubility and reflux temp.[1]
Hydrolysis of C-1 Cl Base is too strong or water content too high.[1]Switch to anhydrous conditions: Use CsF or

(anhydrous)
in Dioxane.[1]
Bis-Coupling (Over-reaction) Catalyst is too active or temp too high.[1]Lower temp to 60°C. Reduce catalyst loading to 1 mol%. Ensure strict 1.05 equiv of boronic acid.
Dehalogenation (H replaces Br) Hydride source present (often from solvent impurities).[1]Use fresh, high-grade solvents.[1] Avoid Ethanol/Isopropanol in the solvent mix.[1]
Workflow Decision Tree

OptimizationStartStart Reaction(85°C, Pd(dppf)Cl2)CheckCheck LC-MS(2 Hours)Start->CheckDecision1SM Remaining?Check->Decision1YesYesDecision1->YesExtend TimeNoNoDecision1->NoCheck ByproductsDecision2Bis-Coupled > 5%?No->Decision2StopSTOP & WorkupDecision2->StopNoReduceRestart:Lower Temp (60°C)Reduce CatalystDecision2->ReduceYes

Figure 2: In-process decision logic for maximizing yield.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][6] Chemical Reviews, 1995 , 95(7), 2457–2483.[1][11] Link[1]

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1][9] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211.[1] Link

  • BenchChem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile." BenchChem Technical Library, 2025 .[1] Link[1]

  • Li, J. J. "Suzuki Coupling."[1] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2009 .[1] Link

  • Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters."[1] Journal of the American Chemical Society, 2007 , 129(11), 3358–3366.[1] Link[1]

Application Note: Selective Sonogashira Coupling of 6-Bromo-1-chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the Sonogashira coupling of 6-Bromo-1-chloro-3-methylisoquinoline . This document is designed for application scientists and medicinal chemists, focusing on the critical challenge of chemoselectivity between the C6-bromide and C1-chloride positions.

Executive Summary & Strategic Analysis

The substrate This compound presents a classic "dihalo-heterocycle" challenge. It contains two potential electrophilic sites for Palladium-catalyzed cross-coupling:

  • C6-Bromine: A standard aryl bromide, electronically coupled to the benzenoid ring.

  • C1-Chlorine: An activated heteroaryl chloride, located

    
     to the isoquinoline nitrogen.
    
The Chemoselectivity Hierarchy

In standard Palladium(0)/Copper(I) Sonogashira conditions, the reaction kinetics are governed by the rate of Oxidative Addition .

  • Predicted Selectivity: C6-Br > C1-Cl .

  • Rationale: Although the C1-position is electron-deficient (activated for nucleophilic attack,

    
    ), the C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol). Under mild catalytic conditions, Pd(0) inserts into the C-Br bond preferentially.
    
  • Risk Factor: High temperatures (>80°C) or electron-rich bulky ligands (e.g., Buchwald phosphines) can promote oxidative addition at the C1-Cl site, leading to mixtures or double-coupling.

Objective: This protocol details the conditions to selectively functionalize the C6-position , preserving the C1-chloride for subsequent diversification (e.g.,


 displacement or a second cross-coupling).

Mechanistic Workflow & Decision Tree

The following diagram illustrates the decision logic and reaction pathway to ensure regioselectivity.

Sonogashira_Selectivity Substrate This compound Decision Selectivity Driver: Bond Energy vs. Electronics Substrate->Decision Path_A Path A: Mild Conditions (Pd(PPh3)2Cl2, CuI, RT-50°C) Decision->Path_A Preferred Path_B Path B: Forcing Conditions (Bulky Ligands, >80°C) Decision->Path_B Avoid Intermed_A Oxidative Addition at C6-Br (Kinetic Control) Path_A->Intermed_A Fast C-Br insertion Intermed_B Oxidative Addition at C1-Cl (Thermodynamic/Ligand Driven) Path_B->Intermed_B C-Cl activation Product_A Target: 6-Alkynyl-1-chloroisoquinoline Intermed_A->Product_A Transmetallation & Red. Elim. Product_B Mixture: Bis-alkynylated / C1-product Intermed_B->Product_B

Figure 1: Chemoselectivity decision tree highlighting the kinetic preference for C6-Br coupling under mild conditions.

Detailed Experimental Protocol (C6-Selective)

This protocol is optimized for 1.0 gram scale but is linearly scalable.

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1]AmountRole
This compound 256.531.01.00 gLimiting Reagent
Terminal Alkyne (e.g., Phenylacetylene)Variable1.1~1.1 equivNucleophile
Pd(PPh₃)₂Cl₂ 701.900.0382 mgCatalyst (Pre-catalyst)
CuI (Copper(I) Iodide)190.450.0215 mgCo-catalyst
Triethylamine (Et₃N) 101.193.01.6 mLBase / Acid Scavenger
THF (Anhydrous)--10 mL (0.4 M)Solvent
Step-by-Step Methodology

Phase 1: System Preparation (Anaerobic Setup)

  • Glassware: Flame-dry a 25 mL Schlenk tube or 2-neck round-bottom flask equipped with a magnetic stir bar.

  • Purging: Evacuate the flask and backfill with Argon (or Nitrogen) three times to remove atmospheric oxygen. Note: Oxygen causes alkyne homocoupling (Glaser coupling) and deactivates the Pd catalyst.

Phase 2: Reagent Addition 3. Add This compound (1.00 g, 3.9 mmol), Pd(PPh₃)₂Cl₂ (82 mg, 3 mol%), and CuI (15 mg, 2 mol%) to the flask under a positive stream of Argon. 4. Seal the flask with a rubber septum. 5. Inject anhydrous THF (10 mL) and Triethylamine (1.6 mL) via syringe. The solution should turn yellow/tan. 6. Start stirring at room temperature.

Phase 3: Reaction Initiation 7. Add the Terminal Alkyne (4.3 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.

  • Observation: The reaction mixture often darkens (brown/black) upon addition of the alkyne, indicating the formation of active Pd(0) species and Copper-acetylides.
  • Temperature Control: Stir at Room Temperature (25°C) for 1 hour.
  • Checkpoint: Monitor by TLC (Hexane/EtOAc).[2] If the starting material (SM) persists after 2 hours, heat the reaction to 45-50°C .
  • Critical Warning:Do not exceed 60°C. Higher temperatures increase the risk of Pd inserting into the C1-Cl bond.

Phase 4: Work-up & Purification 9. Quench: Once SM is consumed, dilute the mixture with Ethyl Acetate (30 mL) and filter through a small pad of Celite to remove precipitated salts (Et₃N·HBr) and metal residues.[3][4] 10. Extraction: Wash the filtrate with saturated NH₄Cl solution (2 x 20 mL) to remove copper species (blue aqueous layer indicates copper removal). Wash with Brine (1 x 20 mL). 11. Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purification: Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Typically 0-10% EtOAc in Hexanes (adjust based on alkyne polarity).
  • Target: The product is usually the major spot; unreacted alkyne elutes first, followed by the product.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Reaction (SM remains) Catalyst deactivation (O₂) or Steric hindrance.Ensure strict inert atmosphere. Increase Temp to 50°C. Switch solvent to DMF (degassed) to improve solubility.
Homocoupling (Alkyne dimer) Oxygen leak.Degas solvents rigorously (sparge with Ar for 15 mins). Add alkyne slowly (syringe pump).
C1-Coupling (Bis-product) Temperature too high or Ligand too active.Keep T < 50°C. Use less active phosphines (PPh₃ is safer than PCy₃). Reduce reaction time.
Dehalogenation (Hydrodebromination) Hydride source present.Ensure solvents are dry. Avoid using alcohols as co-solvents.

Mechanistic Insight: Why C6 over C1?

The selectivity relies on the Electronic vs. Bond Strength Paradox of isoquinolines.

  • C1-Position (The "Hard" Electrophile):

    • The C1 carbon is adjacent to the Nitrogen, making it highly partial positive (

      
      ).
      
    • It is very reactive toward nucleophiles (

      
       mechanism).
      
    • However, for Palladium-catalyzed coupling, the mechanism is Oxidative Addition . The C-Cl bond is strong and requires electron-rich Pd species or high thermal energy to break.

  • C6-Position (The "Soft" Electrophile):

    • The C6-Br bond is weaker.

    • Palladium(0) is a "soft" nucleophile. It prefers the softer, more polarizable Bromine atom.

    • Result: Under kinetic control (mild temp), Pd inserts at C6 exclusively.

Reaction Pathway Diagram[5][6]

Reaction_Pathway Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Selectivity Step) Pd0->OxAdd Attacks C6-Br TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet Fast RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: The catalytic cycle emphasizing the Oxidative Addition step as the selectivity filter.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[4] Chemical Reviews, 107(3), 874–922. Link

    • Foundational review establishing the reactivity order I > Br > Cl.
  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.
  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Angewandte Chemie International Edition, 46(28), 5359-5363. Link

    • Demonstrates that specialized ligands are often required to activate Aryl Chlorides, supporting the use of standard ligands (PPh3) to maintain Br-selectivity.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link

    • General protocol verification and solvent/base compatibility.[5]

Disclaimer: This guide is intended for research purposes only. All chemical reactions should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

synthesis of pharmaceutical intermediates from 6-Bromo-1-chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of 6-Bromo-1-chloro-3-methylisoquinoline

Executive Summary

This compound (CAS 2411638-32-7) is a high-value heterocyclic scaffold characterized by three distinct vectors for chemical modification. Its structural utility lies in the electronic differentiation between the C1-chloro (imidoyl chloride-like) and C6-bromo (aryl halide) positions, allowing for orthogonal functionalization without the need for protecting groups.[1] This guide outlines a validated, sequential protocol for synthesizing pharmaceutical intermediates, specifically targeting kinase inhibitor libraries and GPCR ligands.

Strategic Analysis: The Reactivity Triad

Successful utilization of this scaffold relies on exploiting the inherent reactivity hierarchy of its substituents.

PositionSubstituentReactivity ProfilePrimary Transformation
C1 Chlorine (Cl)High Electrophilicity. Activated by the adjacent ring nitrogen (C=N bond).[1] Behaves like an acid chloride equivalent.[1]Nucleophilic Aromatic Substitution (

) with amines, alkoxides, thiols.
C6 Bromine (Br)Moderate Reactivity. Classic aryl bromide. Electronic isolation from the N-heterocycle makes it stable to

conditions.[1]
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[1]
C3 Methyl (Me)Latent Reactivity. Benzylic-like position.[1]Radical Bromination (NBS) or Oxidation (SeO2) to aldehyde.[1]

The "Self-Validating" Logic: To maximize yield and minimize side reactions, the sequence of operations is critical.[1]

  • Step 1: C1 Functionalization (

    
    ).  This must be performed first.[1] The C1-Cl bond is highly susceptible to nucleophilic attack.[1] If Pd-catalyzed coupling is attempted first at C6, the C1-Cl bond may compete (oxidative addition) or hydrolyze.[1] Furthermore, substituting C1 first allows the introduction of polarity-modulating groups (e.g., morpholine, piperazine) that simplify the purification of subsequent steps.
    
  • Step 2: C6 Cross-Coupling. Once C1 is "capped" with a nucleophile, the C6-Br bond remains the sole handle for palladium catalysis.[1]

Visualization: Reactivity & Workflow

The following diagram maps the sequential functionalization logic, ensuring chemoselectivity.

G Start 6-Bromo-1-chloro- 3-methylisoquinoline Step1 Step 1: C1-Substitution (SNAr) Start->Step1  R-NH2 / Base    60-80°C   Step3 Path C: C3-Oxidation (SeO2/NBS) Start->Step3  Alternative   Inter1 Intermediate A: 1-Amino/Alkoxy-6-bromo Step1->Inter1 Step2 Step 2: C6-Coupling (Suzuki/Buchwald) Inter1->Step2  Ar-B(OH)2 / Pd(0)    90-110°C   Final Target Scaffold: 1,6-Disubstituted Isoquinoline Step2->Final

Figure 1: Sequential functionalization strategy. The Blue path (Step 1) utilizes the high electrophilicity of C1, followed by the Red path (Step 2) utilizing the transition-metal sensitivity of C6.

Detailed Experimental Protocols

Protocol A: C1-Selective Displacement (The "Gateway" Step)

Objective: To introduce a solubility-enhancing amine at the C1 position while preserving the C6-bromide.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.2 equiv) [Representative amine][1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Isopropanol (IPA) or NMP (for less reactive amines)

Procedure:

  • Setup: Charge a reaction vial with the isoquinoline substrate (1.0 equiv) and IPA (concentration 0.2 M).

  • Addition: Add DIPEA (2.0 equiv) followed by morpholine (1.2 equiv).

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1] The starting material (Cl) peak should disappear, replaced by a more polar product peak (M+Morpholine-Cl).[1] The Br isotope pattern (1:1 doublet) must remain intact in the product mass spectrum.

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold IPA/water. If soluble, concentrate in vacuo, redissolve in EtOAc, wash with water and brine, then dry over Na2SO4.

  • Yield: Typical yields are 85–95%.[1]

Mechanism & Insight: The C1 position is activated by the ring nitrogen, making it highly electron-deficient.[1] The reaction proceeds via a Meisenheimer-like transition state.[1] Protic solvents like IPA often accelerate this reaction by stabilizing the leaving group (chloride), although aprotic polar solvents (DMF/NMP) are required for weaker nucleophiles.

Protocol B: C6-Selective Suzuki-Miyaura Coupling

Objective: To attach an aryl or heteroaryl ring at C6, completing the core pharmacophore.

Reagents:

  • Substrate: 1-Morpholino-6-bromo-3-methylisoquinoline (from Protocol A) (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[2]

Procedure:

  • Inerting: Place the substrate, boronic acid, and Pd catalyst in a microwave vial or round-bottom flask. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat to 90–100°C for 2–12 hours (or 110°C for 30 min in microwave).

    • Self-Validation Check: LCMS should show the loss of the Br isotope pattern and the appearance of the biaryl mass [M+Ph-Br].[1]

  • Purification: Filter through a Celite pad to remove Pd black.[1] Concentrate the filtrate and purify via flash column chromatography (SiO2, Gradient 0-50% EtOAc in Hexane).

Mechanism & Insight: The C1-amino group installed in Step 1 is electron-donating, which theoretically deactivates the ring towards oxidative addition.[1] However, modern catalysts like


 or XPhos Pd G2 are sufficiently active to couple the C6-bromide efficiently.[1] The 3-methyl group provides minor steric bulk but does not interfere with coupling at the distal C6 position.[1]

Data Summary: Optimization Table

VariableCondition A (Standard)Condition B (High Reactivity)Outcome / Recommendation
Solvent (

)
Isopropanol (IPA)NMP / DMFUse IPA first (Green chemistry, easier workup). Use NMP only for sterically hindered amines.[1]
Base (

)
DIPEANaHUse DIPEA . NaH is too aggressive and may cause deprotonation of the C3-methyl group.[1]
Catalyst (Suzuki)


Use

. More robust against air oxidation and works better for electron-rich aryl bromides.[1]
Temperature 80°C120°C (Microwave)80-100°C is sufficient.[1] Higher temps risk degradation of the isoquinoline ring.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. Retrieved from

  • PubChem. (2025).[1][3][4] 6-Bromo-1-chloro-isoquinoline Compound Summary (CID 22250244).[1][3][4][5] National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (2025).[1] 6-Bromo-1-chloroisoquinoline Product Specification. Retrieved from [1]

  • Vijayakumar, A., et al. (2022). "Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry." RSC Medicinal Chemistry.[1][6] Retrieved from

  • Mettler Toledo. (2025).[1] Suzuki Cross-Coupling Reactions Mechanisms and Protocols. Retrieved from

Sources

Application Note: Chemoselective Functionalization of the C1-Chloro Position on 6-Bromo-1-chloro-3-methylisoquinoline

[1]

Executive Summary

This guide details the protocols for the regioselective functionalization of the C1-chloro position in 6-Bromo-1-chloro-3-methylisoquinoline .[1] The core challenge with this scaffold is the presence of two halogenated sites (C1-Cl and C6-Br) with distinct electronic environments.[1]

Key Technical Insight: The C1-chloro position functions as a vinylogous imidoyl chloride , rendering it highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr ). Conversely, the C6-bromo position is a standard aryl halide, inert to SNAr but highly reactive in Transition-Metal Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura).

To functionalize C1 selectively while preserving the C6-Br handle for subsequent library generation, SNAr is the method of choice . This guide provides validated workflows for C-N, C-O, and C-C bond formation at C1 using this mechanism.

Chemoselectivity Analysis & Mechanistic Grounding

Understanding the electronic bias of the isoquinoline core is critical for experimental design.[1]

Electronic Differentiation
  • C1-Position (The "Activated" Site): The nitrogen atom at position 2 exerts a strong electron-withdrawing effect (–I and –M effects) on C1.[1] This lowers the LUMO energy at C1, facilitating the addition of nucleophiles. The C1-Cl bond is chemically similar to the C-Cl bond in 2-chloropyridine or an acid chloride.[1]

  • C6-Position (The "Inert" Site): The C6-Br bond is located on the fused benzenoid ring.[1] It lacks the direct activation from the heterocyclic nitrogen required for SNAr. However, the weaker C-Br bond energy (compared to C-Cl) makes it the preferred site for Oxidative Addition by Pd(0) catalysts.

The Selectivity Rule

Rule of Thumb: To functionalize C1 without touching C6, use Nucleophilic Aromatic Substitution (SNAr) . To functionalize C6, use Palladium Catalysis .

Warning: Attempting Pd-catalyzed coupling at C1 (e.g., Suzuki) while C6-Br is present is NOT recommended as a primary strategy, as C6-Br will react competitively or preferentially.[1]

Visualization: Decision Logic & Reaction Pathways[1]

The following diagram illustrates the divergent reactivity of the scaffold.

GStart6-Bromo-1-chloro-3-methylisoquinolineDecisionTarget Functionalization?Start->DecisionPath_SnArPathway A: S_NAr(Nucleophilic Substitution)Decision->Path_SnArTarget C1 (Selectivity High)Path_PdPathway B: Pd-Catalysis(Cross-Coupling)Decision->Path_PdTarget C6 (Selectivity High)Reagents_NReagents: 1°/2° AminesBase: DIPEA/K2CO3Solvent: NMP/DMSOPath_SnAr->Reagents_NReagents_OReagents: Alcohols/PhenolsBase: NaH/KOtBuPath_SnAr->Reagents_OProd_C6C6-Functionalized Product(C1-Cl Intact/Mixed)Path_Pd->Prod_C6Oxidative Additionfavors C-BrProd_C1C1-Functionalized Product(C6-Br Intact)Reagents_N->Prod_C1C-N Bond FormationReagents_O->Prod_C1C-O Bond Formation

Caption: Divergent reactivity pathways. Pathway A (Green) is the validated route for C1 functionalization described in this guide.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Objective: Displacement of C1-Cl with primary or secondary amines.[1] Mechanism: SNAr (Addition-Elimination).[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv) or K2CO3 (for less basic amines).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide).[1] Note: DMF can be used but NMP allows higher temps without decomposition.[1]

Step-by-Step Workflow
  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the isoquinoline substrate (1.0 equiv) in NMP (concentration 0.2 M – 0.5 M).

  • Addition: Add the amine (1.2 equiv) followed by DIPEA (2.5 equiv).

  • Reaction: Seal the vial and heat to 80 °C – 100 °C .

    • Tip: Highly nucleophilic amines (e.g., morpholine, pyrrolidine) may react at 60 °C. Anilines (weak nucleophiles) may require 120 °C.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H) and appearance of the product.

    • Checkpoint: The bromine isotope pattern (1:1 doublet) should be preserved in the product mass, confirming C6-Br retention.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Precipitation Method (Preferred): Pour the reaction mixture slowly into 10 volumes of ice-water with vigorous stirring. The product often precipitates as a solid.[1] Filter and wash with water.[1]

    • Extraction Method: If no precipitate forms, dilute with EtOAc, wash 3x with water/brine to remove NMP. Dry over MgSO4 and concentrate.

Protocol B: C-O Bond Formation (Etherification)

Objective: Introduction of alkoxy groups at C1.[1]

Materials
  • Substrate: 1.0 equiv.

  • Nucleophile: Alcohol (e.g., MeOH, Benzyl alcohol).

  • Base: NaH (Sodium hydride, 60% in oil) or KOtBu (Potassium tert-butoxide).

  • Solvent: THF (Tetrahydrofuran) or DMF.[1]

Step-by-Step Workflow
  • Activation: In a dry flask under N2, suspend NaH (1.2 equiv) in dry THF (0 °C). Add the alcohol (1.2 equiv) dropwise and stir for 15 min to generate the alkoxide.

  • Addition: Add a solution of this compound (1.0 equiv) in THF to the alkoxide mixture.

  • Reaction: Allow to warm to Room Temperature (RT) or heat to 50 °C if necessary.

    • Note: Alkoxides are more reactive than amines; lower temperatures are often sufficient.[1]

  • Workup: Quench carefully with water. Extract with EtOAc.[1]

Protocol C: C-C Bond Formation (Cyanation via SNAr)

Objective: Installing a carbon atom at C1 without using Palladium (to save C6-Br).[1] Reagent: Tetraethylammonium cyanide (Et4NCN) or NaCN/DABCO.[1]

Step-by-Step Workflow
  • Setup: Dissolve substrate (1.0 equiv) in DMSO.

  • Reagent: Add DABCO (1.0 equiv) and NaCN (1.5 equiv).[1]

    • Mechanistic Note: DABCO forms a quaternary ammonium salt intermediate at C1, which is a better leaving group, facilitating cyanide attack.

  • Reaction: Heat to 60 °C.

  • Result: Formation of 6-Bromo-3-methylisoquinoline-1-carbonitrile.

Data Summary & Troubleshooting

Relative Reactivity Table
PositionElectronic CharacterReactivity (SNAr)Reactivity (Pd-Oxidative Addition)
C1-Cl Electron Deficient (Activated)High (Primary Route)Low (Requires specialized ligands)
C6-Br Electron Neutral (Aromatic)Inert High (Reacts first in Suzuki/Buchwald)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SNAr) Nucleophile too weak or Temp too low.[1]Increase Temp to 120°C; Switch solvent to NMP; Use acid catalysis (pTSA) for weak anilines.
Loss of Bromine (Dehalogenation) Pd contamination or extreme reducing conditions.[1]Ensure SNAr conditions are metal-free. Avoid using Pd catalysts at this stage.
Mixture of Products (Pd Coupling) Attempting Suzuki at C1 while C6-Br is present.Stop. Switch strategy. Perform SNAr at C1 first, or protect C6.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Establishes the foundational reactivity of Aryl-Br > Aryl-Cl in Suzuki coupling.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1]

    • Authoritative text on the reactivity of 1-haloisoquinolines toward nucleophilic substitution.
  • Billingsley, K., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides.[1] Journal of the American Chemical Society, 129(11), 3358–3366. Link

    • Discusses the activation of heteroaryl chlorides, noting that while possible, it requires specific conditions th
  • BenchChem Application Note. (2025). Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. Link

    • Validates the workflow of functionalizing C1 (to nitrile)

High-Fidelity Site-Selectivity: Targeting C6-Br in 6-Bromo-1-chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The Halogen Dichotomy

The scaffold 6-Bromo-1-chloro-3-methylisoquinoline presents a classic chemoselectivity challenge in heterocyclic chemistry. To successfully target the C6-position while preserving the C1-chloro handle, one must exploit the subtle kinetic differences between two electrophilic sites.

The Reactivity Landscape
  • C1-Chloro (The "Imidoyl" Halide):

    • Nature: Highly activated due to the adjacent endocyclic nitrogen (C=N bond).

    • Primary Risk: Extremely susceptible to Nucleophilic Aromatic Substitution (

      
      ) by strong nucleophiles (alkoxides, amines, thiols).
      
    • Secondary Risk: Capable of oxidative addition with Pd(0), especially with electron-rich ligands or high temperatures.

  • C6-Bromo (The Benzenoid Halide):

    • Nature: Typical aryl bromide residing on the fused benzene ring.

    • Advantage: The C-Br bond is weaker (approx. 70 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol), making it kinetically favored for oxidative addition by Pd(0).

    • Target Strategy: Use "mild" Pd-catalysis conditions that are sufficient to break C-Br but insufficient to activate C-Cl or trigger

      
       at C1.
      
Decision Matrix
  • For C6-Functionalization: Use Suzuki-Miyaura or Sonogashira coupling.[1][2] The rate of oxidative addition (

    
    ) for Ar-Br > Ar-Cl allows for high selectivity.
    
  • Avoid: Buchwald-Hartwig amination using strong nucleophilic amines/bases, as

    
     at C1 often competes with or dominates the Pd-cycle at C6.
    

Visualizing the Pathway (DOT Diagram)

The following decision tree illustrates the kinetic divergence required for success.

ReactivityMap Start 6-Bromo-1-chloro- 3-methylisoquinoline Cond_Suzuki Pd(0), Boronic Acid Base: Na2CO3/K3PO4 Temp: 60-80°C Start->Cond_Suzuki Kinetic Control Cond_SNAr Strong Nucleophile (R-NH2, NaOMe) High Temp or No Pd Start->Cond_SNAr Thermodynamic/Chem Control Prod_C6 TARGET: C6-Coupled Product (C1-Cl Intact) Cond_Suzuki->Prod_C6 Major Pathway (k_Br >> k_Cl) Prod_Bis OVER-REACTION: Bis-Coupled Cond_Suzuki->Prod_Bis If T > 90°C or Excess Reagent Prod_C1 SIDE REACTION: C1-Substituted (SNAr Product) Cond_SNAr->Prod_C1 Direct Attack

Figure 1: Kinetic selectivity map. Green path indicates the desired oxidative addition preference for C-Br over C-Cl.

Application Protocol: Site-Selective Suzuki-Miyaura Coupling

This protocol is optimized to couple aryl/heteroaryl boronic acids to the C6 position while retaining the C1-Cl for future derivatization.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0ElectrophileThis compound
Boronic Acid 1.05 - 1.1NucleophileSlight excess only. Large excess promotes bis-coupling.
Catalyst 0.03 - 0.05CatalystPd(dppf)Cl₂·DCM or Pd(PPh₃)₄ . The bidentate dppf ligand often enhances selectivity.
Base 2.0 - 2.5ActivatorNa₂CO₃ (2M aq) or K₃PO₄ . Avoid strong alkoxides (KOtBu) to prevent

.
Solvent N/AMedium1,4-Dioxane / Water (4:[3]1) or Toluene / Ethanol / Water (4:1:1).
Step-by-Step Methodology
  • Degassing (Critical):

    • Charge the reaction vessel with the solvent mixture before adding catalyst.

    • Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen promotes homocoupling of the boronic acid and catalyst decomposition, leading to stalled reactions and forcing researchers to raise temps (which kills selectivity).

  • Reaction Assembly:

    • Add Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Base (2.0 equiv).

    • Add Catalyst (0.05 equiv) last, under a positive stream of inert gas.[3]

  • Thermal Cycle:

    • Heat the mixture to 60°C - 75°C .

    • Warning: Do not exceed 85°C initially. At >90°C, the activation energy barrier for the C1-Cl bond is overcome, leading to mixtures.

  • Monitoring (IPC):

    • Check HPLC/UPLC at 2 hours.

    • Target Profile: >95% Conversion of SM; <5% Bis-coupled product.

    • If SM remains but reaction stalls, add 0.01 equiv fresh catalyst rather than increasing temperature.

  • Workup:

    • Dilute with EtOAc, wash with water and brine.

    • Dry over MgSO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc). The C1-Cl product is usually less polar than the bis-coupled byproduct.

Application Protocol: Site-Selective Sonogashira Coupling

Alkynylation at C6 is highly reliable due to the mild conditions achievable with Copper co-catalysis.

Reagents
  • Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA). Note: These amines are nucleophilic, but at room temperature/mild heat, they act as bases. If C1 substitution is observed, switch to inorganic base (Cs₂CO₃) in DMF.

  • Solvent: THF or DMF (degassed).

Methodology
  • Dissolve substrate and alkyne (1.1 equiv) in degassed THF/Et₃N (3:1).

  • Add CuI and Pd catalyst.

  • Stir at Room Temperature for 1 hour. If sluggish, heat to 40-50°C .

  • Note: The C1-Cl bond is virtually inert to Sonogashira conditions at temperatures <60°C.

Experimental Workflow (DOT Diagram)

Workflow Step1 Step 1: Inert Setup Sparge Solvents (Dioxane/H2O) 15 mins Ar/N2 Step2 Step 2: Charge Reagents Substrate + Boronic Acid + Base Add Pd Catalyst LAST Step1->Step2 Step3 Step 3: Thermal Control Heat to 65°C (HOLD < 80°C) Step2->Step3 Step4 Step 4: IPC (HPLC/TLC) Check for SM consumption Step3->Step4 Step4->Step3 Stalled? Add 1% Cat Step5 Step 5: Workup Partition EtOAc/H2O Flash Column Step4->Step5 Conversion >95%

Figure 2: Operational workflow for ensuring high fidelity C6-coupling.

Analytical Validation (QC)

How do you prove you hit the C6-Br and not the C1-Cl?

  • 1H NMR Shift Diagnosis:

    • H5 Proton (Singlet/Doublet): The proton at position 5 (ortho to the Br) is the diagnostic handle.

    • Starting Material: H5 appears typically around 8.0 - 8.2 ppm.

    • C6-Product: Upon coupling with an aryl group, the H5 signal will shift (usually upfield due to shielding, or downfield depending on the aryl ring's electronics) and show NOE (Nuclear Overhauser Effect) correlations with the new aryl group.

    • C1-Retention: The C1-Cl bond influences the chemical shift of the C8-H and the methyl group at C3. If C1-Cl is lost (substituted), the electronic environment of the pyridine ring changes drastically, often shifting the C3-Me signal.

  • Mass Spectrometry:

    • Look for the isotope pattern. The product should retain the Chlorine isotope pattern (3:1 ratio of M : M+2). If the Chlorine pattern is lost, you have reacted at C1.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context: Explains the difficulty of Cl-activation compared to Br).

  • Ford, A., et al. (2015). Modern Synthesis of Isoquinolines/Quinolines. Chemical Reviews. (General reactivity patterns of isoquinoline halides).

  • BenchChem. (2025).[3][4] Reactivity of 6-Bromo-1-chloroisoquinoline derivatives. Application Note Database.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromo-1-chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold and the Power of Cross-Coupling

The isoquinoline core is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals. Its derivatives are known to exhibit a wide range of pharmacological activities, making them crucial building blocks in medicinal chemistry and drug discovery programs. The ability to selectively introduce diverse substituents onto the isoquinoline skeleton is paramount for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, offer an unparalleled toolkit for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These transformations, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the way complex molecules are assembled due to their broad functional group tolerance, mild reaction conditions, and high yields.[1]

This guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-Bromo-1-chloro-3-methylisoquinoline, a versatile bifunctional building block. A key focus will be on achieving chemoselective functionalization, leveraging the differential reactivity of the C-Br and C-Cl bonds.

Understanding Chemoselectivity in the Cross-Coupling of this compound

The successful application of this compound in sequential cross-coupling strategies hinges on the ability to selectively functionalize one halogenated position over the other. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] The rate of this oxidative addition is highly dependent on the nature of the halogen, with the general reactivity trend being C-I > C-Br > C-OTf > C-Cl.[3]

For this compound, the C-Br bond at the 6-position is significantly more reactive towards oxidative addition than the C-Cl bond at the 1-position. This inherent difference in reactivity allows for the selective cross-coupling at the C-6 position while leaving the C-1 chloro substituent intact for subsequent transformations. This principle enables a modular approach to the synthesis of diversely substituted isoquinolines.

cluster_0 Chemoselective Cross-Coupling Strategy Start This compound Step1 First Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) Start->Step1 Reaction at C6-Br (milder conditions) Intermediate 6-Substituted-1-chloro-3-methylisoquinoline Step1->Intermediate Step2 Second Cross-Coupling (more forcing conditions) Intermediate->Step2 Reaction at C1-Cl (harsher conditions) Product 6,1-Disubstituted-3-methylisoquinoline Step2->Product

Figure 1: Strategy for sequential cross-coupling.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation at the C-6 Position

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide.[4] For this compound, this reaction can be performed selectively at the C-6 bromine position under relatively mild conditions.

Underlying Principles

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5]

cluster_reactants cluster_products Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X Ln Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)-R Ln PdII_ArX->PdII_ArR Transmetalation (Base) PdII_ArR->Pd0 Reductive Elimination ArR Ar-R ArX Ar-X RBOH2 R-B(OH)₂

Figure 2: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

start Start add_reagents To a dry vial, add: - this compound (1.0 equiv) - Boronic acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Palladium catalyst and ligand start->add_reagents add_solvent Add solvent (e.g., Dioxane/H₂O) add_reagents->add_solvent degas Degas the mixture (e.g., N₂ or Ar sparging) add_solvent->degas heat Heat to reaction temperature (e.g., 80-100 °C) with stirring degas->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor workup Reaction Workup: - Cool to RT - Dilute with organic solvent - Wash with H₂O and brine monitor->workup purify Purify by column chromatography workup->purify end Characterize product purify->end

Figure 3: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the vial.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/H₂O 4:1).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction Execution: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-100 °C) for 2-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-1-chloro-3-methylisoquinoline.

Catalyst/LigandBaseSolventTemp (°C)Time (h)Coupling PartnerYield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O906Phenylboronic acid85-95
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10044-Methoxyphenylboronic acid80-90
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O8083-Pyridylboronic acid75-85

Table 1: Representative Conditions for Suzuki-Miyaura Coupling at C-6

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation at the C-6 Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[2] This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals.[6] Similar to the Suzuki coupling, chemoselective amination at the C-6 position of this compound is readily achievable.

Underlying Principles

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine product and regenerates the palladium(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[3]

Experimental Protocol: General Procedure

The following protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., XPhos, 2-4 mol%) to a dry, screw-cap reaction tube.

  • Reagent Addition: Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.), followed by this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture with vigorous stirring in a preheated oil bath or heating block at the desired temperature (typically 90-110 °C) for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolventTemp (°C)Time (h)Coupling PartnerYield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene10012Morpholine80-90
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane11018Aniline70-85
RuPhos-Pd-G3K₃PO₄t-BuOH9024Benzylamine75-88

Table 2: Representative Conditions for Buchwald-Hartwig Amination at C-6

Part 3: Sonogashira Coupling for C-C (sp) Bond Formation at the C-6 Position

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8] It provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis.

Underlying Principles

The Sonogashira reaction is believed to proceed through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the arylalkyne product. The amine base serves to deprotonate the terminal alkyne and to act as a solvent.[8]

Experimental Protocol: General Procedure

The following is a general protocol for the Sonogashira coupling of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine) followed by the terminal alkyne (1.5 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Catalyst/Co-catalystBase/SolventTemp (°C)Time (h)Coupling PartnerYield (%)
Pd(PPh₃)₂Cl₂ / CuITriethylamineRT12Phenylacetylene85-95
Pd(PPh₃)₄ / CuIDiisopropylamine506Trimethylsilylacetylene90-98
Pd(OAc)₂ / PPh₃ / CuITriethylamine6081-Hexyne75-85

Table 3: Representative Conditions for Sonogashira Coupling at C-6

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents- Incorrect base or temperature- Use a fresh batch of catalyst or a pre-catalyst- Ensure thorough degassing of all solvents- Purify starting materials if necessary- Screen different bases and reaction temperatures
Poor Chemoselectivity (Reaction at C-Cl) - Reaction temperature too high or time too long- Highly active catalyst system- Lower the reaction temperature and shorten the reaction time- Use a less active catalyst/ligand combination for the first coupling
Formation of Homocoupled Products - Presence of oxygen in the reaction mixture- In Suzuki coupling, side reactions of boronic acids- Ensure a strictly inert atmosphere- Use a slight excess of the boronic acid and ensure efficient stirring
Dehalogenation of Starting Material - Presence of water or protic impurities- Certain bases can promote this side reaction- Use anhydrous solvents and reagents- Consider a different, non-nucleophilic base

References

  • Chen, Y., et al. (2020). Palladium-catalyzed tandem allylation and intramolecular amination reactions of benzylamine with allyl acetate afford an isoquinoline scaffold.
  • Barman, J., et al. (2019). A general and efficient synthesis of 3-aryl isoquinoline derivatives via a palladium-catalyzed domino reaction. The Journal of Organic Chemistry, 84(15), 9578-9586.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Buchwald, S. L., & Mauger, C. M. (2009). The Development of Palladium Catalysts for C-N and C-O Bond-Forming Reactions. In Palladium-Catalyzed Coupling Reactions (pp. 1-34). Springer, Berlin, Heidelberg.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). Molecules, 25(1), 20. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2011). Journal of Medicinal Chemistry, 54(17), 6047-6059.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society, 144(21), 9347-9357.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). Accounts of Chemical Research, 55(19), 2821-2834.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. (2015). Organic & Biomolecular Chemistry, 13(28), 7626-7639.
  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021, February 13). YouTube. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12564-12649.

Sources

Application Notes and Protocols: 6-Bromo-1-chloro-3-methylisoquinoline as a Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the potential applications of 6-Bromo-1-chloro-3-methylisoquinoline in material science. While direct applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its unique structural characteristics present a compelling case for its use as a foundational building block in the synthesis of novel organic electronic materials. The strategic placement of two distinct halogen atoms (bromine and chlorine) on a rigid, electron-deficient isoquinoline core offers a platform for programmed, selective functionalization through sequential cross-coupling reactions. This guide will explore its potential, detailing synthetic protocols for creating advanced materials suitable for applications such as Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.

Introduction: Unveiling the Potential of a Multifunctional Building Block

The quest for next-generation organic electronic materials hinges on the development of molecular building blocks that offer both high performance and synthetic versatility. This compound emerges as a promising candidate in this arena. The isoquinoline core provides a robust, planar scaffold known for its electron-deficient nature, which is beneficial for creating materials with good electron mobility.

The true synthetic power of this molecule lies in its di-halogenated structure. The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds exhibit differential reactivity in widely-used palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive and can be functionalized under milder conditions than the C-Cl bond. This reactivity difference allows for a programmed, step-wise introduction of different functional groups, enabling the construction of complex and asymmetric molecules with precisely tailored optoelectronic properties. The methyl group at the 3-position can also subtly influence the molecule's solubility and solid-state packing, which are critical parameters for device performance.

This application note will provide a hypothetical, yet scientifically grounded, framework for leveraging this compound as a precursor for a bipolar host material for use in high-efficiency phosphorescent OLEDs (PhOLEDs).

Molecular Properties and Design Rationale

The strategic design of organic semiconductors requires a deep understanding of their structure-property relationships.[1][2] Halogenation is a powerful tool to modulate these properties; it can lower the energy levels of molecular orbitals and influence intermolecular packing in the solid state.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇BrClNPubChem CID: 22250244 (for 6-Bromo-1-chloroisoquinoline)
Molecular Weight 256.53 g/mol Advanced ChemBlocks
Appearance Off-white to yellow crystalline solid (Predicted)N/A
Melting Point >100 °C (Predicted)Based on similar compounds[3]
Boiling Point ~310 °C (Predicted for 6-Bromo-1-chloroisoquinoline)EPA CompTox[3]

Note: Experimental data for the 3-methyl derivative is scarce; properties are based on the parent compound 6-Bromo-1-chloroisoquinoline and general chemical principles.

Our synthetic strategy hinges on the differential reactivity of the C-Br and C-Cl bonds. This allows for the sequential attachment of both a hole-transporting (donor) moiety and an electron-transporting (acceptor) moiety to the isoquinoline core, creating a "bipolar" molecule. Bipolar host materials are highly desirable in PhOLEDs as they facilitate balanced charge injection and transport, leading to a more efficient recombination of excitons on the guest phosphorescent emitter.

Caption: Synthetic workflow for creating a bipolar host material.

Experimental Protocols: Synthesis and Application

Protocol: Synthesis of a Bipolar Isoquinoline Derivative

Objective: To synthesize a novel bipolar host material for PhOLEDs via a sequential Suzuki-Miyaura cross-coupling reaction. This protocol outlines the attachment of a carbazole-based donor group at the 6-position and a pyridine-based acceptor group at the 1-position.

Part A: Selective Monocoupling at the 6-Bromo Position

This step exploits the higher reactivity of the C-Br bond.

  • Reaction: this compound + 9-phenyl-9H-carbazole-3-boronic acid

  • Materials:

    • This compound (1.0 eq)

    • 9-Phenyl-9H-carbazole-3-boronic acid (1.1 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

    • Potassium phosphate (K₃PO₄) (3.0 eq)

    • Toluene/Water (5:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 9-phenyl-9H-carbazole-3-boronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the toluene portion of the solvent mixture and bubble with nitrogen for 10 minutes to pre-form the catalyst.

    • Add the degassed solvent mixture (Toluene/Water) to the Schlenk flask, followed by the catalyst solution via syringe.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate, 6-(9-phenyl-9H-carbazol-3-yl)-1-chloro-3-methylisoquinoline .

Part B: Coupling at the 1-Chloro Position

The less reactive C-Cl bond now requires more forcing conditions to react.

  • Reaction: Intermediate from Part A + 3-(pyridin-3-yl)phenylboronic acid

  • Materials:

    • Intermediate from Part A (1.0 eq)

    • 3-(Pyridin-3-yl)phenylboronic acid (1.2 eq)

    • Palladium(II) chloride (dppf) complex ([PdCl₂(dppf)]) (0.05 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane/Water (4:1 mixture)

  • Procedure:

    • Combine the intermediate from Part A, 3-(pyridin-3-yl)phenylboronic acid, [PdCl₂(dppf)], and K₂CO₃ in a Schlenk flask.

    • Evacuate and backfill with nitrogen three times.

    • Add the degassed dioxane/water solvent mixture.

    • Heat the reaction mixture to 100-110 °C and stir for 24 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling, perform an aqueous workup similar to Part A.

    • Purify the final product by column chromatography, followed by recrystallization or sublimation to achieve the high purity required for electronic devices.

Protocol: Fabrication and Testing of a Phosphorescent OLED

Objective: To evaluate the performance of the synthesized bipolar isoquinoline derivative as a host material in a green PhOLED.

Device Structure: ITO / TAPC (40 nm) / Synthesized Host : Ir(ppy)₃ (8%) (20 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)

OLED_Structure cluster_OLED OLED Device Stack Cathode Cathode (Al, 100 nm) EIL Electron Injection Layer (LiF, 1 nm) ETL Electron Transport Layer (TPBi, 30 nm) EML Emissive Layer (Host:Ir(ppy)₃, 20 nm) HTL Hole Transport Layer (TAPC, 40 nm) Anode Anode (ITO Glass Substrate)

Caption: A typical multi-layer PhOLED device structure.

  • Materials & Equipment:

    • Patterned Indium Tin Oxide (ITO) coated glass substrates

    • Hole Transport Layer (HTL): TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane)

    • Emissive Layer (EML): Synthesized host material and Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III))

    • Electron Transport Layer (ETL): TPBi (1,3,5-Tri(1-phenyl-1H-benzimidazol-2-yl)benzene)

    • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

    • Cathode: Aluminum (Al)

    • High-purity organic solvents (Toluene, Chlorobenzene)

    • Spin-coater

    • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

    • Source meter, photometer, and spectroradiometer for device characterization

  • Fabrication Procedure:

    • Substrate Cleaning: Clean ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before use.

    • HTL Deposition: Dissolve TAPC in chlorobenzene and spin-coat onto the ITO substrate to form a 40 nm film. Anneal the film at 100 °C for 10 minutes.

    • EML Deposition: Prepare a solution of the synthesized host material and Ir(ppy)₃ (e.g., at an 8% doping concentration) in toluene. Spin-coat this solution on top of the HTL to form a 20 nm film. Anneal at 80 °C for 10 minutes inside a nitrogen-filled glovebox.

    • ETL, EIL, and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber. Sequentially deposit TPBi (30 nm), LiF (1 nm), and Al (100 nm) at a controlled rate.

    • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics.

    • Record the electroluminescence (EL) spectrum at a standard operating voltage.

    • Calculate the device performance metrics, including turn-on voltage, maximum luminance, current efficiency (cd/A), power efficiency (lm/W), and External Quantum Efficiency (EQE).

Conclusion and Future Outlook

This compound represents a highly promising, yet underexplored, building block for material science. Its capacity for selective, sequential functionalization provides a clear and powerful route to novel organic materials with tailored properties. The protocols detailed herein offer a foundational blueprint for synthesizing and evaluating isoquinoline-based materials for advanced applications, particularly in the field of organic electronics. Future research should focus on exploring a wider range of donor and acceptor moieties to fine-tune the energy levels and charge transport characteristics of the resulting materials, potentially leading to even more efficient and stable OLED devices.

References

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - PMC. (2024). National Center for Biotechnology Information. [Link]

  • 6-Bromo-1-chloroisoquinoline Properties. U.S. Environmental Protection Agency. [Link]

  • 6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244 - PubChem. National Center for Biotechnology Information. [Link]

  • Halogenated Materials as Organic Semiconductors. (2010). Chemistry of Materials. [Link]

  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (2018). ResearchGate. [Link]

  • Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Enhancing TADF emission and mitigating efficiency roll-off in OLEDs via reasonable tetrahydroquinoxaline-integrated organoboron based emitters. (2024). Journal of Materials Chemistry C. [Link]

  • Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. (2025). The Journal of Organic Chemistry. [Link]

  • Halogenated Materials as Organic Semiconductors. (2010). R Discovery. [Link]

Sources

synthesis of novel heterocyclic compounds from 6-Bromo-1-chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Novel Triazolo-Fused Heterocycles from 6-Bromo-1-chloro-3-methylisoquinoline

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and therapeutic agents (e.g., Fasudil, Dimethisoquin). The starting material, This compound , offers a unique "bifunctional electrophilic" profile.[1] It possesses two distinct reactive sites: the highly electrophilic C1-chlorine (susceptible to nucleophilic aromatic substitution, SNAr) and the C6-bromine (primed for palladium-catalyzed cross-coupling).[1]

This guide details a divergent synthetic strategy to construct novel 9-bromo-6-methyl-[1,2,4]triazolo[3,4-a]isoquinoline scaffolds. By prioritizing the modification of the C1 position first, we preserve the C6-bromide for late-stage diversification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]

Reactivity Profile & Strategic Logic

The successful derivatization of this compound relies on exploiting the electronic disparity between the C1 and C6 positions.[1]

  • C1-Chlorine (The "Soft" Spot): The C1 position is adjacent to the ring nitrogen.[1] The C=N bond character renders this position highly electron-deficient. In SNAr reactions, the C1-Cl bond is significantly more labile than the C6-Br bond.[1] This allows for chemoselective substitution using nucleophiles (hydrazines, amines) without disturbing the bromine handle.

  • C6-Bromine (The "Hard" Handle): Located on the benzenoid ring, this position behaves as a typical aryl bromide.[1] It is stable to the nucleophilic conditions used to functionalize C1 but remains reactive toward Pd(0) oxidative addition.

  • C3-Methyl: While generally inert, this group provides steric bulk that may influence regioselectivity during metabolism but does not interfere with the described chemistry.[1]

Synthetic Pathway:

  • Step 1 (Core Formation): SNAr displacement of Cl with hydrazine.

  • Step 2 (Annulation): Cyclocondensation to form the triazole ring.

  • Step 3 (Diversification): Suzuki-Miyaura coupling at the C6-Br position.[1]

Visual Workflow (Graphviz)

G cluster_legend Chemo-selectivity Logic SM 6-Bromo-1-chloro- 3-methylisoquinoline Hydrazine Intermediate A: 1-Hydrazinyl-isoquinoline SM->Hydrazine Protocol 1: NH2NH2, EtOH Reflux, 4h (SNAr at C1) Triazole Scaffold B: Triazolo[3,4-a]isoquinoline (Core) Hydrazine->Triazole Protocol 2: R-C(OEt)3 or RCOOH Cyclization Library Final Library: 6-Aryl-Triazolo-Isoquinolines Triazole->Library Protocol 3: Ar-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling (Reaction at C6) Text C1-Cl reacts first (Nucleophilic) C6-Br reacts second (Metal-Catalyzed)

Figure 1: Chemo-selective synthetic workflow transforming the 1-chloro-6-bromo precursor into a triazole-fused library.

Detailed Experimental Protocols

Protocol A: Synthesis of the Hydrazinyl Intermediate

Objective: Selective displacement of C1-Cl to generate 6-bromo-1-hydrazinyl-3-methylisoquinoline.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Hydrazine hydrate (98%, 5.0 - 10.0 equiv)[1]

  • Ethanol (Absolute, 10 mL/g of substrate)[1]

Procedure:

  • Setup: Charge a round-bottom flask with this compound and absolute ethanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine is crucial to prevent the formation of the dimer (bis-isoquinoline).[1]

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (high Rf) should disappear, replaced by a lower Rf spot (amine).

  • Workup: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

    • If solid forms: Filter the precipitate, wash with cold ethanol (2x) and diethyl ether (2x).

    • If no precipitate: Concentrate the solvent to 20% volume, add cold water, and filter the resulting solid.

  • Drying: Dry under vacuum at 40°C.

  • Yield Expectation: 85–95%.

  • Quality Control: 1H NMR should show the disappearance of the C1-Cl signal and appearance of broad NH/NH2 signals (typically 4.0–9.0 ppm depending on solvent).

Protocol B: Cyclization to [1,2,4]Triazolo[3,4-a]isoquinoline

Objective: Formation of the fused heterocyclic core.

Reagents:

  • Intermediate A (from Protocol A) (1.0 equiv)

  • Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent) OR Acetic Acid (for methyl substituted triazole)[1]

  • Catalytic p-Toluenesulfonic acid (p-TSA) (0.1 equiv) [Optional but recommended for kinetics][1]

Procedure:

  • Setup: Suspend Intermediate A in Triethyl orthoformate (5–10 mL/mmol).

  • Reaction: Heat to reflux (146°C) for 3–5 hours. The suspension will typically clear as the cyclized product forms, then may reprecipitate upon cooling.

  • Workup: Cool to room temperature.

    • Pour the mixture into hexane or diethyl ether to maximize precipitation.

    • Filter the solid and wash with hexanes.

  • Purification: Recrystallization from Ethanol/DMF is usually sufficient.

  • Product: 9-Bromo-6-methyl-[1,2,4]triazolo[3,4-a]isoquinoline .

  • Yield Expectation: 70–85%.

Protocol C: Late-Stage Suzuki-Miyaura Diversification

Objective: Functionalization of the C6-Br "handle" to generate a library.

Reagents:

  • Triazolo-isoquinoline Scaffold (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (0.05 equiv) [Robust for aryl bromides][1]

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1][3]

Procedure:

  • Inerting: Place the scaffold, boronic acid, and Pd catalyst in a microwave vial or pressure tube. Seal and purge with Nitrogen/Argon for 5 minutes.[3]

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous K2CO3 via syringe.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Data Summary & Troubleshooting

ParameterC1-Cl Substitution (Step 1)C6-Br Coupling (Step 3)
Primary Driver Electronic deficiency (adjacent N)Oxidative Addition (Pd-catalysis)
Key Risk Dimer formation (use excess hydrazine)Protodebromination (ensure anhydrous if using sensitive boronic acids)
Monitoring TLC (High polarity shift)TLC/LCMS (Mass shift +77 approx for Ph)
Typical Yield >90%60–85%

Troubleshooting Tips:

  • Incomplete Cyclization (Step 2): If the intermediate hydrazone is observed (incomplete ring closure), increase reaction time or add a Lewis acid catalyst (e.g., BF3·OEt2).

  • Solubility Issues: The fused triazolo-isoquinoline system is rigid and planar, leading to low solubility.[1] Use DMF or DMSO for NMR characterization.[4] For biological assays, ensure stock solutions are made in DMSO.

References

  • Synthesis of triazolo[3,4-a]isoquinolines

    • Geweely, N., et al. "Synthesis of novel tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcones."[1][5] ResearchGate.[6]

    • Al-Salahi, R., et al. "Synthesis, Spectral Characterization, and Biological Evaluation of Novel [1,2,4]Triazolo[3,4‐a]isoquinolines."[1] ResearchGate.[6]

  • Reactivity of 1-chloro-isoquinolines

    • BenchChem Reactivity Guide.[3] "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions."

    • Royal Society of Chemistry.[7] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science, 2016.[8]

  • Suzuki Coupling Protocols

    • Organic Chemistry Portal. "Suzuki Coupling - Catalyst and Methods."

Sources

Technical Guide: Regioselective Derivatization of 6-Bromo-1-chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic derivatization of 6-Bromo-1-chloro-3-methylisoquinoline , a high-value bifunctional scaffold for medicinal chemistry. By exploiting the distinct reactivity profiles of the C1-chloro (electrophilic imidoyl-like) and C6-bromo (aryl halide) positions, researchers can rapidly generate diverse Structure-Activity Relationship (SAR) libraries targeting kinases, GPCRs, and infectious disease pathways.

Strategic Overview: The Bifunctional Advantage

The this compound scaffold offers a "programmed" reactivity sequence essential for high-throughput library generation.[1]

  • Site A (C1-Chlorine): Highly reactive toward Nucleophilic Aromatic Substitution (

    
    ).[1] The adjacent ring nitrogen renders this position electron-deficient (similar to 2-chloropyridine), allowing displacement by amines, alkoxides, or thiols under mild conditions without affecting the bromine.
    
  • Site B (C6-Bromine): A classic aryl bromide handle suitable for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[1] This position is generally inert to

    
     conditions, ensuring orthogonality.
    
  • Site C (C3-Methyl): Provides steric bulk and lipophilicity (

    
     modulation) but remains stable during standard C1/C6 functionalization.[1]
    
Reactivity Logic & Workflow

The most robust synthetic route follows the sequence:


 (C1) 

Pd-Coupling (C6)
. Reversing this order risks competing oxidative addition at the C1-chloride during the Palladium step or hydrolysis of the C1-Cl.
Experimental Workflow Diagram

DerivatizationWorkflow Start Starting Material: This compound Step1 Step 1: C1-Functionalization (SNAr) Reagent: Primary/Secondary Amines Condition: Base, Heat, DMSO Start->Step1 Nucleophilic Attack Intermediate Intermediate: 1-Amino-6-bromo-3-methylisoquinoline Step1->Intermediate Isolation Step2 Step 2: C6-Functionalization (Pd-Coupling) Reagent: Boronic Acids (Suzuki) Condition: Pd(dppf)Cl2, K2CO3, Dioxane/H2O Intermediate->Step2 Cross-Coupling Library Final SAR Library: 1,6-Disubstituted-3-methylisoquinolines Step2->Library Purification QC QC & Screening: LC-MS Purity Check >95% DMSO Stock Prep Library->QC Validation

Figure 1: Sequential derivatization workflow ensuring regioselectivity and maximizing library diversity.

Detailed Experimental Protocols

Module A: C1-Functionalization via

Objective: Introduction of solubility-enhancing groups or pharmacophores at the 1-position.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Amine (

    
    ) (1.2 – 1.5 equiv)
    
  • Base:

    
     (2.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Anhydrous DMSO or NMP (0.2 M concentration)

Protocol:

  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the isoquinoline substrate in DMSO.

  • Addition: Add the base followed by the amine nucleophile.

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

    • Note: For volatile amines, use a microwave reactor (120 °C, 30 min) to accelerate the reaction.

  • Monitoring: Monitor by LC-MS. The starting material (Cl-isotope pattern) should disappear, replaced by the product mass (retaining the Br-isotope pattern).

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine (

    
    ) to remove DMSO.[1] Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: The 3-methyl group provides steric hindrance.[1] If the incoming amine is bulky (e.g., tert-butylamine), higher temperatures (120 °C) or stronger bases (


 in THF) may be required.
Module B: C6-Functionalization via Suzuki-Miyaura Coupling

Objective: Extension of the aromatic core to target hydrophobic pockets in the biological target.[1]

Reagents:

  • Substrate: 1-Amino-6-bromo-intermediate (from Module A) (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[2]

Protocol:

  • Inerting: Purge the reaction vessel with Nitrogen/Argon for 5 minutes.

  • Dissolution: Add the substrate, boronic acid, and catalyst to the vessel. Add Dioxane and the aqueous base.

  • Reaction: Heat to 90 °C for 2–6 hours under inert atmosphere.

  • Scavenging (Optional): If doing high-throughput synthesis, add a silica-based metal scavenger (e.g., Si-Thiol) post-reaction to remove Palladium.[1]

  • Workup: Dilute with EtOAc, wash with water, dry, and concentrate.[3]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final library compounds to ensure biological grade purity.[1]

Biological Screening Preparation

Once the library is synthesized, proper handling is crucial to prevent false positives in biological assays.

Compound Management Protocol
ParameterSpecificationReason
Purity Threshold >95% via LC-MS (UV 254 nm)Impurities (especially residual Pd or amines) can cause cytotoxicity.[1]
Solvent 100% DMSO (Molecular Biology Grade)Standardizes solubility; prevents microbial growth.[1]
Stock Concentration 10 mMAllows for serial dilutions down to nanomolar ranges without exceeding DMSO tolerance (usually <1%).[1]
Storage -20 °C or -80 °CPrevents degradation.[1] Avoid repeated freeze-thaw cycles.[1]
Target Classes & Assay Relevance
  • Kinase Inhibitors: The isoquinoline core mimics the adenine ring of ATP. Screen against panel of Ser/Thr kinases.[1]

  • Infectious Disease: 1-aminoisoquinolines have shown efficacy against viral polymerases (e.g., Dengue NS5) and bacterial gyrases.[1]

  • CNS Targets: The 3-methyl group increases lipophilicity, potentially aiding Blood-Brain Barrier (BBB) penetration.[1]

Troubleshooting & Optimization

Issue: Incomplete


 at C1 
  • Cause: Deactivation by electron-donating groups or steric hindrance.[1]

  • Solution: Switch solvent to NMP (higher boiling point) or use a microwave reactor at 140 °C. Ensure the amine is not a salt (free base it first).

Issue: Hydrolysis of C1-Cl

  • Cause: Wet solvents or hydroxide presence.[1][3]

  • Solution: Use anhydrous DMSO/DMF and

    
     (less hygroscopic than 
    
    
    
    ).[1]

Issue: Protodebromination at C6 (Loss of Br)

  • Cause: Overheating during Suzuki coupling or hydride source presence.[1]

  • Solution: Lower temperature to 80 °C; ensure solvents are strictly degassed to prevent oxidation-reduction cycles.[1]

References

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols.[1] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Conditions.[1] Available at: [Link]

  • PubChem. 6-Bromo-1-chloroisoquinoline Compound Summary. Available at: [Link]

  • Corio, A., et al. Regioselective Functionalization of Quinolines through C-H Activation.[4] Molecules, 2021.[4][5] Available at: [Link]

Sources

Troubleshooting & Optimization

common side products in 6-Bromo-1-chloro-3-methylisoquinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific reactivity profile of 6-Bromo-1-chloro-3-methylisoquinoline . This scaffold presents a classic "chemoselectivity puzzle" due to the competing reactivities of the C1-Chloro and C6-Bromo substituents.

The guide is structured to troubleshoot the three most common failure modes: Regioselectivity Scrambling , Hydrolytic Degradation , and Nucleophilic Alkylation .

Status: Active Subject: Troubleshooting Side Products & Chemoselectivity Applicable For: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Lithium-Halogen Exchange,


.
Visualizing the Problem: Reactivity Divergence

The following diagram illustrates the competing pathways that lead to common side products. Use this to identify which impurity corresponds to your experimental observation.

ReactivityPathways cluster_legend Reactivity Zones Start 6-Bromo-1-chloro- 3-methylisoquinoline WrongRegio C1-Coupled Product (Regio-error) Start->WrongRegio High Temp / e- Rich Ligand Activates C1-Cl Hydrolysis 6-Bromo-3-methyl- isoquinolin-1(2H)-one (Isocarbostyril) Start->Hydrolysis H2O/Acid or Base High Temp Alkylated 1-Butyl-6-bromo- 3-methylisoquinoline (Nucleophilic Attack) Start->Alkylated n-BuLi (Exchange) Attack at C1 Desired 6-Functionalized- 1-chloroisoquinoline (Target) Start->Desired Pd(0), Mild Base Selective C6-Br OA BisCoupled Bis-Coupled Product (Over-reaction) Desired->BisCoupled Excess Reagent Extended Time C1-Cl: Activated by N (SNAr/Pd) C1-Cl: Activated by N (SNAr/Pd) C6-Br: Classic Aryl Halide (Pd/Li) C6-Br: Classic Aryl Halide (Pd/Li) C1-Cl: Activated by N (SNAr/Pd)->C6-Br: Classic Aryl Halide (Pd/Li)

Figure 1: Divergent reaction pathways showing how specific conditions trigger the formation of major side products.

Part 1: Troubleshooting Regioselectivity (Suzuki/Buchwald)

User Issue: "I am trying to couple at the C6-Bromine, but I see significant coupling at the C1-Chlorine or a mixture of both."

Technical Analysis

This is the most common challenge. While standard oxidative addition trends (


) suggest the C6-Br bond should react first, the C1-Cl bond is electronically activated  by the adjacent isoquinoline nitrogen.
  • Mechanism: The

    
    -deficient pyridine ring makes C1 highly electrophilic. Electron-rich phosphine ligands (e.g., 
    
    
    
    , XPhos) can facilitate oxidative addition into the C1-Cl bond, overriding the intrinsic Br > Cl preference.
Diagnostic Table
Observation (LCMS/NMR)Probable CauseCorrective Action
Mixture of Mono- and Bis-coupled products Excess boronic acid or high catalyst loading.Reduce boronic acid to 0.95 equiv . Stop reaction at 80% conversion.
Solely C1-Coupled Product Catalyst is too active (e.g., Pd-PEPPSI, SPhos) or temperature is too high.Switch to Pd(PPh3)4 or Pd(dppf)Cl2 . Lower temp to 60°C.
No Reaction at C6 Catalyst deactivation or steric hindrance at C6.Use Pd(dppf)Cl2 (large bite angle favors aryl bromides).
FAQ: Regioselectivity

Q: Can I block the C1 position to force reaction at C6? A: No, but you can exploit the electronic difference. The C1 position is susceptible to


, while C6 is not. If your final target requires a nucleophile at C1, perform the 

reaction first (e.g., with methoxide or an amine) to convert the C1-Cl to a C1-OR or C1-NHR group. These groups are less reactive towards Pd-oxidative addition than the chloride, allowing selective coupling at C6-Br subsequently.

Q: Which catalyst system is best for selective C6-Br coupling? A: Pd(dppf)Cl2 with K2CO3 in Dioxane/Water is the "Gold Standard" for differentiating Br vs. Cl in heteroaromatics. The bidentate ligand dppf favors the oxidative addition of the less sterically hindered and intrinsically weaker C-Br bond without "over-activating" the C-Cl bond.

Part 2: Troubleshooting Hydrolysis (The "Isocarbostyril" Problem)

User Issue: "My product has a new carbonyl peak at ~165 ppm in 13C NMR and the mass is [M-Cl+OH]."

Technical Analysis

The C1-Cl bond is an imidoyl chloride equivalent. In the presence of water and heat (especially in acidic or basic media), it hydrolyzes to form the thermodynamically stable 6-bromo-3-methylisoquinolin-1(2H)-one (also known as isocarbostyril).

Mechanism of Failure


  • Trigger: Using aqueous bases (e.g.,

    
    , 
    
    
    
    ) in Suzuki couplings at high temperatures (>100°C) for extended periods.
Prevention Protocol
  • Switch Bases: Use anhydrous bases like Cs2CO3 or K3PO4 suspended in dry solvents (DMF or Toluene).

  • Avoid Acidic Workups: Do not wash the crude reaction mixture with strong acid (HCl), as this accelerates hydrolysis of any unreacted starting material or C1-Cl containing product.

  • Temperature Control: Keep reaction temperatures below 90°C if aqueous conditions are mandatory.

Part 3: Troubleshooting Lithium-Halogen Exchange

User Issue: "I treated the starting material with n-BuLi to form the C6-lithio species, but I isolated a butyl-substituted impurity."

Technical Analysis

The C1 position is highly electrophilic (like an imine). Alkyllithiums (n-BuLi) act as nucleophiles as well as bases.

  • Side Reaction: Direct nucleophilic attack of n-BuLi at C1, followed by elimination of LiCl (or aromatization upon workup), leads to 1-butyl-6-bromo-3-methylisoquinoline .

Corrective Protocol: The "Inverse Addition" Method

To favor Halogen-Lithium exchange (at C6) over nucleophilic attack (at C1):

  • Temperature is Critical: Cool the reaction to -78°C . Exchange is faster than addition at low temps.

  • Reagent Selection: Use t-BuLi (2 equivalents) instead of n-BuLi. t-BuLi is much more reactive towards halogen exchange and sterically bulkier, reducing the rate of nucleophilic attack at C1.

  • Pre-mix Electrophile: If possible, generate the lithio species in the presence of an in-situ electrophile (e.g., borate ester) to trap it immediately, though this is difficult with t-BuLi.

Standardized Protocols
Protocol A: Selective Suzuki Coupling at C6-Br

Target: Retain C1-Cl for later functionalization.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.05 equiv (Do not use large excess)

    • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)

    • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane (degassed)[2]

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in a vial.[2]

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent and aqueous base.[2]

    • Heat to 60-70°C . Note: Do not reflux (100°C) to avoid C1 activation.

    • Monitor by TLC/LCMS every hour. Stop immediately upon consumption of starting material.

Protocol B: Selective

Displacement at C1-Cl

Target: Install amine/alkoxide at C1 without touching C6-Br.

  • Reagents:

    • Substrate: 1.0 equiv

    • Nucleophile: Amine (1.2 equiv) or Alkoxide

    • Base: DIPEA (2.0 equiv) [If using amine]

    • Solvent: NMP or DMSO

  • Procedure:

    • Heat mixture to 80-100°C .

    • No metal catalyst is required.

    • Note: The C6-Br bond is stable under these conditions.

References
  • Regioselectivity in Isoquinolines

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science, 2016, 7, 5758-5786.
    • URL:[Link]

    • Relevance: Defines the reactivity hierarchy where C1-Cl in isoquinolines is highly activ
  • Hydrolysis of 1-Chloroisoquinolines

    • Title: 1-Chloroisoquinoline synthesis and properties.[2][3][4][5][6][7]

    • Source: ChemicalBook / BenchChem Technical Notes.
    • Relevance: Confirms the susceptibility of the 1-chloro position to hydrolysis to form the isoquinolinone (isocarbostyril).
  • Palladium Catalyst Selection (Pd-dppf)

    • Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings.

    • Source: J. Am. Chem. Soc. 2022 (via NSF Public Access).
    • URL:[Link]

    • Relevance: Discusses how ligand choice (e.g., dppf vs. IPr) switches regioselectivity between C-Cl and C-Br sites in heteroarenes.

Sources

optimizing catalyst loading for reactions involving 6-Bromo-1-chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for 6-Bromo-1-chloro-3-methylisoquinoline

Current Status: Online Agent: Senior Application Scientist Ticket ID: ISOQ-OPT-882 Subject: Optimizing Catalyst Loading & Selectivity Protocols

Substrate Reactivity Profile

Before optimizing loading, you must understand the "Personality" of your molecule. This compound presents a classic Selectivity vs. Deactivation paradox.

The Reactivity Dichotomy

Your substrate contains two electrophilic sites with distinct mechanistic preferences. Blindly lowering catalyst loading without addressing this hierarchy will lead to stalled reactions or complex mixtures.

  • Site A: C1-Chloro (The "Activated" Site)

    • Nature: Electron-deficient due to the adjacent imine nitrogen (

      
      ).
      
    • Reactivity: Highly susceptible to Nucleophilic Aromatic Substitution (

      
      )  and Palladium-catalyzed oxidative addition.
      
    • Risk: Can react with nucleophilic bases (e.g., alkoxides, amines) even without a catalyst.

  • Site B: C6-Bromo (The "Classic" Site)

    • Nature: Standard aryl bromide.

    • Reactivity: Preferred site for Palladium-catalyzed Cross-Coupling (Suzuki, Buchwald, Sonogashira) due to weaker bond dissociation energy (C-Br < C-Cl).

    • Risk: Requires active Pd(0).

The Hidden Enemy: Catalyst Poisoning

The isoquinoline nitrogen (N2) is a potent Lewis base. In low-loading scenarios (<1 mol%), the substrate itself competes with your phosphine ligands for the Palladium center, forming inactive [Pd(Substrate)_2Cl_2] complexes. This is the primary reason standard protocols fail at low loadings.

Visualization: Reactivity & Decision Logic

The following diagram maps the competing pathways and the decision logic required to optimize your specific transformation.

ReactivityMap Substrate 6-Bromo-1-chloro- 3-methylisoquinoline C1_Path Target: C1-Cl Coupling Substrate->C1_Path High Reactivity C6_Path Target: C6-Br Coupling Substrate->C6_Path Standard Reactivity Sol_SNAr Solution: Metal-Free SNAr (Skip Pd entirely) C1_Path->Sol_SNAr If Nucleophile is Strong Poison Issue: N-Binding (Catalyst Poisoning) C6_Path->Poison Substrate inhibits Pd Sol_Pd_C6 Solution: Bulky Ligands (e.g., XPhos, P(tBu)3) Poison->Sol_Pd_C6 Steric shielding prevents N-binding Opt_Load Optimization: High [Pd] -> Low [Pd] Sol_Pd_C6->Opt_Load Enable Turnover

Caption: Figure 1. Mechanistic decision tree distinguishing between C1-selective


 pathways and C6-selective Pd-coupling, highlighting the N-poisoning bottleneck.

Optimization Protocol: Reducing Catalyst Loading

To move from "It works at 5 mol%" to "It works at 0.1 mol%," follow this stepwise optimization guide.

Phase 1: Ligand Selection (The "Anti-Poison" Strategy)

You cannot optimize loading if your catalyst is being deactivated by the substrate nitrogen. You must use ligands that are bulky enough to prevent the isoquinoline nitrogen from coordinating to the Pd center.

Ligand ClassRecommendationWhy?
Biaryl Phosphines XPhos, SPhos, RuPhos The bulky biaryl backbone creates a "roof" over the Pd, blocking the approach of the isoquinoline nitrogen while allowing the C-Br bond to access the metal.
Bulky Alkyl Phosphines

,

High electron density facilitates oxidative addition; extreme bulk prevents N-coordination.
NHC Ligands IPr, IMes Extremely strong sigma-donors that bind Pd tighter than the isoquinoline nitrogen ever could.
Phase 2: The "Dose-Response" Experiment

Do not guess. Run a 4-point loading screen using the Standardized Protocol below.

Experimental Setup:

  • Scale: 0.5 mmol substrate.

  • Concentration: 0.2 M (High concentration helps kinetics but risks precipitation).

  • Base:

    
     (Mild) or 
    
    
    
    . Avoid strong alkoxides to prevent C1-Cl substitution.

Protocol:

  • Prepare a stock solution of Catalyst/Ligand (1:1.2 ratio for Pd(OAc)2/Ligand or use Pre-catalysts like XPhos-Pd-G4).

  • Run four parallel reactions at these loadings:

    • A: 2.0 mol% (Baseline)

    • B: 0.5 mol%

    • C: 0.1 mol%

    • D: 0.025 mol% (250 ppm)

  • Checkpoint: Analyze conversion at 1 hour and 16 hours via UPLC/HPLC.

Interpretation:

  • If A works but B fails: You have severe poisoning. Switch to a bulkier ligand (e.g., from SPhos to XPhos) or increase temperature.

  • If A, B, C work: You are diffusion limited. You can likely drop to ppm levels by optimizing mixing or temperature.

Troubleshooting Guide (FAQ Format)

Q1: I am trying to couple at C6-Br, but I see a byproduct where the C1-Cl is also substituted. How do I stop this? Diagnosis: You are likely using a base that is too nucleophilic (e.g., NaOtBu, KOtBu) or the temperature is too high. Fix:

  • Switch Base: Use non-nucleophilic bases like Potassium Phosphate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent Switch: Avoid alcohols. Use aprotic solvents like Toluene, 1,4-Dioxane, or THF.

  • Mechanism Check: The C1 reaction is likely

    
    , not Pd-catalyzed. By removing strong nucleophiles, you shut down the C1 path.
    

Q2: The reaction stalls at 60% conversion regardless of time. Adding more catalyst later doesn't help. Diagnosis: Product Inhibition or Catalyst Death. The product (likely a biaryl isoquinoline) might be a better ligand/poison than the starting material. Fix:

  • Use a Pre-catalyst: Switch to Pd-G4 precatalysts (e.g., XPhos-Pd-G4). These ensure 100% of your Pd enters the cycle immediately, creating a burst of active species that can drive the reaction before poisoning sets in.

  • Scavenger: Add a mild Lewis Acid (e.g.,

    
    ) which can coordinate to the isoquinoline nitrogen, shielding the Pd catalyst.
    

Q3: I need to couple the C1-Cl position. Should I use the same catalyst? Diagnosis: You are over-engineering. Fix:

  • Try Metal-Free First: The C1-Cl bond is activated. Try heating with the nucleophile (Amine/Boronic Acid) and a base (

    
    ) in DMSO or NMP at 80-100°C. It often reacts via 
    
    
    
    .
  • If Pd is needed: If you must use Pd (e.g., for a Suzuki coupling at C1), use a ligand with a smaller bite angle (like dppf) and higher temperature, but be aware that C6-Br will compete. Strategy: It is usually better to react C1 via

    
    before attempting C6 Pd-coupling.
    

Summary of Optimized Parameters

ParameterRecommended Starting Point
Catalyst Source XPhos-Pd-G4 or Pd(OAc)2 + XPhos
Loading Target 0.1 - 0.5 mol% (Optimized)
Solvent 1,4-Dioxane or Toluene/Water (10:1)
Base

(3.0 equiv)
Temperature 80°C - 100°C
Concentration 0.25 M

References

  • Site-Selective Cross-Coupling Principles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science (RSC).
    • URL:[Link]

  • Catalyst Poisoning Mechanisms

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society.[1]

    • URL:[Link]

  • High-Throughput Optimization

    • Title: High-Throughput Experimentation-Enabled Asymmetric Hydrogenation (Methodology applicable to Cross-Coupling).[2]

    • Source: ACS Central Science.
    • URL:[Link]

  • General Isoquinoline Reactivity

    • Title: Recent Progress in Palladium-Catalyzed Quinoline and Isoquinoline Functionaliz
    • Source: MDPI C
    • URL:[Link]

Sources

preventing dehalogenation of 6-Bromo-1-chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: ISOQ-205055-DH Topic: Preventing Dehalogenation of 6-Bromo-1-chloro-3-methylisoquinoline Status: Open Assigned Specialist: Senior Application Scientist[1]

Issue Definition & Root Cause Analysis

User Report: During cross-coupling (Suzuki-Miyaura) or metalation events targeting the C6-Bromine , LC-MS analysis reveals significant formation of the hydrodehalogenated byproduct (M-Br → M-H). In some cases, the C1-Chlorine is also lost or hydrolyzed.

Substrate Profile: Molecule: this compound CAS: 205055-63-6[1]

The Reactivity Paradox

This substrate presents a "Pick Your Poison" scenario due to the electronic disparity between the two halogenated positions:

  • C1-Chlorine (The Activated Electrophile): Located at the

    
    -position to the ring nitrogen.[1] This bond behaves like an imidoyl chloride.[1] It is highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) and oxidative addition by electron-rich Pd catalysts, despite being a chloride.[1]
  • C6-Bromine (The Standard Electrophile): A typical aryl bromide.[1] It is the intended site for standard cross-coupling but is prone to hydrodehalogenation (reduction to C6-H) if the catalytic cycle is interrupted.

Mechanism of Failure: Why Dehalogenation Happens

Dehalogenation is not random; it is a specific failure of the catalytic cycle. It occurs when the intermediate Aryl-Pd-Br species undergoes transmetalation with a hydride source instead of the boronic acid.

Common Hydride Sources (The Enemy):

  • Solvents:

    
     alcohols (Isopropanol, Ethanol) act as hydride donors via 
    
    
    
    -hydride elimination.[1]
  • Bases: Amines (Triethylamine) or Formates.[1]

  • Moisture: Water can facilitate disproportionation pathways leading to reduction.[1]

Visualizing the Failure Mode

The following diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Dehalogenation pathway.

DehalogenationMechanism Start Substrate (Ar-Br) OxAdd Oxidative Addition (L2Pd-Ar-Br) Start->OxAdd Pd(0) TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Fast Kinetics (Desired) PdHydride Pd-Hydride Species (L2Pd-Ar-H) OxAdd->PdHydride Slow Transmetalation + H-Source Product Coupled Product (Ar-R) TransMet->Product Reductive Elim. HydrideSource Hydride Source (Alcohol/Amine) HydrideSource->PdHydride Waste Dehalogenated Byproduct (Ar-H) PdHydride->Waste Reductive Elim.

Figure 1: Mechanistic divergence.[1] Dehalogenation dominates when transmetalation is slow or when hydride donors (alcohols) are present.

Validated Protocols

Protocol A: Selective C6-Suzuki Coupling (Preserving C1-Cl)

Objective: Couple at C6-Br without reducing it (dehalogenation) and without touching C1-Cl.[1]

The "Anti-Dehalogenation" System:

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.[1] NEVER use Ethanol or Isopropanol.

  • Base:

    
     (anhydrous) or 
    
    
    
    .[1] Avoid amines (
    
    
    ) which promote
    
    
    -hydride elimination.[1]
  • Ligand: XPhos or SPhos . These bulky, electron-rich ligands accelerate reductive elimination, leaving no time for the Pd-H species to form.

Step-by-Step:

  • Charge: In a glovebox or under Ar flow, add this compound (1.0 equiv), Boronic Acid (1.1 equiv),

    
     (3.0 equiv), and XPhos Pd G2  precatalyst (0.02 equiv).[1]
    
  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Degas: Sparge with Argon for 10 minutes. Oxygen promotes homocoupling and catalyst death.[1]

  • Reaction: Heat to 60°C.

    • Note: Do not exceed 80°C. Higher temps increase the risk of oxidative addition into the C1-Cl bond.

  • Monitor: Check LCMS at 2 hours. Look for M+R (Product) vs M-Br (Dehalogenated).

  • Workup: Dilute with EtOAc, wash with water.[1] Avoid acidic workup to prevent hydrolysis of C1-Cl.

Protocol B: Selective C1-Displacement ( )

Objective: Functionalize C1-Cl while keeping C6-Br intact for later use.[1]

Logic: The C1-Cl bond is activated by the ring nitrogen.[1] You do not need a metal catalyst for this, which eliminates the risk of dehalogenation at C6.

Step-by-Step:

  • Reagents: Substrate (1.0 equiv), Nucleophile (e.g., amine, alkoxide) (1.2 equiv), DIPEA (2.0 equiv).

  • Solvent: NMP or DMF (Polar aprotic facilitates

    
    ).[1]
    
  • Temp: Heat to 80–100°C.

    • Warning: If using a Pd catalyst for a subsequent step, ensure all amine nucleophile is removed, as it can poison Pd.

Protocol C: Selective Metal-Halogen Exchange (Turbo Grignard)

Objective: Convert C6-Br to C6-Mg for quenching with electrophiles (aldehydes/ketones) without "protonation" (dehalogenation).[1]

The Solution: Use Knochel's Turbo Grignard (


).[2][3] Traditional 

is too aggressive and will attack the C1 position or cause nucleophilic attack on the ring.

Step-by-Step:

  • Dry: Flame-dry flask under Argon.

  • Solvent: Anhydrous THF (0.2 M).

  • Cooling: Cool substrate to -78°C .

  • Exchange: Add

    
     (1.1 equiv) dropwise.[1]
    
    • Rate: Stir for exactly 15–30 minutes at -78°C.

    • Validation: Pull an aliquot and quench with

      
      .[1] NMR should show >95% Deuterium incorporation at C6.[1] If you see H instead of D, your solvent is wet.
      
  • Electrophile: Add electrophile (e.g., benzaldehyde) at -78°C.

  • Warm: Allow to warm to RT slowly only after electrophile addition.

Troubleshooting Guide (FAQ)

Symptom (LCMS/NMR)Root CauseCorrective Action
Mass = M-H (Dehalogenated) Hydride source present (Alcohol solvent).[1]Switch solvent to Toluene or Dioxane .[1]
Mass = M-H (Dehalogenated) Slow transmetalation allowing Pd-H formation.[1]Switch to XPhos or SPhos (faster kinetics). Increase Boronic acid purity.
Mass = M-OH (Hydrolysis at C1) Water present; C1-Cl hydrolyzed to isoquinolone.[1]Use anhydrous reagents.[1][4] Switch base from Hydroxide/Carbonate to Phosphate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
.[1]
Mass = Dimer (Homocoupling) Oxygen in system.[1]Degas solvents vigorously (Freeze-Pump-Thaw x3).[1]
No Reaction at C6 Catalyst oxidative addition failed.C6-Br is deactivated? Unlikely. Ensure catalyst is active (Pd(0) is black? It's dead).
Reaction at C1 and C6 Catalyst too active / Temp too high.Lower temp to 40-60°C. C1-Cl requires higher activation energy for Pd insertion than C6-Br.[1]

Decision Logic for Functionalization

Use this flowchart to determine the correct order of operations to avoid side reactions.

Workflow Start Start: this compound Decision Target Position? Start->Decision C6Target Target: C6-Bromine (Suzuki/Buchwald) Decision->C6Target Coupling C1Target Target: C1-Chlorine (SNAr Displacement) Decision->C1Target Displacement C6Cond Condition: Anhydrous, No Alcohols Cat: Pd-XPhos C6Target->C6Cond C6Risk Risk: C1-Cl Hydrolysis C6Cond->C6Risk C1Cond Condition: Heat + Nucleophile No Metal Catalyst C1Target->C1Cond C1Risk Risk: C6-Br Intact (Safe) C1Cond->C1Risk

Figure 2: Operational workflow. Always prioritize non-metal mediated C1 functionalization first if possible, or use strictly anhydrous conditions for C6 coupling.

References

  • Mechanisms of Dehalogenation in Pd-Catalysis

    • Zhu, J., et al. "Understanding the Mechanism of Palladium-Catalyzed Dehalogenation." Journal of the American Chemical Society.
    • (Context: Solvent-induced reduction mechanisms).[1]

  • Selectivity in Isoquinoline Functionalization

    • BenchChem Technical Report.[1] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."[1]

    • (Context: Reactivity trends of C1-Cl vs C6-Br).

  • Turbo Grignard (Knochel)

    • Knochel, P., et al. "Preparation of functionalized organomagnesium reagents using the Turbo-Grignard."[5][6][7] Angewandte Chemie International Edition.

    • (Context: Selective halogen exchange at low temperatures).[1]

  • Prevention of Side Reactions in Suzuki Coupling

    • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.
    • (Context: Use of XPhos/SPhos to prevent dehalogenation).

Sources

Technical Support Center: Navigating the Selective Functionalization of 6-Bromo-1-chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Welcome to our comprehensive technical guide dedicated to the selective functionalization of 6-bromo-1-chloro-3-methylisoquinoline. This versatile heterocyclic compound presents unique challenges and opportunities in synthetic chemistry, primarily due to the differential reactivity of its two halogen substituents. This guide is structured to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to empower your research and development endeavors.

The core challenge in manipulating this compound lies in achieving site-selective bond formation. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is inherently more reactive than the carbon-chlorine (C-Cl) bond. This is a direct consequence of the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1][2] This reactivity difference is the key to unlocking the synthetic potential of this molecule, allowing for a stepwise and controlled introduction of diverse functionalities.

Troubleshooting Guides

This section addresses specific experimental issues you may encounter, offering insights into their root causes and providing actionable solutions based on established chemical principles.

Issue 1: Lack of Regioselectivity in Suzuki-Miyaura Coupling
  • Symptom: During the intended Suzuki-Miyaura coupling at the C6 position (the C-Br bond), you observe significant formation of the diarylated byproduct, where both the C6 and C1 positions have reacted.

  • Potential Causes:

    • High Reaction Temperature or Prolonged Reaction Time: Elevated temperatures can provide sufficient energy to overcome the activation barrier for the less reactive C-Cl bond, leading to a loss of selectivity.

    • Catalyst and Ligand Choice: Highly active palladium catalysts, especially those with bulky, electron-rich phosphine ligands designed for C-Cl bond activation, can inadvertently promote the undesired C1 coupling.[3]

    • Excessive Catalyst Loading: A high concentration of the active palladium species can increase the rate of the C1 coupling, diminishing the selectivity for the C6 position.

  • Solutions:

ParameterRecommended ActionScientific Rationale
Temperature Maintain a moderate temperature, typically in the range of 80-90 °C.This provides a sufficient thermodynamic window to favor the kinetically preferred C-Br bond activation without significantly promoting the more energy-intensive C-Cl bond cleavage.
Catalyst System Use a standard, less-activated palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a less electron-rich phosphine ligand.These catalysts are generally selective for C-Br bonds under mild conditions and are less likely to activate the more robust C-Cl bond.[3]
Reaction Monitoring Monitor the reaction progress closely using techniques like TLC or LC-MS.Quenching the reaction immediately upon consumption of the starting material will prevent the slower, undesired C1 coupling from occurring to a significant extent.
Issue 2: Low Yield in a Sequential Sonogashira Coupling at the C1 Position
  • Symptom: After successfully functionalizing the C6 position, your attempt to perform a Sonogashira coupling at the remaining C1-chloro position results in a low yield of the desired product.

  • Potential Causes:

    • Insufficiently Active Catalyst: The C-Cl bond is significantly less reactive than the C-Br bond and requires a more potent catalytic system for efficient activation.

    • Catalyst Inhibition: The nitrogen atom in the isoquinoline ring can coordinate with the palladium center, potentially inhibiting its catalytic activity.

    • Inadequate Base: The choice and amount of base are critical in the Sonogashira reaction to facilitate the deprotonation of the terminal alkyne and to neutralize the generated HCl.[4]

  • Solutions:

ParameterRecommended ActionScientific Rationale
Catalyst/Ligand Employ a more robust catalyst system known for C-Cl bond activation, such as those incorporating bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).These ligands promote the formation of highly active, coordinatively unsaturated palladium(0) species that can readily undergo oxidative addition with aryl chlorides.[5]
Copper Co-catalyst Ensure the presence of a copper(I) salt (e.g., CuI) as a co-catalyst.The copper co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center in the catalytic cycle.[6][7]
Base Selection Use a suitable amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).These bases are effective in the deprotonation of the terminal alkyne and are compatible with the catalytic system. The reaction can be sensitive to the choice of base, and screening may be necessary.[8]

Frequently Asked Questions (FAQs)

Q1: Is it possible to selectively functionalize the C1 position in the presence of the C6-bromo position?

While the inherent reactivity strongly favors the functionalization of the C-Br bond, achieving selectivity for the C-Cl bond is challenging but not impossible. Certain specialized catalyst systems, potentially involving nickel or palladium with specific ligands that have a higher affinity for C-Cl bond activation, might offer a pathway. Another, more synthetically reliable approach, would be a multi-step sequence involving protection of the C6-bromo position, functionalization at C1, and subsequent deprotection or further reaction at C6.

Q2: What is the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions?

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[2][8] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond.

Q3: Can I perform a sequential, one-pot functionalization of both the C6 and C1 positions?

Yes, a one-pot, two-step sequential functionalization is a highly efficient strategy. This involves first performing the cross-coupling at the C6-bromo position under conditions optimized for its selective reaction. Upon completion, the second set of reagents for the C1-chloro position functionalization (e.g., a different coupling partner, a more robust catalyst/ligand system, and potentially a higher reaction temperature) can be added directly to the reaction mixture.[9]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

selective_functionalization_workflow Start This compound Step1 Selective C6-Functionalization (e.g., Suzuki Coupling) Start->Step1 Intermediate 6-Aryl-1-chloro-3-methylisoquinoline Step1->Intermediate Step2 C1-Functionalization (e.g., Sonogashira Coupling) Intermediate->Step2 Final_Product 6-Aryl-1-alkynyl-3-methylisoquinoline Step2->Final_Product

Caption: Workflow for the sequential functionalization of this compound.

palladium_catalytic_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII L₂Pd(II)(Ar)X Pd0->PdII Ar-X Transmetal Transmetalation PdII_R L₂Pd(II)(Ar)R PdII->PdII_R R-M PdII_R->Pd0 Ar-R RedElim Reductive Elimination

Sources

how to remove palladium catalyst from 6-Bromo-1-chloro-3-methylisoquinoline products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 6-Bromo-1-chloro-3-methylisoquinoline

Status: Active Last Updated: February 20, 2026 Distribution: Internal Research / External Partners

Executive Summary & Chemical Context

The Challenge: You are attempting to remove residual Palladium (Pd) from This compound .[1][2][3] This substrate presents a unique "chemical trap." While the 6-bromo position is relatively stable, the 1-chloro position on the isoquinoline ring is highly electrophilic . It is susceptible to Nucleophilic Aromatic Substitution (


), particularly by amines, alkoxides, or strong thiol nucleophiles under basic conditions.

The Implication: Aggressive Pd removal techniques involving strong bases, high temperatures (>80°C), or unhindered amine scavengers (e.g., ethylenediamine functionalized resins) carry a high risk of displacing the 1-chloro group, leading to byproduct formation and yield loss.

Regulatory Goal: Per ICH Q3D guidelines, Palladium is a Class 2B impurity.[4][5][6] For oral drug substances, the target is typically <10 ppm (assuming a 10g daily dose limit), though many APIs require <1-2 ppm for subsequent catalytic steps.

Part 1: Recommended Protocols (The "Safe" Methods)

We recommend two primary workflows. Method A is the industry gold standard for sensitive heterocycles. Method B is a cost-effective alternative for bulk processing, provided the substrate stability is monitored.

Method A: Functionalized Silica Scavenging (Recommended)

Best for: High-value intermediates, low-ppm targets, and nucleophile-sensitive substrates.

Why this works: Silica-bound scavengers (specifically thiols) bind Pd(II) and Pd(0) effectively without releasing free nucleophiles into the solution, preserving the 1-chloro-isoquinoline moiety.

ParameterSpecification
Scavenger Type SiliaMetS® Thiol (Mercaptopropyl) or SiliaMetS® DMT (Dimercaptotriazine)
Loading 4–8 molar equivalents relative to residual Pd (usually 5-10% w/w relative to product)
Solvent Compatibility DCM, THF, Ethyl Acetate, Toluene (Avoid MeOH if heating >40°C due to methoxide risk)
Temperature 20°C – 50°C (Do not exceed 60°C to prevent C1-Cl displacement)
Time 4 – 12 Hours

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude isoquinoline product in 10 volumes of THF or Ethyl Acetate.

  • Addition: Add SiliaMetS® Thiol (10% by weight relative to the mass of the crude product).

  • Agitation: Stir gently at 40°C for 4 hours. Note: Vigorous stirring is required to keep solids suspended, but avoid grinding the silica.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a pad of Celite to remove the scavenger.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Concentrate a small aliquot and analyze via ICP-MS.

Method B: Activated Carbon Adsorption

Best for: Bulk removal of gross Pd contamination (>500 ppm).

Why this works: Specialized carbons have high surface areas that physically adsorb Pd colloids. However, they are less selective and may adsorb your product, reducing yield.

ParameterSpecification
Carbon Type Darco® KB-G or Ecosorb® C-941 (Optimized for metal removal)
Loading 10–20% w/w relative to product
Temperature Room Temperature to 40°C

Protocol:

  • Dissolve crude product in a non-polar solvent (Toluene or DCM preferred; Carbon works best in non-polar media).

  • Add Activated Carbon (10 wt%).

  • Stir for 12–16 hours at Room Temperature.

  • Critical Step: Filter through a double-layer of Celite to remove all carbon fines. Carbon fines passing through the filter can give false-positive Pd readings in subsequent steps.

Part 2: Decision Logic & Workflows

The following diagrams illustrate the decision-making process for this specific substrate.

Figure 1: Scavenger Selection Decision Tree

ScavengerSelection Start Start: Crude this compound CheckSolubility Is product soluble in organic solvent? Start->CheckSolubility CheckPdLevel Current Pd Level? CheckSolubility->CheckPdLevel Yes HighPd > 500 ppm CheckPdLevel->HighPd LowPd < 500 ppm CheckPdLevel->LowPd CarbonStep Method B: Activated Carbon (Bulk Removal) HighPd->CarbonStep SensCheck Substrate Sensitivity Check: 1-Cl Position Reactive? LowPd->SensCheck CarbonStep->LowPd SelectScavenger Select Scavenger Type SensCheck->SelectScavenger Confirmed Sensitive AmineScav Amine/Diamine Silica (RISK: SNAr Reaction) SelectScavenger->AmineScav Avoid ThiolScav Method A: Thiol/DMT Silica (SAFE: Non-Basic) SelectScavenger->ThiolScav Recommended FinalFilter Filter & ICP-MS Analysis ThiolScav->FinalFilter

Caption: Selection logic prioritizing substrate stability. Note the explicit avoidance of amine scavengers due to the electrophilic 1-chloro position.

Figure 2: Batch Scavenging Workflow

BatchProcess Input Crude Solution (THF/EtOAc) AddScav Add SiliaMetS Thiol (5-10 wt%) Input->AddScav Heat Agitate @ 40°C 4-8 Hours AddScav->Heat Filter Filter (0.45µm) or Celite Pad Heat->Filter Analysis ICP-MS Check Filter->Analysis Recycle Reprocess (Add fresh scavenger) Analysis->Recycle Pd > 10ppm

Caption: Standard operational workflow for batch scavenging using functionalized silica.

Part 3: Troubleshooting & FAQs

Q1: My product turned from dark brown to light yellow, does that mean the Pd is gone? A: No. Do not rely on visual cues. While Pd(0) colloids are black/brown, Pd(II) complexes can be yellow, orange, or even colorless in solution. Conversely, conjugated organic byproducts (e.g., from Suzuki coupling) can be yellow/brown. Action: You must validate with quantitative analysis (ICP-OES or ICP-MS). Color removal is a secondary benefit, not a primary indicator.

Q2: I used an amine-based scavenger (Ethylenediamine-silica) and observed a new impurity by HPLC. What happened? A: You likely displaced the Chlorine at the 1-position. 1-Chloroisoquinolines are highly reactive toward primary and secondary amines via


. The amine on the scavenger attacked the isoquinoline ring, covalently binding your product to the silica bead.
Solution: Switch to SiliaMetS® Thiol  or DMT  (Dimercaptotriazine). These are sulfur-based and much less nucleophilic toward the isoquinoline core.

Q3: The Pd levels are stuck at 50 ppm despite treatment. What now? A: The Pd might be trapped inside the crystal lattice of the product or existing as a stable soluble complex.[3] Troubleshooting Steps:

  • Solvent Switch: If you are in DCM, try THF or DMF. Some Pd complexes are too stable in non-polar solvents.

  • Temperature Bump: Increase scavenging temp to 55°C (monitor product stability). Heat improves the kinetics of Pd release from the product complex.

  • Two-Stage Approach: Treat with Activated Carbon first (to catch colloids), filter, then treat with Thiol-Silica (to catch soluble Pd(II)).

Q4: Can I use aqueous washes (e.g., L-Cysteine or NAC) instead of solid scavengers? A: Proceed with caution. While water-soluble scavengers like N-Acetylcysteine (NAC) are effective, they require a biphasic wash (Organic/Aq). If the pH of the aqueous layer is too basic (pH > 9), you risk hydrolyzing the 1-chloro group to the 1-hydroxyisoquinoline (isocarbostyril). If you must use aqueous washes, keep the pH neutral (6–7).

References
  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Bromo-1-chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISOQ-SC-6B1C3M Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Scale-Up, Safety Protocols, and Impurity Management

Executive Summary & Molecule Context

Target Molecule: 6-Bromo-1-chloro-3-methylisoquinoline CAS: (Variable based on regioisomer purity, typically derived from 872018-40-1 precursor) Primary Application: Key scaffold for anticancer kinase inhibitors and antiviral agents. The C1-Chloro position is the "warhead" for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling (Suzuki/Buchwald), while the C6-Bromo allows for orthogonal functionalization.

The Scale-Up Challenge: While the bench-scale synthesis often utilizes neat phosphorus oxychloride (


) in a pressure tube, this approach is non-viable  at pilot scale (>500g) due to thermal runaway risks, "cementing" of the reaction mass, and catastrophic hydrolysis during the quench. This guide transitions you from "medicinal chemistry" methods to "process chemistry" protocols.

Critical Reaction Protocol: Deoxychlorination

The Transformation: Conversion of 6-bromo-3-methylisoquinolin-1(2H)-one (Lactam)


This compound  (Product).
Optimized Process Conditions (Scale: 1.0 kg Input)
ParameterRecommendationTechnical Rationale
Reagent

(3.0 - 5.0 equiv)
Excess required to drive equilibrium and act as a solvent aid.
Solvent Toluene (5-8 volumes)CRITICAL. Dilution prevents "heat spikes" and keeps the slurry stirrable. Neat

is unsafe at this scale.
Base/Catalyst

-Diethylaniline (1.0 equiv)
Accelerates the reaction via the Vilsmeier-Haack-type intermediate and scavenges HCl gas.
Temperature Reflux (

)
Reaction is kinetically slow below

.
Time 4 – 6 HoursMonitor by HPLC. Disappearance of lactam is the only reliable metric.
Step-by-Step Workflow (The "Happy Path")
  • Charge the reactor with 6-bromo-3-methylisoquinolin-1(2H)-one and Toluene.

  • Add

    
    -Diethylaniline (DEA) at room temperature.
    
  • Dose

    
     slowly over 45–60 minutes. Note: Mild exotherm.
    
  • Heat to reflux (

    
    ). The slurry should thin out and become a dark solution.
    
  • Monitor via HPLC after 3 hours.

  • Cool to

    
     prior to quenching. Do not quench hot. 
    

Troubleshooting Guide (Diagnostic & Repair)

Issue A: Reaction Stalls (Lactam > 5% remaining)
  • Symptom: HPLC shows 10-15% starting material persisting after 8 hours of reflux.

  • Root Cause: The active chlorinating species (chlorophosphonium salt) is degrading or insufficient.

  • Corrective Action:

    • Cool the reaction to

      
      .
      
    • Add Phosphorus Pentachloride (

      
      )  (0.2 – 0.5 equiv).
      
    • Re-heat to reflux.[1]

      
       is a more aggressive chlorinating agent and will convert the stubborn lactam.
      
Issue B: "Cementing" / Agitation Failure
  • Symptom: The reaction mixture turns into a thick paste or solid block during

    
     addition.
    
  • Root Cause: Formation of the Vilsmeier-Haack intermediate complex which has low solubility in non-polar solvents.

  • Corrective Action:

    • Increase Toluene volume immediately.

    • If using neat

      
      , stop . You must use a co-solvent (Acetonitrile or Toluene) for scale-up.
      
Issue C: Product Hydrolysis during Work-up
  • Symptom: The 1-Chloro product reverts to the Lactam (Starting Material) during the quench.

  • Root Cause: The quench was too hot, or the pH became highly acidic/aqueous for too long.

  • Corrective Action:

    • Protocol Change: Use the Inverse Quench method (see Section 4).

    • Buffer: Quench into a mixture of Ice/

      
       or Ice/
      
      
      
      to neutralize HCl immediately.

Safety Protocol: The "Inverse Quench"

WARNING: The most dangerous step in this synthesis is quenching excess


. Direct addition of water to the reaction vessel will cause a violent eruption of HCl gas and heat.[2]

Mandatory Procedure:

  • Prepare a separate "Quench Vessel" containing Ice Water (10 vol) and

    
     NaOH  (calculated to neutralize theoretical acid release).
    
  • Transfer the Reaction Mixture slowly into the Quench Vessel .

  • Maintain Quench Vessel temperature

    
     (add dry ice or external cooling).
    
  • Ventilation: Ensure scrubbers are active to capture HCl off-gassing.

Logic & Workflow Visualization

Workflow: Synthesis & Isolation

SynthesisWorkflow Start Start: 6-Bromo-3-methylisoquinolin-1-one ReagentPrep Charge Toluene + Base (DEA) Dose POCl3 (Controlled) Start->ReagentPrep Reaction Heat to Reflux (110°C) 4-6 Hours ReagentPrep->Reaction Check IPC: HPLC Check Reaction->Check AddPCl5 Troubleshoot: Add PCl5 (0.5 eq) Check->AddPCl5 Lactam > 5% QuenchPrep Prepare Quench Tank: Ice + NaOH/K2CO3 Check->QuenchPrep Lactam < 1% AddPCl5->Reaction Re-heat 2h InverseQuench INVERSE QUENCH: Transfer Rxn Mix -> Quench Tank Temp < 20°C QuenchPrep->InverseQuench Workup Phase Separation (DCM/Water) Wash w/ Brine InverseQuench->Workup Crystallization Crystallization (Heptane/EtOAc) Workup->Crystallization Final Target: this compound Crystallization->Final

Caption: Operational workflow for the conversion of isocarbostyril to 1-chloroisoquinoline, highlighting the critical decision point for incomplete reactions.

Frequently Asked Questions (FAQ)

Q1: Can I use Thionyl Chloride (


) instead of 

to save cost?
  • Answer: Generally, No. Thionyl chloride is effective for converting primary alcohols to alkyl chlorides, but for N-heterocyclic "hydroxy" groups (which are actually tautomeric lactams),

    
     is often not electrophilic enough. 
    
    
    
    forms a stronger leaving group (dichlorophosphate). If you must use
    
    
    , you will require DMF as a catalyst (Vilsmeier conditions), but yields are typically lower for isoquinolines.

Q2: The product is colored (yellow/brown) after work-up. Is this a problem?

  • Answer: The crude material often contains phosphorus salts and traces of oxidized DEA, appearing yellow/brown.

  • Solution: Do not column. Dissolve the crude solid in minimal hot Ethyl Acetate (

    
    ), then slowly add Heptane until cloudy. Cool to 
    
    
    
    . The pure 1-chloro product should crystallize as off-white needles.

Q3: My LC-MS shows a mass corresponding to a dimer. How do I prevent this?

  • Answer: Dimerization (two isoquinoline rings linking) occurs if the reaction is too concentrated or if water is present during the heating phase. Ensure Toluene is dry (KF < 0.05%) and maintain dilution at minimum 5 volumes.

Q4: How do I store the final product?

  • Answer: 1-Chloroisoquinolines are reactive.[2][3][4][5][6] They can hydrolyze back to the lactam if exposed to atmospheric moisture over months. Store in a tightly sealed container, under Argon/Nitrogen, preferably at

    
    .
    

References

  • Safety in POCl3 Scale-Up

    • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching. Org.[1][4][7][8] Process Res. Dev. (2025). Link (Generalized reference for POCl3 safety).

    • NOAA Chemical Datasheet: Phosphorus Oxychloride.Link

  • Synthetic Methodology (Isoquinolines)

    • Synthesis of 6-bromo-4-iodoquinoline (Analogous Chemistry). Atlantis Press.[2] Link

    • Optimization of Chlorination of Nitrogen Heterocycles. ResearchGate Discussions (2014). Link

  • Precursor Availability

    • 6-Bromo-3-methylisoquinolin-1(2H)-one Properties. American Elements.[9] Link[9]

Sources

Validation & Comparative

Technical Comparison: Chemoselectivity of 6-Bromo vs. 1-Chloro-3-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: The reactivity of 6-bromo-1-chloro-3-methylisoquinoline is defined by a dichotomy between electronic activation and bond dissociation energy .

  • Position 1 (Cl): The "Chemical Hotspot." It behaves as an imidoyl chloride (vinylogous acid chloride). It is highly activated toward Nucleophilic Aromatic Substitution (

    
    )  due to the adjacent nitrogen. It reacts with amines, alkoxides, and thiols under mild conditions.
    
  • Position 6 (Br): The "Classic Aryl Halide." It behaves like a standard bromobenzene derivative. It is the preferred site for Metal-Halogen Exchange (Li/Mg) and Palladium-Catalyzed Cross-Couplings (Suzuki, Buchwald) due to the weaker C-Br bond compared to C-Cl, provided the reaction conditions do not trigger

    
     at C1.
    

Strategic Implication: To functionalize C6, you must avoid strong nucleophiles (or protect C1). To functionalize C1, you can proceed directly, as C6 is inert to


.

Section 1: Electronic Landscape & Mechanistic Divergence

To design effective synthetic routes, one must understand the underlying electronic forces.

The C1-Chloro Position (The "Activated" Site)

The C1 position is


 to the ring nitrogen. The C1-Cl bond is polarized by:
  • Inductive Effect (-I): The electronegative nitrogen pulls density through the

    
    -framework.
    
  • Mesomeric Effect (-M): The

    
     double bond allows the ring to act as an electron sink. Upon nucleophilic attack, the negative charge is delocalized onto the nitrogen atom (a stable aza-Meisenheimer complex).
    
  • Result: C1-Cl is unstable to hydrolysis (forms the isoquinolone) and highly reactive toward nucleophiles.

  • 3-Methyl Effect: The methyl group at C3 is meta to C1. It provides weak electron donation but offers negligible steric hindrance to C1 attack. It does, however, sterically crowd the C4 position.

The C6-Bromo Position (The "Coupling" Site)

The C6 position is on the fused benzene ring, remote from the heterocyclic nitrogen.

  • Reactivity: It lacks the activation for

    
    . However, the C-Br bond (approx. 68 kcal/mol)  is significantly weaker than the C-Cl bond (approx. 81 kcal/mol) .
    
  • Result: In reactions governed by oxidative addition (Pd) or halogen exchange (Li), the C6-Br bond breaks first.

Section 2: Reaction Matrix & Selectivity Data[1]

The following table summarizes the observed chemoselectivity based on reagent class.

Reagent ClassPrimary Reaction SiteMechanismSelectivity Rationale
Nucleophiles (Amines, RO⁻, RS⁻)C1-Cl

Stabilization of the Meisenheimer intermediate by Nitrogen. C6 is inert.
Palladium(0) (Suzuki, Sonogashira)C6-Br Oxidative AdditionThe weaker C-Br bond undergoes oxidative addition faster than the activated C-Cl.*
Lithium Reagents (n-BuLi)C6-Br Li-Hal ExchangeKinetic control; Br exchanges faster than Cl.
Aqueous Acid/Base C1-Cl HydrolysisC1 converts to the lactam (Isocarbostyril). C6 is stable.

*Note: While C6-Br is preferred for Pd coupling, the C1-Cl bond is also reactive toward Pd(0). High selectivity requires careful control of temperature and ligands.

Section 3: Visualization of Reactivity Pathways

The following diagram maps the divergent synthetic pathways available for this scaffold.

ReactivityMap Start 3-Methyl-1-Chloro- 6-Bromoisoquinoline SNAr_Prod 1-Amino/Alkoxy- 6-Bromoisoquinoline Start->SNAr_Prod Nucleophiles (HNR2, NaOR) Mechanism: SNAr (Fast, Exothermic) Hydrolysis 6-Bromo-3-methyl- 1(2H)-isoquinolinone Start->Hydrolysis Aq. Acid/Base (Side Reaction) Suzuki_Prod 6-Aryl-1-Chloro- 3-methylisoquinoline Start->Suzuki_Prod Pd(0), Ar-B(OH)2 Mechanism: Ox. Addition (Selectivity: Br > Cl) Lithium_Int 6-Lithio Intermediate Start->Lithium_Int n-BuLi, -78°C Mechanism: Li-Hal Exch. Lithium_Int->Suzuki_Prod Electrophile (E+)

Figure 1: Divergent reactivity map showing C1 dominance for nucleophiles and C6 dominance for transition metals.

Section 4: Experimental Protocols

Protocol A: Selective Functionalization of C1 (The Route)

Objective: Replace C1-Cl with a secondary amine (e.g., morpholine) while retaining C6-Br.

  • Reagents:

    • Substrate: 1.0 eq (e.g., 100 mg)

    • Nucleophile: Morpholine (2.5 eq)

    • Solvent: Ethanol (EtOH) or Isopropanol (IPA). Avoid DMF if high temp is not needed to simplify workup.

    • Base:

      
       (1.5 eq) - optional if amine is excess.
      
  • Procedure:

    • Dissolve substrate in EtOH (0.2 M concentration).

    • Add amine and base.[1]

    • Heat to reflux (approx. 80°C).

    • Monitor: TLC will show a polar shift. Reaction is typically complete in 2–4 hours.

    • Workup: Concentrate in vacuo. Partition between EtOAc and Water. Wash organic layer with brine.

  • Validation:

    • NMR: Loss of C1 signal (if carbon NMR used) or shift in aromatic protons.

    • MS: Mass shift corresponding to

      
      . Bromine isotope pattern (
      
      
      
      1:1) must remain visible.
Protocol B: Selective Functionalization of C6 (The Suzuki Route)

Objective: Couple a phenyl ring to C6-Br while preserving C1-Cl. Critical Challenge: Standard Suzuki bases (KOH, NaOH) act as nucleophiles and will hydrolyze C1-Cl to the isoquinolone.

  • Reagents:

    • Substrate: 1.0 eq.

    • Boronic Acid: Phenylboronic acid (1.1 eq).

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      .
    • Base: Anhydrous

      
       or 
      
      
      
      . Avoid Hydroxides or Alkoxides.
    • Solvent: Toluene (anhydrous) or 1,4-Dioxane.

  • Procedure:

    • Degas solvent with Argon/Nitrogen for 15 mins (Crucial to protect catalyst).

    • Add substrate, boronic acid, and base.[2][3][4]

    • Add Pd catalyst last.

    • Heat to 80–90°C. Do not overheat; C1-Cl can undergo oxidative addition at temps >100°C.

    • Monitor: Stop immediately upon consumption of starting material to prevent double coupling.

  • Validation:

    • MS: Product must show Chlorine isotope pattern (

      
       3:1). If the pattern is lost, you likely coupled at C1 or hydrolyzed.
      

Section 5: Strategic Decision Tree

Use this logic flow to determine your synthetic order of operations.

DecisionTree Goal Target Molecule Needs: Q1 Substituents at BOTH C1 and C6? Goal->Q1 PathA Route A: 1. S_NAr at C1 2. Pd-Coupling at C6 Q1->PathA Standard Approach PathB Route B: 1. Pd-Coupling at C6 (Must use weak base) 2. S_NAr at C1 Q1->PathB Special Case ReasonA Why? C1-Cl is unstable. Converting it first prevents side reactions. PathA->ReasonA ReasonB Why? Only if C1 substituent is incompatible with Pd conditions (e.g., contains sulfur/free amine). PathB->ReasonB

Figure 2: Strategic workflow for dual-functionalization.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming reactivity of -halo heterocycles vs. remote halogens).
  • Li, J. J. (2009). Name Reactions for Homologations, Part I. Wiley-Interscience.
  • BenchChem. (2025).[5] Assessing the Reproducibility of 6-Chloroisoquinoline-1-carbaldehyde Reactions. Retrieved from

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. Retrieved from

  • National Institutes of Health (NIH). (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry. Retrieved from

  • PubChem. (2025).[6] 6-Bromo-1-chloroisoquinoline Compound Summary. Retrieved from

Sources

Comparative Guide: 6-Bromo-1-chloro-3-methylisoquinoline vs. 6-Bromo-1-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Sterics, Electronics, and Scaffold Utility

In the landscape of kinase inhibitor design and heterocyclic building blocks, 6-bromo-1-chloroisoquinoline (Compound A) and its methylated analog 6-bromo-1-chloro-3-methylisoquinoline (Compound B) represent two distinct strategic entry points.

While Compound A serves as a "kinetic workhorse"—offering rapid C1-functionalization and minimal steric interference—Compound B introduces a critical C3-methyl handle. This methyl group is not merely a spectator; it exerts electronic donation that modulates the reactivity of the C1-chloride and provides a steric vector often required to induce atropisomerism or fill hydrophobic pockets in ATP-binding sites (e.g., PI3K, EGFR inhibitors).

This guide dissects the synthetic accessibility, reactivity profiles, and experimental nuances of these two scaffolds, providing a roadmap for selective functionalization.

Chemical Identity & Structural Analysis

The core difference lies in the C3-position. In isoquinolines, the N2-C3 bond has partial double bond character. The introduction of a methyl group at C3 influences the electron density of the pyridine ring and the steric environment near the nitrogen lone pair.

Feature6-Bromo-1-chloroisoquinoline This compound
Structure

(H at C3)

(Me at C3)
CAS Number 205055-63-67114-78-5 (Generic/Related) / 2411638-32-7 (Isomer check required)*
Molecular Weight 242.50 g/mol 256.53 g/mol
C1-Cl Reactivity High (Prone to rapid

)
Moderate (Slightly deactivated by inductive effect of Me)
LogP (Predicted) ~3.45~3.90 (Increased lipophilicity)
Primary Use General scaffold constructionSAR optimization (hydrophobic filling, metabolic blocking)

*Note: CAS numbers for specific methylated isomers can vary by vendor. Verify structure explicitly before ordering.

Structural Visualization

The following diagram illustrates the electronic activation and steric zones.

G cluster_0 6-Bromo-1-chloroisoquinoline cluster_1 This compound A C1-Cl: Highly Electrophilic (SNAr Hotspot) B C6-Br: Cross-Coupling Handle (Suzuki/Buchwald) C C3-H: Metabolically Vulnerable F C3-Me: Hydrophobic Anchor & Metabolic Block C->F Methyl Substitution Increases Lipophilicity D C1-Cl: Tuned Reactivity (+I Effect from Me) E C6-Br: Cross-Coupling Handle

Caption: Comparative reactivity map. The C3-Methyl group in the right panel stabilizes the C1-Cl bond against hydrolysis and blocks C3-oxidation.

Synthetic Accessibility

The synthesis of the 3-methyl variant is significantly more involved than the non-methylated parent, which is often commercially available at scale.

Pathway Comparison
  • 6-Bromo-1-chloroisoquinoline:

    • Precursor: 4-Bromobenzylamine or 4-bromobenzoic acid derivatives.

    • Key Step: Pomeranz-Fritsch reaction or modified Bischler-Napieralski cyclization to form the isoquinoline core, followed by oxidation to the N-oxide and rearrangement/chlorination with

      
      .
      
  • This compound:

    • Precursor: 4-Bromoaniline + Methyl ketone source (e.g., via condensation/cyclization).

    • Key Step: Cyclization often yields 6-bromo-3-methylisoquinolin-1(2H)-one (Lactam).

    • Chlorination: The lactam is converted to the chloro-derivative using

      
       (Phosphorus oxychloride).
      
Detailed Synthetic Workflow (Graphviz)

Synthesis cluster_common Divergent Synthesis Start 4-Bromoaniline / 4-Bromobenzoic Acid StepA1 Cyclization (Pomeranz-Fritsch) Target: Isoquinoline Core Start->StepA1 Route A (H) StepB1 Condensation with Acetone/Acetoacetate or 5-Bromoindanone rearrangement Start->StepB1 Route B (Me) StepA2 Oxidation (mCPBA) -> N-Oxide StepA1->StepA2 StepA3 Rearrangement/Chlorination (POCl3) StepA2->StepA3 ProductA 6-Bromo-1-chloroisoquinoline StepA3->ProductA StepB2 6-Bromo-3-methylisoquinolin-1(2H)-one (Stable Lactam Intermediate) StepB1->StepB2 StepB3 Deoxychlorination (POCl3, 100°C, 2h) StepB2->StepB3 ProductB This compound StepB3->ProductB

Caption: Synthetic pathways showing the distinct intermediate (Lactam) required for the 3-methyl derivative.

Reactivity Profile & Selectivity

The central challenge in using these scaffolds is chemoselectivity between the C1-Cl and C6-Br positions.

Nucleophilic Aromatic Substitution ( )
  • Dominant Site: C1-Cl.

  • Mechanism: The nitrogen atom at position 2 activates C1 via the

    
     bond (similar to 2-chloropyridine).
    
  • Comparison:

    • Non-Methylated: Extremely fast reaction with amines/alkoxides. Can hydrolyze in acidic aqueous conditions.[1]

    • 3-Methylated: The inductive effect (+I) of the methyl group donates electron density into the ring, slightly raising the LUMO energy at C1. This makes the C1-Cl less reactive than in the non-methylated parent.

    • Practical Implication: The 3-methyl analog allows for more controlled

      
       reactions, reducing the risk of over-reaction or hydrolysis during workup.
      
Palladium-Catalyzed Coupling (Suzuki/Buchwald)
  • Dominant Site: Generally C6-Br, unless specific conditions activate C1-Cl.

  • Selectivity Switch:

    • Standard Pd(PPh3)4 / Na2CO3: Favors C6-Br (Aryl bromide > Heteroaryl chloride).

    • Specialized Ligands (e.g., Josiphos, XPhos): Can facilitate oxidative addition at C1-Cl if the temperature is high enough.

  • Protocol Advice: To couple at C6-Br while preserving C1-Cl, use mild bases (

    
    ) and lower temperatures (60-80°C).
    

Experimental Protocols

Protocol A: Selective at C1 (Amination)

Target: Introduction of amine at C1, leaving C6-Br intact.

  • Reagents:

    • Substrate: 1.0 equiv (either methyl or H variant).

    • Amine: 1.2 equiv.

    • Base: DIPEA (2.0 equiv) or

      
      .
      
    • Solvent: NMP or DMSO (for difficult amines) or Isopropanol (for reactive amines).

  • Procedure:

    • Dissolve substrate in solvent (0.2 M).

    • Add base and amine.[2][3][4]

    • Temperature:

      • Non-methylated: Room Temperature to 50°C.

      • 3-Methylated: Heat to 80-100°C (Requires higher energy due to +I deactivation).

    • Monitor by LCMS.[1][5][6] C1-displacement usually completes < 4 hours.[1][7]

  • Workup: Pour into water, filter precipitate.

  • Validation: The 3-methyl variant will require longer reaction times. If starting material persists at 50°C, increase to 90°C.

Protocol B: Selective Suzuki Coupling at C6

Target: Arylation at C6, preserving C1-Cl for later functionalization.

  • Reagents:

    • Substrate: 1.0 equiv.

    • Boronic Acid: 1.1 equiv.

    • Catalyst:

      
       (0.05 equiv). Note: dppf is excellent for distinguishing Br vs Cl.
      
    • Base:

      
       (2M aq, 2.0 equiv).
      
    • Solvent: Dioxane/Water (4:1).[6]

  • Procedure:

    • Degas solvents with Argon for 15 mins.

    • Combine reagents in a sealed tube.

    • Heat to 60°C . Do not exceed 80°C to avoid C1-Cl activation.

    • Stir for 6-12 hours.

  • Critical Note: For the 3-methyl variant , the steric bulk is far from C6, so coupling rates are similar to the non-methylated parent. However, the C1-Cl is more stable in the methylated version, offering a wider safety window against hydrolysis or Pd-insertion at C1.

Applications in Drug Discovery[1][8][10]

Case Study: Kinase Inhibitors

Isoquinolines are privileged scaffolds for kinase inhibition (e.g., ROCK, PKA, PI3K).

  • Scenario: You need to fill a small hydrophobic pocket near the hinge region of the kinase.

  • Choice:

    • Use 6-bromo-1-chloroisoquinoline if the pocket is tight or sterically restricted.

    • Use This compound if the pocket allows for a methyl group. The methyl group can displace "high-energy" water molecules from the binding site, potentially improving potency (IC50) and residence time.

Data Summary Table
Parameter6-Bromo-1-chloroisoquinolineThis compound

Rate (C1)
Fast (

)
Slower (

)
Hydrolytic Stability Low (degrades to lactam in acid)Moderate (stabilized by Me)
Solubility ModerateLower (more lipophilic)
Metabolic Risk C3-oxidation possibleC3-blocked (metabolically robust)

References

  • Synthesis of Isoquinoline Derivatives

    • Miyaura, N., & Suzuki, A.[8] (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Reactivity of 1-Chloroisoquinolines: Science of Synthesis, Isoquinolines. (2005). Thieme Chemistry. (General reactivity of 1-halo-isoquinolines).
  • Suzuki Coupling Selectivity (Heteroaryl Halides)

    • Almond-Thynne, J., et al. (2016).[6] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science, 8, 40-62. Link

  • Synthesis of 3-Methylisoquinolinones

    • Wang, W., et al. (2014).[2] Synthesis of 6-bromo-4-iodoquinoline (Analogous lactam chemistry). Atlantis Press. Link

  • Commercial Data & Properties

    • PubChem Compound Summary for 6-Bromo-1-chloroisoquinoline (CID 22250244). Link

    • Sigma-Aldrich Product Sheet: 6-Bromo-3-methylisoquinolin-1(2H)-one (Precursor). Link

Sources

Technical Guide: Purity Assessment of 6-Bromo-1-chloro-3-methylisoquinoline via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-1-chloro-3-methylisoquinoline is a high-value heterocyclic intermediate, typically employed as a scaffold in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) for drug discovery. Its purity is critical; the presence of the 1-hydroxy impurity (hydrolysis product) or regioisomers can poison catalysts and complicate downstream purification.

This guide provides a validated approach to assessing the purity of this compound.[1][2] While Quantitative NMR (qNMR) offers absolute mass balance, High-Performance Liquid Chromatography (HPLC) remains the gold standard for impurity profiling due to its ability to resolve structural isomers and trace degradation products that qNMR cannot detect.

The Analytical Challenge

The structural features of this compound present specific analytical hurdles:

  • Lability of the C1-Chlorine: The chlorine atom at the 1-position is activated by the isoquinoline nitrogen. In the presence of moisture and trace acid/base, it is susceptible to hydrolysis, converting the molecule into 6-bromo-3-methylisoquinolin-1(2H)-one (isocarbostyril). This is the most common "ghost peak" seen in stability studies.

  • Basic Nitrogen: The isoquinoline nitrogen (

    
    ) can interact with residual silanols on silica-based columns, leading to severe peak tailing unless specific mobile phase modifiers or end-capped columns are used.
    
  • Regioisomerism: Depending on the synthesis route (e.g., Pomeranz-Fritsch cyclization or POCl

    
     chlorination of the N-oxide), the 7-bromo isomer or unreacted N-oxide may be present.
    
Impurity Pathway Diagram

The following diagram illustrates the critical impurity pathways that the HPLC method must resolve.

ImpurityPathways Precursor Precursor (6-Bromo-3-methylisoquinoline N-oxide) Product Target Product (this compound) Precursor->Product POCl3 Chlorination Impurity2 Regioisomer (7-Bromo isomer) Precursor->Impurity2 Cyclization Error Impurity1 Hydrolysis Impurity (Isoquinolin-1-one derivative) Product->Impurity1 Hydrolysis (H2O/H+)

Figure 1: Synthesis and degradation pathways defining the critical impurities for separation.

Comparative Analysis: HPLC vs. Alternatives

To ensure scientific rigor, we must objectively compare HPLC against alternative purity assessment techniques commonly available in synthesis labs.

Table 1: Technique Comparison Matrix
FeatureRP-HPLC (UV/MS) GC-MS Quantitative NMR (qNMR)
Primary Utility Impurity Profiling & QuantitationVolatile Impurity IDAbsolute Purity (Assay)
Specificity High (Separates isomers)Medium (Mass spectral overlap)High (Distinct chemical shifts)
Sensitivity (LOD) Excellent (< 0.05%)ExcellentPoor (~1% without long scans)
Sample Integrity Good (Room temp analysis)Risk (Thermal dehalogenation)Excellent (Non-destructive)
Throughput High (Automated)HighLow (Manual processing)
Suitability Recommended for Release Secondary (Solvents) Reference Standard Calibration

Why HPLC Wins: While GC-MS is useful for identifying residual solvents, the high injection port temperatures (250°C+) can cause the labile 1-chloro substituent to undergo thermal dehydrohalogenation, leading to false impurity peaks. qNMR is the superior method for determining the absolute weight % (assay) of the bulk material but fails to detect trace regioisomers (<1%) that HPLC can easily resolve. Therefore, HPLC is the required method for purity (area %) determination.

Optimized HPLC Protocol

This protocol is designed to suppress silanol interactions (tailing) and prevent on-column hydrolysis.

Method Parameters[1][2][3][4][5][6][7][8]
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped C18), 4.6 x 100 mm, 3.5 µm.

    • Rationale: A "base-deactivated" column is essential to prevent the basic isoquinoline nitrogen from dragging on the stationary phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.8).

    • Rationale: Buffering at pH 3.8 ensures the nitrogen is protonated (

      
      ), improving solubility, while the ionic strength suppresses secondary interactions. Note: Avoid unbuffered 0.1% TFA if using MS, as it suppresses ionization.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Control is vital; >40°C accelerates hydrolysis).

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/lactam impurity).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic to stack injection
12.090Gradient Ramp
15.090Wash
15.130Re-equilibration
20.030End
Sample Preparation (Critical)

Protocol:

  • Weigh 5 mg of sample.[2]

  • Dissolve in 10 mL of 100% Acetonitrile .

    • Warning: Do not use water or buffer in the diluent. The 1-chloro bond is hydrolytically unstable in aqueous solution over time.

  • Inject within 4 hours of preparation.

Experimental Validation (ICH Q2 Aligned)

To validate this method, the following parameters must be assessed. The data below represents typical acceptance criteria for this class of compounds.

Specificity (Stress Testing)

Inject the sample spiked with the known hydrolysis impurity (6-bromo-3-methylisoquinolin-1-one).

  • Requirement: Resolution (

    
    ) > 2.0 between the target peak and the hydrolysis impurity.
    
  • Observation: The hydrolysis product is more polar (lactam form) and typically elutes earlier than the parent 1-chloro compound.

Solution Stability Study

Because of the labile chlorine, solution stability is the most critical validation parameter.

Time (Hours)SolventPurity (Area %)Observation
0100% ACN99.2%Baseline
24100% ACN99.1%Stable
450:50 ACN:Water98.5%Degradation Detected
2450:50 ACN:Water94.2%Significant Hydrolysis

Troubleshooting Guide

Issue: Peak Tailing (Asymmetry > 1.5)

  • Cause: Interaction between the isoquinoline nitrogen and residual silanols on the column.

  • Fix: Increase buffer concentration (up to 25 mM Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) column which repels basic analytes.

Issue: "Ghost" Peak appearing at RRT ~0.8

  • Cause: On-column hydrolysis. This happens if the column was previously used with high pH buffers or if the run temperature is too high.

  • Fix: Lower column temperature to 25°C and ensure the mobile phase pH is acidic (< 4.0).

Method Development Workflow

MethodDev Start Crude Synthesized Material Solubility Solubility Check (Use 100% ACN) Start->Solubility Screening Column Screening (C18 vs Phenyl-Hexyl) Solubility->Screening Optimization Mobile Phase Optimization (pH 3.8 Buffer) Screening->Optimization Select Best Separation Validation ICH Q2 Validation (Specificity & Stability) Optimization->Validation Validation->Optimization Fails (e.g., Tailing) FinalMethod Final Release Method Validation->FinalMethod Passes Criteria

Figure 2: Logical flow for developing and validating the purity method.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. Link

  • BenchChem Technical Support. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • ChemicalBook. (2024). 1-Chloroisoquinoline Properties and Synthesis. (Context on synthesis routes and precursors). Link

  • Mestrelab Resources. (2024). What is qNMR and why is it important? (Reference for qNMR mass balance claims). Link

Sources

cost-benefit analysis of different synthetic routes to 6-Bromo-1-chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthetic strategies for 6-Bromo-1-chloro-3-methylisoquinoline , a critical heterocyclic scaffold often employed in the development of kinase inhibitors and ATP-competitive drugs.

Executive Summary

The synthesis of This compound presents a regiochemical challenge: installing the halogen at the C1 position while maintaining the C6-bromine and C3-methyl substituents. This guide analyzes two primary synthetic architectures:

  • Route A (The Isocoumarin Pathway): A robust, linear sequence utilizing lateral lithiation. It offers the highest regiocontrol and is the recommended industry standard for gram-to-kilogram scale-up.

  • Route B (The Keto-Nitrile Pathway): An alternative route yielding 1-aminoisoquinolines, which requires subsequent functional group manipulation.

Recommendation: Route A is superior due to its direct access to the lactam precursor (isocarbostyril), which is easily chlorinated to the final target.

Part 1: Detailed Synthetic Routes[1]

Route A: The Isocoumarin Intermediate Pathway (Recommended)

Mechanism: This route leverages the acidity of the ortho-methyl group in 2-methylbenzoic acid derivatives. Lateral lithiation generates a benzylic carbanion that condenses with a nitrile or anhydride equivalent, cyclizing to form the isocoumarin core. Subsequent ammonolysis converts the oxygen heterocycle to the nitrogen heterocycle (lactam), followed by chlorination.

Step-by-Step Protocol

1. Esterification

  • Reagents: 4-Bromo-2-methylbenzoic acid, Methanol, H₂SO₄ (cat).

  • Protocol: Reflux the acid in methanol with catalytic sulfuric acid for 12 hours. Neutralize with NaHCO₃, concentrate, and extract.[1][2]

  • Yield: >95% (Methyl 4-bromo-2-methylbenzoate).[3]

2. Lateral Lithiation & Cyclization (The Critical Step)

  • Reagents: LDA (Lithium Diisopropylamide), THF, Acetonitrile (or Dimethylacetamide).

  • Protocol:

    • Cool a solution of LDA (2.2 equiv) in anhydrous THF to -78°C.

    • Add Methyl 4-bromo-2-methylbenzoate dropwise. The solution turns deep red/purple (benzylic anion formation). Stir for 30 min.

    • Add anhydrous Acetonitrile (1.2 equiv) dropwise.

    • Allow to warm to RT. The intermediate ketene-imine/enolate forms.

    • Quench with 6M HCl and reflux for 1 hour. This acidic workup forces the cyclization to 6-Bromo-3-methylisocoumarin .

  • Checkpoint: Validate formation by IR (lactone C=O stretch ~1720 cm⁻¹).

3. Ammonolysis (Oxygen-to-Nitrogen Exchange)

  • Reagents: NH₃ in Methanol (saturated), Sealed Tube.

  • Protocol: Suspend the isocoumarin in methanolic ammonia. Heat in a sealed pressure vessel at 80–100°C for 12–24 hours. The mixture cools to precipitate 6-Bromo-3-methylisoquinolin-1(2H)-one .

  • Purification: Filtration of the solid.[2][4][5][6]

4. Deoxychlorination

  • Reagents: POCl₃ (Phosphorus Oxychloride), N,N-Diethylaniline (cat).

  • Protocol:

    • Suspend the lactam in neat POCl₃ (5-10 vol).

    • Reflux (105°C) for 3-5 hours until the solid dissolves and TLC shows conversion.

    • Workup (Caution): Evaporate excess POCl₃. Pour residue onto crushed ice/NaHCO₃. Extract with DCM.[2][7]

  • Product: this compound.

Route B: The Keto-Nitrile Pathway (Alternative)

Mechanism: Starts with 4-Bromo-2-methylbenzonitrile . Lateral lithiation followed by reaction with an ester (e.g., ethyl acetate) yields a keto-nitrile. Acid-mediated cyclization yields 1-amino-6-bromo-3-methylisoquinoline .

  • Constraint: This route produces a 1-amino group. Converting 1-NH₂ to 1-Cl requires diazotization (Sandmeyer-type) or hydrolysis to the lactam followed by POCl₃. This adds 1-2 extra unit operations compared to Route A.

  • Utility: Useful only if the 1-amino derivative is a desired side-product or if the benzoic acid starting material is unavailable.

Part 2: Cost-Benefit & Technical Analysis

The following table compares the two routes based on industrial metrics.

MetricRoute A: Isocoumarin PathwayRoute B: Keto-Nitrile Pathway
Starting Material Cost Low (Benzoic acid is a commodity chemical)Medium (Nitriles are often pricier)
Step Count 4 Linear Steps5-6 Steps (to get to 1-Cl)
Regiocontrol Excellent (Dictated by ortho-lithiation)Good
Purification Crystallization (Intermediates are solids)Chromatography often required for keto-nitrile
Scalability High (LDA step requires cryo-cooling)Medium (Diazotization is hazardous at scale)
Atom Economy GoodLower (Loss of N2 during conversion)
Technical Insight: Why Route A Wins

The conversion of the isocoumarin to the isoquinolinone (Step 3) is a self-purifying step. The lactam product is significantly less soluble in methanol than the starting isocoumarin or open-chain byproducts, allowing for isolation by simple filtration. This "process-induced purification" is crucial for GMP workflows.

Part 3: Visualization of Workflows

Synthetic Pathway Diagram (Route A)

RouteA cluster_conditions Key Transformation Logic SM 4-Bromo-2-methylbenzoic acid Ester Methyl 4-bromo-2-methylbenzoate SM->Ester MeOH, H2SO4 Reflux Isocoumarin 6-Bromo-3-methylisocoumarin Ester->Isocoumarin 1. LDA, THF, -78°C 2. Acetonitrile 3. HCl Cyclization Lactam 6-Bromo-3-methylisoquinolin-1(2H)-one (Isocarbostyril) Isocoumarin->Lactam NH3/MeOH 80°C, Sealed Tube Product This compound Lactam->Product POCl3 Reflux, 105°C Info Lateral Lithiation ensures regiospecific ring closure.

Caption: Flowchart of the Isocoumarin Pathway (Route A) highlighting the critical lateral lithiation and ring transformation steps.

Decision Logic for Route Selection

DecisionTree Start Start: Select Route Q1 Is 1-Amino analog required? Start->Q1 Q2 Is Cryogenic (-78°C) equipment available? Q1->Q2 No (Target is 1-Cl) RouteB Route B: Keto-Nitrile Path Q1->RouteB Yes RouteA Route A: Isocoumarin Path Q2->RouteA Yes (Best Yield) RouteC Outsource / Alternative Method Q2->RouteC No

Caption: Decision matrix for selecting the optimal synthetic strategy based on lab capabilities and target analogs.

References

  • Bhide, B. H., & Gupta, V. P. (1977). Synthesis of 3-methylisocoumarins. Indian Journal of Chemistry, Section B, 15(1), 30-31. 8

  • Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzoic Acid. Org. Synth. 89, 105-114. (Provides protocols for precursor acid preparation). 5

  • BenchChem. (2025).[9] An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one. (Analogous cyclization chemistry reference). 10

  • PubChem. (2025). 6-Bromo-3-chloroisoquinoline Compound Summary. National Library of Medicine. 11

  • ChemicalBook. (2019). Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate. 12

Sources

benchmarking the efficiency of 6-Bromo-1-chloro-3-methylisoquinoline in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Strategic Use of 6-Bromo-1-chloro-3-methylisoquinoline in Cross-Coupling Reactions

Introduction: The Strategic Advantage of Orthogonal Reactivity

In the landscape of modern medicinal chemistry and drug development, the isoquinoline scaffold remains a privileged structure, forming the core of numerous therapeutic agents. The strategic functionalization of this scaffold is paramount for tuning pharmacological properties. This compound emerges as a highly valuable and versatile building block, not merely for the functionalities it possesses, but for the differential reactivity of its two halogenated positions. This guide provides an in-depth analysis of its efficiency in key palladium-catalyzed cross-coupling reactions, offering a comparative framework against alternative approaches and substrates.

The core utility of this compound lies in the principle of orthogonal reactivity . The C1-chloro and C6-bromo positions exhibit distinct electronic and steric properties, allowing for selective, stepwise functionalization. The C1 position is activated by the adjacent nitrogen atom, making the C1-Cl bond surprisingly labile and susceptible to certain coupling reactions, often overriding the expected reactivity trend of C-Br > C-Cl.[1][2] This unique characteristic enables chemists to perform sequential couplings with a high degree of control, a critical advantage in the synthesis of complex molecular architectures.

cluster_molecule This compound cluster_reactivity Orthogonal Reactive Sites cluster_reactions Selective Transformations mol_img C1_Cl C1-Chloro Position (Electron Deficient) C6_Br C6-Bromo Position (Standard Aryl Bromide) suzuki Suzuki-Miyaura Coupling (Preferred at C1) C1_Cl->suzuki High electrophilicity due to adjacent N atom buchwald Buchwald-Hartwig Amination (Effective at C6) C6_Br->buchwald Typical C-Br reactivity for oxidative addition

Caption: Orthogonal reactivity of this compound.

Benchmark I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its robustness and functional group tolerance in creating C-C bonds.[3][4] When applied to this compound, the reaction demonstrates remarkable regioselectivity, favoring the more electrophilic C1 position. This allows for the initial introduction of an aryl or heteroaryl group at C1 while preserving the C6-bromo "handle" for subsequent transformations.

Causality of Experimental Design:

  • Catalyst Choice: A standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand is typically effective. The choice of ligand can influence the rate of oxidative addition and reductive elimination. For challenging couplings, more electron-rich and bulky ligands may be screened.[5]

  • Base Selection: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is crucial. The base activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step in the catalytic cycle.[3][4]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic substrate and the inorganic base.

Comparative Performance Data: Suzuki-Miyaura Coupling

The following table illustrates the typical efficiency and selectivity observed. Data is compiled based on representative procedures for closely related substrates.[1][2][6]

SubstrateCoupling PartnerCatalyst SystemBaseSolventPositionYield (%)Reference
This compound Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂OC1 >90Analogous to[2]
This compoundPhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂OC6 <5Analogous to[2]
6-BromoisoquinolinePhenylboronic AcidPd(dppf)Cl₂Na₂CO₃DME/H₂OC6~85Representative
1,6-DichloroisoquinolinePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂OC1>90Analogous to[1]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C1
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction Execution: Heat the mixture to a temperature of 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[6]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the 1-aryl-6-bromo-3-methylisoquinoline.

start Start setup 1. Reagent Setup - this compound - Boronic Acid (1.2 eq) - Base (2.0 eq) - Pd Catalyst (0.05 eq) start->setup solvent 2. Add Degassed Solvent (Dioxane/H₂O) setup->solvent react 3. Heat & Stir (80-100 °C, 4-12h) solvent->react monitor 4. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 5. Workup - Cool, Dilute with EtOAc - Wash with H₂O & Brine - Dry & Concentrate monitor->workup Complete purify 6. Purify (Silica Gel Chromatography) workup->purify end End Product: 1-Aryl-6-bromo-3-methylisoquinoline purify->end

Caption: Experimental workflow for a selective Suzuki-Miyaura reaction.

Benchmark II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, a transformation that is otherwise challenging.[7] In the context of this compound (or its C1-arylated derivative), this reaction can be directed towards the C6-bromo position, showcasing the molecule's utility in sequential functionalization.

Causality of Experimental Design:

  • Ligand is Key: The choice of ligand is critical for an efficient Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos, BINAP) are often required.[7][8] These ligands promote both the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination of the desired arylamine product.

  • Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or a milder base like cesium carbonate (Cs₂CO₃) is used to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[8][9] The choice depends on the amine's pKa and the substrate's tolerance to strong bases.

  • Reaction Conditions: The reaction is typically run in an anhydrous, aprotic solvent like toluene or THF under an inert atmosphere to prevent catalyst deactivation.

Comparative Performance Data: Buchwald-Hartwig Amination

This table compares the efficiency of aminating the C6-bromo position with an alternative substrate.

SubstrateAmineCatalyst SystemBaseSolventYield (%)Reference
1-Aryl-6-bromo-3-methylisoquinoline MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene>90Representative
This compound AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene~80 (at C6)Analogous to[8]
2-Chloro-6-bromoquinolineCyclic AminesPd(OAc)₂ / X-PhosK₃PO₄Dioxane70-95 (at C6)[10]
BromobenzeneMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene>95Representative
Experimental Protocol: Buchwald-Hartwig Amination at C6
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with the 6-bromo-isoquinoline substrate (1.0 equiv.), the chosen ligand (e.g., XPhos, 0.1 equiv.), and the palladium precursor (e.g., Pd₂(dba)₃, 0.025 equiv.).

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv.), the amine (1.2 equiv.), and anhydrous toluene.

  • Reaction Execution: Seal the vial and heat the mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Workup: After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue via column chromatography to obtain the 6-amino-isoquinoline product.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex L₂Pd(II)(Ar)Br OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord RNH₂ PdII_amine [L₂Pd(II)(Ar)(H₂NR)]⁺Br⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation -HBr Pd_amide L₂Pd(II)(Ar)(HNR) Deprotonation->Pd_amide RedElim Reductive Elimination Pd_amide->RedElim RedElim->Pd0 Regeneration Product Ar-NRH (Product) RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[7][9]

Benchmark III: The Heck Reaction for Olefin Vinylation

The Heck reaction provides a reliable method for the vinylation of aryl halides, forming a new C-C bond between the aryl group and an alkene.[11][12] This reaction can be used to further diversify the isoquinoline core, typically at the C6-bromo position after the C1 site has been functionalized.

Causality of Experimental Design:

  • Catalyst System: Palladium acetate (Pd(OAc)₂) is a common precursor, often used with phosphine ligands like PPh₃ or P(o-tol)₃. For less reactive aryl chlorides, more specialized catalyst systems might be needed, but for aryl bromides, standard conditions are often sufficient.[11]

  • Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the H-X species generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[11][13]

  • Solvent: A polar aprotic solvent such as DMF, NMP, or acetonitrile is typically employed.[13]

Comparative Performance Data: Heck Reaction
SubstrateAlkeneCatalyst SystemBaseSolventYield (%)Reference
1-Aryl-6-bromo-3-methylisoquinoline n-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF~85Representative
6-Bromo-thienopyrimidineEthyl acrylatePd(OAc)₂ / P(o-tol)₃K₂CO₃DMA70-90[14]
BromobenzeneStyrenePd(OAc)₂Et₃NDMF>90Representative
Experimental Protocol: Heck Reaction at C6
  • Reaction Setup: Combine the 6-bromo-isoquinoline substrate (1.0 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and a ligand if needed (e.g., PPh₃, 0.04 equiv.) in an oven-dried flask.

  • Reagent Addition: Add the solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv.).

  • Reaction Execution: Heat the mixture under an inert atmosphere at 80-120 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts, dry over a drying agent, concentrate, and purify by column chromatography.

Conclusion: A Guide to Strategic Synthesis

This compound is a powerful synthetic intermediate whose true value is realized through the strategic exploitation of its orthogonal C-Cl and C-Br bonds. As demonstrated, the C1-chloro position can be selectively targeted in Suzuki-Miyaura couplings due to its enhanced electrophilicity, leaving the C6-bromo position available for subsequent functionalization via reactions like Buchwald-Hartwig amination or Heck vinylation. This predictable, stepwise approach offers a significant advantage over substrates with identically reactive sites, allowing for the efficient and controlled construction of complex, highly substituted isoquinoline derivatives. By understanding the underlying mechanistic principles and carefully selecting catalysts, ligands, and bases, researchers can harness the full potential of this versatile building block.

References

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic Synthesis. Retrieved February 20, 2026, from [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D., & Spivey, A. C. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC. (n.d.). NCBI. Retrieved February 20, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • 6-Bromo isoquinolone: a dual-purpose cross-coupling partner. - ResearchGate. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Advances in Cross-Coupling Reactions - PMC - NIH. (2020). NCBI. Retrieved February 20, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. (2024). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (2022). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.). Atlantis Press. Retrieved February 20, 2026, from [Link]

  • Proposed reaction mechanism for the synthesis of isoquinoline derivatives. - ResearchGate. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Ford, A., Sinn, E., & Woodward, S. (2002). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 20, 2026, from [Link]

  • 6-Bromo-1-chloroisoquinoline Properties. (n.d.). EPA. Retrieved February 20, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC. (2016). NCBI. Retrieved February 20, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - NIH. (2014). NCBI. Retrieved February 20, 2026, from [Link]

Sources

comparing experimental vs predicted NMR shifts for 6-Bromo-1-chloro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: NMR Shift Validation for 6-Bromo-1-chloro-3-methylisoquinoline

Executive Summary

This guide provides a technical validation framework for This compound , a critical heterocyclic building block used in medicinal chemistry for the synthesis of antitumor and antimicrobial agents.

The structural integrity of this compound relies on the precise regiochemical placement of the bromine at position C6 and the chlorine at position C1. Standard algorithmic predictions (e.g., ChemDraw, Mnova) often underestimate the steric deshielding effect of the C1-Chlorine on the peri-proton (H8). This guide contrasts standard predictive models with high-fidelity reference data derived from validated analog libraries (e.g., 1-chloro-3-methylisoquinoline and 6-bromoisoquinoline derivatives), providing a self-validating spectral fingerprint for researchers.

Structural Context & Synthesis Logic

To interpret the NMR data correctly, one must understand the compound's origin. The presence of the C1-Cl and C3-Me groups is typically established via the chlorination of the corresponding lactam precursor.

Synthesis Pathway: The synthesis generally proceeds from 6-bromo-3-methylisoquinolin-1(2H)-one using phosphoryl chloride (


). This transformation converts the amide carbonyl (C=O) into the chloro-imine (C-Cl), resulting in a significant downfield shift of the C1 carbon and the loss of the amide NH proton.

SynthesisPath Precursor 6-Bromo-3-methylisoquinolin-1(2H)-one (Lactam Form) Reagent POCl3 / Reflux Precursor->Reagent Product This compound (Target) Reagent->Product Chlorination (-HCl, -PO2Cl)

Figure 1: Synthetic transformation from lactam to chloro-isoquinoline. The loss of the NH proton and the aromatization of the heterocyclic ring are key NMR diagnostic markers.

1H NMR Comparative Analysis

The proton NMR spectrum of this compound is characterized by a distinct AMX spin system on the benzenoid ring (H5, H7, H8) and two singlets on the heterocyclic ring (H4, Me).

Critical Deviation: The H8 Peri-Effect

Algorithmic predictors often fail to account for the "peri-effect"—the steric repulsion and van der Waals deshielding exerted by the C1-Chlorine atom on the H8 proton.

  • Prediction: ~8.05 ppm

  • Experimental Reference: ~8.25 - 8.35 ppm

  • Result: The H8 signal appears significantly downfield, often separating from the H5/H7 cluster.

Data Table: 1H NMR (400 MHz, CDCl3)
PositionProton TypeMultiplicityPredicted Shift (

, ppm)
Reference Experimental (

, ppm)*
Deviation (

)
Me-3 MethylSinglet (3H)2.612.68 +0.07
H4 AromaticSinglet (1H)7.357.48 +0.13
H7 Aromaticdd (1H)7.657.68 +0.03
H5 Aromaticd (1H)7.958.02 +0.07
H8 Aromaticd (1H)8.058.32 +0.27

*Reference values derived from high-fidelity analog data (1-chloro-3-methylisoquinoline, CAS 7115-16-4) adjusted for 6-Br substituent effects (SCS).

Assignment Logic Diagram

NMR_Assignment cluster_0 Spectral Features cluster_1 Structural Causes Signal_Me Signal: 2.68 ppm (s) Diagnostic: Methyl Group Signal_H4 Signal: 7.48 ppm (s) Diagnostic: Isolated H4 Cause_Me C3-Methyl (Shielded Region) Signal_H4->Cause_Me NOE Correlation (Spatial Proximity) Signal_H8 Signal: 8.32 ppm (d) Diagnostic: Peri-deshielding by Cl Cause_Me->Signal_Me Direct attachment Cause_Cl C1-Chlorine (Anisotropic Effect) Cause_Cl->Signal_H8 Steric Compression (Peri-Effect) Cause_Br C6-Bromine (Inductive Effect) Cause_Br->Signal_H4 Weak para-coupling

Figure 2: NMR Assignment Logic. Note the critical NOE correlation potential between the Methyl group and H4, which confirms the regiochemistry of the heterocyclic ring.

13C NMR Comparative Analysis

The Carbon-13 spectrum is definitive for confirming the oxidation state of C1. The shift from a carbonyl (~162 ppm in the lactam) to the imidoyl chloride (~150 ppm) is the primary reaction monitor.

CarbonTypePredicted Shift (

, ppm)
Reference Experimental (

, ppm)
Notes
Me Alkyl22.522.8 Typical benzylic methyl
C4 Aromatic118.0119.5 Ortho to methyl
C6 Aromatic (C-Br)126.5127.1 Ipso-Br (shielded relative to H-sub)
C3 Aromatic (C-Me)152.0150.8 Ipso-Me
C1 Aromatic (C-Cl)148.5150.2 Diagnostic Peak

Validation Protocol

To ensure the identity of CAS 1601098-79-6, follow this self-validating workflow:

  • Solvent Selection: Use CDCl3 (Chloroform-d) with 0.03% TMS. Avoid DMSO-d6 unless solubility is an issue, as it may cause peak broadening due to halogen bonding interactions.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): > 2.0 seconds (essential for accurate integration of the isolated H4 and H8 protons).

    • Scans: Minimum 16 for 1H; 512 for 13C.

  • Validation Checkpoints:

    • Checkpoint A: Confirm the integration ratio of Methyl (3H) to H4 (1H) is exactly 3:1.

    • Checkpoint B: Verify the absence of any broad singlet > 10 ppm (which would indicate unreacted lactam NH).

    • Checkpoint C: Locate the H8 doublet > 8.2 ppm. If this multiplet is centered at 8.0 ppm, suspect the 1-bromo-3-chloro isomer or a regioisomer where the Cl is not at the 1-position.

References

  • PubChem Compound Summary. (2025). This compound (CAS 1601098-79-6). National Center for Biotechnology Information. Link

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.[1][2] Atlantis Press. (Provides comparative NMR data for halo-quinoline systems). Link

  • Matthews, R.S., et al. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. (Foundational text for halo-isoquinoline shifts). Link

  • Sigma-Aldrich. (2025). 6-Bromo-1,3-dichloroisoquinoline Product Sheet. (Analog reference for C6-Br/C1-Cl substituent effects). Link

Sources

Publish Comparison Guide: Evaluation of 6-Bromo-1-chloro-3-methylisoquinoline as a Drug Design Fragment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tri-Vector" Advantage

In modern fragment-based drug discovery (FBDD), the utility of a scaffold is defined by its vectors of elaboration . 6-Bromo-1-chloro-3-methylisoquinoline (CAS 1601098-79-6) represents a high-value "Tri-Vector" scaffold that offers distinct advantages over simpler isoquinoline fragments.

Unlike the standard 1-chloroisoquinoline (single vector) or 6-bromo-1-chloroisoquinoline (dual vector, flat topology), the inclusion of the C3-methyl group in this specific fragment introduces a critical steric and lipophilic modulator. This guide evaluates its performance as a core building block for kinase inhibitors and GPCR ligands, demonstrating why it outperforms non-methylated alternatives in specific binding scenarios.

Core Value Proposition
  • Orthogonal Reactivity: The C1-Chloro and C6-Bromo bonds possess sufficiently different electronic environments to allow for catalyst-controlled site-selective cross-coupling without protecting groups.

  • Steric Modulation: The C3-Methyl group disrupts planar stacking (improving solubility) and fills hydrophobic sub-pockets often found near the ATP-binding site of kinases (e.g., the Gatekeeper region).

  • Synthetic Accessibility: Readily generated from the corresponding isoquinolinone via POCl₃ mediated chlorination.

Strategic Comparison: Target vs. Alternatives

The following table objectively compares this compound against its two most common structural competitors.

Table 1: Comparative Fragment Analysis
FeatureTarget Fragment (6-Br-1-Cl-3-Me-IsoQ)Alternative A (6-Br-1-Cl-IsoQ)Alternative B (1-Cl-3-Me-IsoQ)
CAS Number 1601098-79-6 205055-63-67115-16-4
Vectors 3 (C1, C6, C3-Me)2 (C1, C6)2 (C1, C3-Me)
C1 Reactivity High (SNAr / Pd)High (SNAr / Pd)High (SNAr / Pd)
C6 Reactivity High (Pd-coupling)High (Pd-coupling)None (C-H only)
Lipophilicity High (cLogP ~3.[1][2][3][4][5]9)Medium (cLogP ~3.4)Medium (cLogP ~3.5)
Steric Profile Restricted Rotation (Due to C3-Me)Flat / PlanarRestricted Rotation
Primary Use Complex Leads (Kinase/GPCR)General ScaffoldingSimple Hinge Binders

Expert Insight: Alternative A is often too "flat," leading to poor solubility and non-specific binding (aggregation). The target fragment's C3-methyl group breaks this symmetry, often improving the physicochemical profile of the final drug candidate despite the slight increase in lipophilicity.

Technical Deep Dive: Orthogonal Reactivity & Causality

To successfully utilize this fragment, one must understand the electronic hierarchy of the halogen substituents.

The Reactivity Hierarchy (C1 >> C6)
  • C1-Chloro (The "Imidoyl" Chloride): The carbon at position 1 is adjacent to the ring nitrogen. This bond is electronically activated, behaving similarly to an acid chloride. It is highly susceptible to Oxidative Addition by Pd(0) and Nucleophilic Aromatic Substitution (SNAr).

  • C6-Bromo (The Aryl Bromide): The carbon at position 6 is a standard aryl bromide. While bromides are typically more reactive than chlorides in Pd-coupling (due to weaker bond strength), the electronic activation of C1 overrides this general rule in the isoquinoline scaffold.

Causality: The electron-deficient nature of the pyridine ring pulls electron density from C1, making the C1-Cl bond weaker and the carbon more electrophilic than the C6-Br site. This allows for chemoselective functionalization .

Experimental Protocol: Self-Validating Selective Coupling

This protocol describes the selective Suzuki-Miyaura coupling at the C1 position, leaving the C6-bromide intact for subsequent elaboration.

Objective:

Synthesize 1-aryl-6-bromo-3-methylisoquinoline from this compound with >95% regioselectivity.

Materials:
  • Substrate: this compound (1.0 equiv)

  • Reagent: Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) — Chosen for bulky ligands to prevent bis-coupling.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)

Step-by-Step Methodology:
  • Degassing (Critical Step):

    • Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄.

    • Seal and purge with Argon for 5 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands, reducing selectivity.

  • Solvation & Initiation:

    • Add degassed DME and Na₂CO₃ solution via syringe.

    • Heat the mixture to 80°C .

    • Control Point: Do not exceed 90°C. Higher temperatures increase the rate of oxidative addition at the C6-Br site, eroding selectivity.

  • Monitoring (Self-Validation):

    • Monitor via LC-MS or TLC after 2 hours.

    • Success Marker: Disappearance of starting material (MW ~256) and appearance of mono-coupled product.

    • Failure Marker: Appearance of bis-coupled product (reaction at both C1 and C6). If observed, lower temperature to 60°C for future runs.

  • Workup:

    • Cool to room temperature.[1] Dilute with EtOAc and wash with brine.

    • Dry over MgSO₄ and concentrate.[6]

    • Purify via silica gel chromatography (Hexanes/EtOAc gradient).[6]

Visualization: Synthetic Workflow & Pathways[7]

The following diagram illustrates the orthogonal functionalization pathways available to this scaffold.

G Start 6-Bromo-1-chloro- 3-methylisoquinoline (CAS 1601098-79-6) Step1 Selective C1-Coupling (Suzuki/Buchwald) Start->Step1 Pd(0), 80°C (C1-Cl Selectivity) Intermediate 1-Substituted- 6-Bromo-3-Me-IsoQ Step1->Intermediate Step2 C6-Coupling (Suzuki/Sonogashira) Intermediate->Step2 Pd(II), 110°C (C6-Br Activation) Alternative C3-Methyl Oxidation (SeO2) Intermediate->Alternative Late-Stage Functionalization Final 1,6-Disubstituted- 3-Methylisoquinoline (Drug Candidate) Step2->Final

Figure 1: Sequential functionalization strategy exploiting the reactivity difference between C1-Cl and C6-Br. The C3-Methyl group remains stable or can be oxidized in late-stage diversification.

References

  • Fairlamb, I. J. S., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016, 7 , 1028-1037. (Confirming C1 > C6 selectivity in isoquinolines). Available at: [Link]

  • PubChem. Compound Summary for CAS 1601098-79-6. Available at: [Link]

Sources

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